1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-4-6(7(10)11)5(2)8-9/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJLXXLXQPOQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360087 | |
| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113131-46-7 | |
| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid
This compound is a key heterocyclic building block in modern chemistry. Its structural motif is a cornerstone in the development of a wide array of biologically active molecules.[1][2][3] In the pharmaceutical and agrochemical industries, this compound serves as a crucial intermediate for synthesizing targeted therapeutic agents and advanced crop protection products, including fungicides and herbicides.[4][5] Its utility stems from the stable pyrazole core, which is amenable to diverse functionalization, allowing for the fine-tuning of physicochemical and biological properties.
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the predominant synthetic pathway to this compound. We will delve into the mechanistic underpinnings of each reaction stage, explain the causality behind procedural choices, and provide validated experimental protocols.
Core Synthetic Strategy: A Three-Stage Approach
The synthesis of this compound is most efficiently executed through a logical three-stage process. This strategy ensures high yields and purity by systematically constructing and functionalizing the pyrazole core.
-
Stage 1: Pyrazole Ring Formation. The foundational step is the construction of the 3-methyl-1H-pyrazole-4-carboxylate scaffold. This is typically achieved via a cyclocondensation reaction, with the Knorr pyrazole synthesis being a prominent and reliable method.
-
Stage 2: N-Ethylation. With the pyrazole ring established, the next step is the regioselective introduction of an ethyl group onto the N1 nitrogen atom. This is a standard N-alkylation reaction.
-
Stage 3: Ester Hydrolysis. The final transformation is the conversion of the ethyl ester functionality into the desired carboxylic acid via saponification.
Caption: High-level overview of the three-stage synthesis pathway.
Part 1: Synthesis of the Pyrazole Core via Knorr Cyclocondensation
The Knorr pyrazole synthesis, first reported in the 19th century, remains one of the most robust and versatile methods for creating the pyrazole ring.[6] It involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. For our target, the key intermediate is Ethyl 3-methyl-1H-pyrazole-4-carboxylate .
Mechanistic Insight & Rationale
The synthesis begins with ethyl acetoacetate, a readily available and cost-effective starting material that provides the C3-methyl group and the ester-bearing C4-C5 fragment of the pyrazole ring.
-
Enamine Formation: Ethyl acetoacetate is first reacted with an orthoformate, typically ethyl orthoformate, in the presence of acetic anhydride. This step converts the active methylene group of the β-ketoester into an ethoxymethylene group, forming the key intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is now perfectly primed for reaction with a dinucleophile like hydrazine.
-
Cyclocondensation: Hydrazine hydrate is introduced. The more nucleophilic nitrogen of hydrazine initially attacks the enol ether carbon. This is followed by an intramolecular cyclization where the second nitrogen attacks the ketone carbonyl.
-
Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrazole ring.
Caption: Workflow for the Knorr synthesis of the pyrazole core.
Experimental Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl acetoacetate
-
Ethyl orthoformate
-
Acetic anhydride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Step 1: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq), ethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Step 2: Heat the mixture to reflux (approx. 120-130°C) for 2-3 hours. Monitor the reaction progress by TLC or GC-MS to confirm the formation of the ethoxymethylene intermediate.
-
Step 3: Allow the mixture to cool to room temperature. Carefully remove the volatile components under reduced pressure.
-
Step 4: Dissolve the crude residue in ethanol. Cool the solution in an ice bath to 0-5°C.
-
Step 5: Add hydrazine hydrate (1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below 10°C. An exothermic reaction will occur.
-
Step 6: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Step 7: The product often crystallizes from the solution. If not, reduce the solvent volume and cool to induce crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Part 2: N-Ethylation of the Pyrazole Ring
With the pyrazole ester in hand, the next critical step is the introduction of the ethyl group at the N1 position. This is a classic N-alkylation reaction that proceeds via nucleophilic substitution.
Mechanistic Insight & Rationale
The N-H proton of the pyrazole ring is weakly acidic. To facilitate alkylation, a base is required to deprotonate the nitrogen, creating a much more potent pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic ethylating agent.
-
Choice of Base: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the pyrazole, driving the reaction forward by producing hydrogen gas.[7] Weaker bases like potassium carbonate can also be used, often requiring higher temperatures.
-
Ethylating Agent: Iodoethane (ethyl iodide) is a highly effective ethylating agent due to the excellent leaving group ability of iodide.[7] Diethyl sulfate is another common, albeit more hazardous, alternative.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is preferred. These solvents effectively solvate the cation of the base (e.g., Na+) without interfering with the nucleophile.[7]
-
Regioselectivity: For 3-methyl-1H-pyrazole-4-carboxylate, alkylation predominantly occurs at the N1 position. This is due to steric hindrance from the C3-methyl group, which disfavors the approach of the electrophile to the adjacent N2 position. This regiochemical outcome is a key advantage of this synthetic route.
Experimental Protocol: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 3-methyl-1H-pyrazole-4-carboxylate[8]
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Iodoethane (Ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
Step 1: To a dry, inert-atmosphere (N₂ or Ar) flask, add anhydrous DMF. Add sodium hydride (1.2 eq) portion-wise at 0°C.
-
Step 2: Prepare a solution of Ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF. Add this solution dropwise to the NaH suspension at 0°C. Stir for 30-60 minutes at this temperature to allow for complete deprotonation (cessation of H₂ evolution).
-
Step 3: Add iodoethane (1.2 eq) dropwise to the reaction mixture, still at 0°C.
-
Step 4: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Step 5: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Step 6: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Step 7: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Part 3: Final Step - Saponification to the Carboxylic Acid
The final transformation is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction.
Mechanistic Insight & Rationale
Base-catalyzed hydrolysis is the preferred method. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product.
Caption: Final hydrolysis step to yield the target acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Step 1: Dissolve Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Step 2: Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Step 3: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Step 4: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Step 5: Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Step 6: Acidify the solution to pH 2-3 by the slow, dropwise addition of concentrated HCl. A white precipitate of the product will form.
-
Step 7: Stir the slurry in the ice bath for 30 minutes, then collect the solid by filtration.
-
Step 8: Wash the filter cake with cold water and dry under vacuum to yield the final product, this compound.
Summary of Synthesis Pathway
| Stage | Key Transformation | Starting Material | Key Reagents | Solvent | Product |
| 1 | Ring Formation | Ethyl Acetoacetate | Ethyl Orthoformate, Hydrazine Hydrate | Ethanol | Ethyl 3-methyl-1H-pyrazole-4-carboxylate |
| 2 | N-Ethylation | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | NaH, Iodoethane | DMF | Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate |
| 3 | Ester Hydrolysis | Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate | NaOH, HCl | Ethanol/Water | This compound |
References
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Biology Pharmacy and Health Sciences, 22(02), 100–121. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 23(1), 134. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2017). Molecules, 22(11), 1983. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6520. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(10), 1363. [Link]
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3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2023). Wikipedia. [Link]
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Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]
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One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Open Ukrainian Journal of Chemistry, 7(2). [Link]
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ethyl 3-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]
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Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). OUCI. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). Molecules, 24(19), 3432. [Link]
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1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid chemical properties
An In-depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted pyrazole derivative recognized for its utility as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural framework, featuring a customizable pyrazole core and a reactive carboxylic acid moiety, makes it a valuable precursor in diverse fields of chemical research and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug discovery and agrochemical science. The compound serves as a foundational building block in the development of new therapeutic agents and crop protection technologies, highlighting its significance in medicinal and agricultural chemistry[1].
Synthesis and Purification: A Reliable Pathway
The most common and reliable synthesis of this compound is a two-step process commencing with the N-alkylation of a precursor ester, followed by saponification (hydrolysis) to yield the final carboxylic acid. This method offers high yields and a straightforward purification process.
Causality in Experimental Design:
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the initial N-alkylation step. NaH efficiently deprotonates the pyrazole nitrogen, forming a highly nucleophilic anion that readily attacks the electrophilic ethyl iodide. N,N-Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile, thereby accelerating the SN2 reaction. The subsequent hydrolysis is a standard saponification using a strong base like sodium hydroxide to cleave the ester, followed by acidification to protonate the carboxylate salt.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate [2]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous DMF. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for approximately 5-10 minutes, during which hydrogen gas evolution should cease.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C), stirring for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, which can be purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 using concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 113131-46-7 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O₂ | [4] |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Solid (predicted) | General chemical knowledge |
| Isomeric Melting Point | 132-145 °C (for 5-carboxylic acid isomer) |
Spectroscopic Analysis and Structural Elucidation
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. While a specific experimental spectrum is not publicly available, the expected spectral characteristics can be reliably predicted.
¹H NMR Spectroscopy (Predicted)
-
~12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~7.5-8.0 ppm (s, 1H): A singlet for the proton at the C5 position of the pyrazole ring.
-
~4.1-4.3 ppm (q, 2H): A quartet representing the methylene protons (-CH₂) of the N-ethyl group, coupled to the methyl protons.
-
~2.3-2.5 ppm (s, 3H): A sharp singlet for the methyl protons (-CH₃) at the C3 position of the pyrazole ring.
-
~1.4-1.6 ppm (t, 3H): A triplet for the terminal methyl protons (-CH₃) of the N-ethyl group, coupled to the methylene protons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides clear evidence of the key functional groups.
-
3300-2500 cm⁻¹ (broad): A very broad and characteristic absorption band due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer[5][6].
-
~1725-1700 cm⁻¹ (strong, sharp): A strong absorption from the C=O stretching vibration of the carboxylic acid group[6].
-
~2980-2850 cm⁻¹ (medium): C-H stretching vibrations from the ethyl and methyl groups.
-
~1600-1500 cm⁻¹ (medium): C=N and C=C stretching vibrations within the pyrazole ring.
-
~1300-1200 cm⁻¹ (medium): C-O stretching vibration.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight and reveal characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound (C₇H₁₀N₂O₂).
-
Key Fragments: Common fragmentation for carboxylic acids includes the loss of a hydroxyl radical ([M-17]⁺ at m/z = 137) and the loss of the entire carboxyl group ([M-45]⁺ at m/z = 109)[7].
Reactivity Profile
The chemical behavior of this compound is dominated by the carboxylic acid functional group.
-
Amide and Ester Formation: The carboxylic acid can be readily converted to amides, esters, and acid chlorides. This reactivity is fundamental to its role as a building block, particularly in the synthesis of pyrazole carboxamide fungicides, a class of highly effective agrochemicals[8][9].
-
Reactions of the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. While the electron-withdrawing nature of the carboxylic acid group deactivates the ring towards electrophilic substitution, reactions are still possible under specific conditions.
Applications in Research and Development
This compound is a strategic intermediate with demonstrated and potential applications across multiple sectors.
-
Agricultural Chemistry: It is a key intermediate for synthesizing fungicides and herbicides. Pyrazole carboxamides derived from this acid are known to be potent succinate dehydrogenase inhibitors (SDHIs), a critical mode of action for controlling a broad spectrum of fungal pathogens in major crops[1][8].
-
Pharmaceutical Development: The pyrazole scaffold is a well-established pharmacophore. This acid is explored in the synthesis of novel compounds with potential anti-inflammatory and analgesic properties, serving as a building block for creating new drug candidates[1].
-
Material Science: The compound is utilized in the development of advanced polymers and coatings, where its incorporation can enhance durability and resistance to environmental degradation[1].
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray[3].
-
P280: Wear protective gloves, eye protection, and face protection[3].
-
P302+P352: IF ON SKIN: Wash with plenty of water[3].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].
-
P405: Store locked up[3].
-
Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed when handling this chemical.
References
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3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Wikipedia. [Link]
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ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem. PubChem. [Link]
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One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Scientific Information Database. [Link]
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1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid - PubChem. PubChem. [Link]
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ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. PubChem. [Link]
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1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. NIST. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. MDPI. [Link]
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Spectroscopic data of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1] Their versatile biological activities necessitate a robust and unambiguous structural characterization, for which spectroscopic methods are the gold standard. This guide provides a comprehensive analysis of this compound, a representative member of this class. While experimental spectra for this specific molecule are not widely published, this document leverages extensive data from closely related analogues and foundational spectroscopic principles to present a detailed, predictive characterization.[2][3] For researchers in drug development, this guide serves not only as a data repository but also as a strategic framework for the spectroscopic elucidation of novel heterocyclic compounds.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The structure of this compound, with IUPAC-standard atom numbering for NMR correlation, is presented below. This numbering will be used consistently throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects and comparison with empirically determined data for structural analogs.[4]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for NMR analysis ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Spectral Width: -2 to 12 ppm
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
¹H NMR Spectroscopy: Data and Interpretation
The predicted ¹H NMR spectrum provides a unique fingerprint of the proton environment within the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| COOH | ~12.5 | broad singlet (br s) | 1H | - |
| H-5 (pyrazole ring) | ~7.9 - 8.1 | singlet (s) | 1H | - |
| N-CH₂ (ethyl) | ~4.1 - 4.3 | quartet (q) | 2H | ~7.2 |
| C3-CH₃ (methyl) | ~2.4 - 2.5 | singlet (s) | 3H | - |
| N-CH₂-CH₃ (ethyl) | ~1.3 - 1.5 | triplet (t) | 3H | ~7.2 |
Causality Behind Assignments:
-
COOH Proton (~12.5 ppm): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration and solvent-dependent.
-
H-5 Proton (~7.9 - 8.1 ppm): This is the sole proton directly attached to the pyrazole ring. Its downfield shift is attributed to the aromatic nature of the heterocycle and the electron-withdrawing effect of the adjacent carboxylic acid group. It appears as a singlet as there are no adjacent protons to couple with.
-
N-CH₂ Protons (~4.1 - 4.3 ppm): These methylene protons are directly attached to a nitrogen atom of the aromatic ring, resulting in a significant downfield shift. The signal is split into a quartet by the three neighboring methyl protons of the ethyl group.
-
C3-CH₃ Protons (~2.4 - 2.5 ppm): The methyl group at the C3 position is on the pyrazole ring and appears as a sharp singlet in a region typical for methyl groups attached to an sp²-hybridized carbon.
-
N-CH₂-CH₃ Protons (~1.3 - 1.5 ppm): These terminal methyl protons of the ethyl group are in a standard aliphatic environment. They are split into a triplet by the two adjacent methylene protons.
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the structure.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 - 168 |
| C3 (pyrazole ring) | ~148 - 150 |
| C5 (pyrazole ring) | ~138 - 140 |
| C4 (pyrazole ring) | ~110 - 112 |
| N-CH₂ (ethyl) | ~45 - 47 |
| C3-CH₃ (methyl) | ~13 - 15 |
| N-CH₂-CH₃ (ethyl) | ~14 - 16 |
Causality Behind Assignments:
-
C=O Carbon (~165 - 168 ppm): The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield.[4]
-
Pyrazole Ring Carbons (C3, C5, C4): The chemical shifts of the ring carbons are characteristic of aromatic heterocyclic systems. C3 and C5, being attached to nitrogen atoms, are found further downfield compared to C4. C4 is the most shielded of the ring carbons.
-
Ethyl Group Carbons (N-CH₂, N-CH₂-CH₃): The N-CH₂ carbon is directly attached to the electronegative nitrogen atom, causing a downfield shift to ~45-47 ppm. The terminal methyl carbon appears in the typical aliphatic region around 14-16 ppm.
-
C3-Methyl Carbon (C3-CH₃): This methyl carbon is attached to the C3 of the pyrazole ring and resonates at a characteristic upfield position (~13-15 ppm).
Caption: Plausible fragmentation pathways for the protonated molecule.
Causality Behind Fragmentation:
-
Loss of Water (H₂O): A common fragmentation for carboxylic acids.
-
Loss of Carbon Dioxide (CO₂): Decarboxylation is a highly favorable fragmentation pathway for protonated carboxylic acids.
-
Loss of Ethylene (C₂H₄): Cleavage within the N-ethyl group can lead to the loss of an ethylene radical, resulting in a fragment corresponding to the N-H pyrazole.
Conclusion and Workflow Summary
The comprehensive spectroscopic analysis of this compound relies on a synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of structural information, and together they allow for an unambiguous confirmation of the molecule's identity. The provided protocols and predicted data serve as a robust guide for researchers working with this compound and other novel pyrazole derivatives.
Caption: General workflow from synthesis to structural confirmation.
References
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SID (Scientific Information Database) . One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Wikipedia . 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
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MDPI . Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]
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PubChemLite . This compound. Available at: [Link]
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Compound Interest . A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
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PubChem . ethyl 3-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]
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PubChem . Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Available at: [Link]
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IOSR Journal of Applied Chemistry . Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]
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Biological activity of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its diverse pharmacological potential. This guide focuses on a specific, promising class: this compound and its derivatives. We will dissect their synthesis, explore their significant biological activities—including anti-inflammatory, antimicrobial, and anticancer properties—and provide practical, field-proven experimental protocols for their evaluation. This document serves as a technical resource, synthesizing current knowledge to empower researchers in the rational design and development of novel therapeutics based on this versatile molecular framework.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many commercially successful drugs.[1][2][3] Its aromatic nature, coupled with the ability of the nitrogen atoms to act as hydrogen bond donors and acceptors, allows for versatile interactions with a wide array of biological targets.[4] The substitution pattern on the pyrazole ring is critical for defining its pharmacological profile. The this compound core offers a synthetically accessible and highly modular template. The ethyl group at the N1 position can influence lipophilicity and metabolic stability, the methyl group at C3 provides a key structural element, and the carboxylic acid at C4 serves as a crucial anchor for interacting with target enzymes or as a handle for further derivatization into esters, amides, and other functional groups.[5][6]
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of this compound derivatives is typically achieved through robust and scalable chemical reactions. A common and efficient approach involves the cyclization of a β-ketoester with a substituted hydrazine.
General Synthesis Workflow
The workflow begins with readily available starting materials and proceeds through a multi-step synthesis to yield the desired pyrazole derivatives. This modular approach allows for the introduction of diversity at various points in the synthetic scheme.
Caption: General synthetic workflow for this compound and its amide derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
This protocol describes a common method for synthesizing the core ester intermediate.[7]
-
Enaminone Formation: To a stirred solution of ethyl acetoacetate (1 equivalent) in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (1.1 equivalents).
-
Reaction Monitoring: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude enaminone is often used in the next step without further purification.
-
Cyclization: Dissolve the crude enaminone in glacial acetic acid. Add ethyl hydrazine sulfate (1 equivalent) and sodium acetate (1 equivalent).
-
Heating and Isolation: Heat the mixture to reflux for 6-8 hours. After cooling, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade
Mechanism of Action: COX Inhibition
Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2).[4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] The carboxylic acid or a bioisosteric group on the pyrazole-4-position is often crucial for binding to the active site of the COX enzyme.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives to reduce inflammation.
Representative Data for Pyrazole Derivatives
While specific data for this compound derivatives is emerging, related pyrazole compounds have shown significant anti-inflammatory and COX inhibitory activity.
| Compound Class | Target | IC₅₀ (µM) | In Vivo Model | % Edema Inhibition | Reference |
| 3,5-diarylpyrazoles | COX-2 | 0.01 | Carrageenan-induced paw edema | 75% | [1] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 / 0.12 | - | - | [1] |
| Substituted Pyrazoles | COX-2 | - | Carrageenan-induced paw edema | >50% | [8] |
This table presents representative data for the broader class of pyrazole derivatives to illustrate their potential. Specific values will vary based on the exact substitutions.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of synthesized compounds on the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Reconstitute human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Compound Preparation: Dissolve the test compounds (this compound derivatives) in DMSO to create stock solutions. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the COX-2 enzyme, a colorimetric probe, and the test compound or vehicle control (DMSO). Pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of change in absorbance is proportional to COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Scaffold for New Antibacterials and Antifungals
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[3][9][10][11] The core structure can be modified to target various microbial processes, making it a valuable starting point for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.
Potential Mechanisms of Action
The antimicrobial effects of pyrazole derivatives can stem from various mechanisms, including:
-
Enzyme Inhibition: Certain derivatives act as fungicides by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[5][12]
-
Cell Wall/Membrane Disruption: Lipophilic derivatives may intercalate into the microbial cell membrane, disrupting its integrity and leading to cell death.
-
DNA/Protein Synthesis Inhibition: Some compounds may interfere with microbial DNA replication or protein synthesis, though this is a less commonly reported mechanism for this class.
Representative Antimicrobial Data
Various pyrazole carboxylic acid derivatives have been screened for their activity against bacterial and fungal pathogens.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole-3-carboxylic acid derivatives | Candida albicans | 12.5 - 200 | [9] |
| 4-acyl-pyrazole-3-carboxylic acids | Staphylococcus aureus | 16 | [10] |
| Pyrazole-4-carboxamide derivatives | Corn Rust (Puccinia sorghi) | Comparable to commercial fungicides | [12] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Phytopathogenic Fungi | Moderate to Excellent | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method to quantify the in vitro antimicrobial activity of compounds.
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus or Candida albicans) overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. An indicator dye like resazurin can be added to aid in visualization.
Anticancer Activity: A Framework for Novel Cytotoxic Agents
The pyrazole scaffold is also present in several molecules investigated for their anticancer properties.[13][14] Derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[15]
Potential Mechanisms of Action
The anticancer activity of pyrazole derivatives is often linked to the inhibition of specific cellular targets critical for cancer cell proliferation and survival.
-
Kinase Inhibition: Many pyrazole-based compounds are designed as inhibitors of protein kinases, which are often dysregulated in cancer.
-
Demethylase Inhibition: Recent studies have shown that 1H-pyrazole-4-carboxylic acid derivatives can act as potent inhibitors of DNA demethylases like ALKBH1, which is implicated in gastric cancer.[16]
-
Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through division.[15]
Representative Anticancer Data
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 1H-pyrazole-4-carboxylic acid derivative | Gastric Cancer (HGC27, AGS) | IC₅₀ | 0.031 µM (ALKBH1 inhibition) | [16] |
| Coumarin pyrazole carbaldehydes | Lung Cancer (A549) | IC₅₀ | 13.5 µM | [13] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | B-cell lymphoma (BJAB) | Anti-proliferative | Potent and Selective | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of compound concentration.
Conclusion and Future Directions
Derivatives of this compound represent a highly promising and versatile chemical class for drug discovery. The scaffold's synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against inflammatory, microbial, and cancer targets.[12][16] Future research should focus on multi-target hybrids, the use of computational modeling to guide rational design, and the development of derivatives with improved pharmacokinetic profiles to advance these promising compounds from the laboratory to clinical applications.[1]
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
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Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. Available at: [Link]
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Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. Available at: [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]
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Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed. Available at: [Link]
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The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available at: [Link]
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Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Available at: [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]
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Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]
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One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]
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Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. Available at: [Link]
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Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace - Semantic Scholar. Available at: [Link]
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ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem. Available at: [Link]
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1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available at: [Link]
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PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. Available at: [Link]
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Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. Available at: [Link]
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Whitepaper: The Pyrazole Scaffold in Modern Therapeutics: A Mechanistic Deep Dive into the COX-2 Selective Inhibitor, Celecoxib
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. While simple building blocks like 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid serve as versatile intermediates in organic synthesis, their true potential is realized when incorporated into complex, biologically active molecules.[1] This guide transitions from the foundational role of such precursors to an in-depth analysis of a flagship pyrazole-containing therapeutic: Celecoxib. We will dissect its highly selective mechanism of action, explore the experimental methodologies used to validate its function, and present the underlying biochemical pathways, providing researchers and drug developers with a comprehensive technical overview.
Introduction: The Pyrazole Core as a Cornerstone of Drug Design
Heterocyclic compounds are the bedrock of pharmaceutical development, with the pyrazole moiety being a particularly successful pharmacophore.[2][3][4] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic rings, enhancing physicochemical properties like solubility and metabolic stability while facilitating precise interactions with biological targets.[5] Compounds such as this compound represent the starting point—key synthetic intermediates whose core structure is elaborated to create potent and selective drugs.[1]
While the direct biological activity of such simple pyrazole acids is not extensively documented, their incorporation into more complex structures has led to breakthroughs in multiple therapeutic areas. A preeminent example is Celecoxib (sold under the brand name Celebrex), a diaryl-substituted pyrazole that revolutionized the treatment of inflammatory conditions.[6] This guide will use Celecoxib as a case study to provide a deep, mechanistic understanding of how the pyrazole scaffold contributes to a highly targeted therapeutic effect.
The Core Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Celecoxib's primary mechanism of action is the highly selective, reversible inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7] This selectivity is crucial to its therapeutic profile, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.
The Arachidonic Acid Cascade and COX Isoforms
Pain, fever, and inflammation are largely mediated by a class of lipid signaling molecules called prostaglandins.[8][9] Their synthesis begins with the liberation of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase enzymes into prostaglandin precursors.[7][10] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins responsible for vital physiological functions, including protecting the gastric mucosa and mediating platelet aggregation.[9]
-
COX-2: An inducible enzyme. Its expression is typically low in resting cells but is dramatically upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[7][9] Prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.[8]
The Structural Basis for Celecoxib's Selectivity
Traditional NSAIDs inhibit both COX-1 and COX-2. While this reduces inflammation (via COX-2 inhibition), the concurrent inhibition of COX-1 leads to common and sometimes severe side effects, such as stomach ulcers and bleeding.[9]
Celecoxib overcomes this limitation due to key structural differences between the two enzyme active sites. The COX-2 active site is slightly larger and possesses a hydrophilic side pocket that is absent in COX-1.[7] Celecoxib's chemical structure, featuring a polar sulfonamide (-SO2NH2) side chain on one of its aryl rings, is designed to exploit this difference.[7][8] This sulfonamide group fits snugly into the hydrophilic side pocket of COX-2, anchoring the drug with high affinity and blocking the active site.[7] The bulkier active site of COX-1 cannot accommodate this side chain, resulting in a significantly lower binding affinity. This structural complementarity is the reason Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1.[7]
Signaling Pathway Diagram
The diagram below illustrates the arachidonic acid pathway and the specific inhibitory action of Celecoxib on COX-2.
Caption: Workflow for an In Vitro COX Inhibition Assay.
Data Presentation: Highlighting Selectivity
The results from the assay described above clearly demonstrate the mechanistic principle of selectivity. The following table summarizes representative data for Celecoxib compared to a traditional, non-selective NSAID.
| Compound | IC50 for COX-1 (μM) | IC50 for COX-2 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Ibuprofen | ~12 | ~22 | ~0.5 |
| Note: IC50 values are approximate and can vary based on specific assay conditions. The data shown is for illustrative purposes to highlight the magnitude of difference in selectivity. |
The data unequivocally shows that Celecoxib requires a much lower concentration to inhibit COX-2 compared to COX-1, yielding a high selectivity index. In contrast, a non-selective NSAID like Ibuprofen inhibits both isoforms at similar concentrations, resulting in a selectivity index near unity.
Beyond Inflammation: Pleiotropic COX-2 Independent Mechanisms
While selective COX-2 inhibition is its primary mechanism for anti-inflammatory effects, research has uncovered additional, potentially COX-2 independent, activities for Celecoxib, particularly in oncology. [10]Studies have shown that Celecoxib can induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). [10]These anti-cancer mechanisms may involve the modulation of other signaling pathways, including those involving PDK1/AKT and β-catenin. [10]This illustrates a common theme in drug development where a highly selective compound can possess beneficial, pleiotropic effects beyond its primary mode of action.
Conclusion
Celecoxib is a paradigm of modern rational drug design, where a deep understanding of enzyme structure and function has led to a therapeutic agent with a superior safety profile compared to its predecessors. Its mechanism, rooted in the selective inhibition of the COX-2 enzyme, is a direct consequence of its diaryl-substituted pyrazole structure, which allows it to exploit subtle but critical differences in the enzyme's active site. The experimental protocols to validate this mechanism are robust and serve as a gold standard for characterizing NSAIDs. As research continues, the full therapeutic potential of the pyrazole scaffold, exemplified by Celecoxib, continues to expand into new and promising areas like oncology.
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Title: Celecoxib Source: StatPearls - NCBI Bookshelf URL: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery and agrochemical development.[1] Recognizing the scarcity of public data on this specific molecule, this document synthesizes field-proven methodologies with theoretical analysis to offer researchers, scientists, and drug development professionals a robust guide for its physicochemical characterization. We will explore the fundamental principles behind solubility and stability testing, provide detailed, self-validating experimental protocols, and discuss the interpretation of results within a regulatory context. The insights herein are grounded in established scientific principles and authoritative guidelines to ensure scientific integrity and practical applicability.
Introduction: The Significance of a Well-Characterized Molecule
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] Its utility as a versatile intermediate means that a thorough understanding of its fundamental physicochemical properties is not merely academic; it is a critical prerequisite for successful formulation, reliable bioassay results, and ultimately, the development of safe and effective end-products.
Poor solubility can cripple a development program, leading to issues with bioavailability, formulation challenges, and unreliable in vitro testing.[3] Similarly, an unstable molecule can degrade under storage or physiological conditions, resulting in loss of potency and the formation of potentially toxic impurities. This guide, therefore, addresses these critical parameters head-on, providing a systematic approach to characterization.
Predicted Physicochemical Properties: A Foundation for Experimental Design
In the absence of extensive empirical data for this compound, we can leverage data from close structural analogs and in silico prediction tools to establish a baseline profile. This predictive approach is a cornerstone of modern drug development, allowing for informed experimental design and resource allocation.
| Property | Predicted/Estimated Value | Rationale & Implications for Experimental Design |
| Molecular Formula | C₇H₁₀N₂O₂ | - |
| Molecular Weight | 154.17 g/mol | Foundational for all concentration-based calculations. |
| pKa (acidic) | 3.65 (Predicted) | The carboxylic acid is predicted to be a moderately strong acid. This is the most critical parameter for solubility testing, indicating that solubility will be highly pH-dependent. Experiments must be conducted at pH values below, around, and significantly above this pKa to capture the full solubility profile. It also informs the design of hydrolytic stability studies. |
| LogP (Octanol/Water) | ~0.3 - 0.8 (Estimated) | Based on an analog, 1-methyl-1H-pyrazole-4-carboxylic acid (LogP = 0.26), the ethyl group will slightly increase lipophilicity.[1] This value suggests a preference for aqueous environments but with some lipophilic character, indicating potential for reasonable permeability. |
| Aqueous Solubility | ~15-25 mg/mL (Estimated) | Based on an analog, 1-methyl-1H-pyrazole-4-carboxylic acid (19.3 mg/mL), the slightly increased lipophilicity from the ethyl group may marginally decrease aqueous solubility.[1] This provides a target concentration range for initial solubility experiments. |
Comprehensive Solubility Assessment
A compound's solubility dictates its ability to be absorbed and distributed in biological systems. We will delineate two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is rapid and suited for high-throughput screening in early discovery, while thermodynamic solubility represents the true equilibrium state and is vital for later-stage development and formulation.[2]
Causality Behind Experimental Choices
The choice of pH for the buffer systems is directly informed by the predicted pKa of 3.65.
-
pH 2.0: At this pH, well below the pKa, the carboxylic acid will be fully protonated (neutral form). This measurement will approximate the intrinsic solubility of the non-ionized molecule.
-
pH 7.4 (Phosphate-Buffered Saline): This represents physiological pH. At this level, the molecule will be almost completely deprotonated (ionized carboxylate form), and solubility is expected to be significantly higher.
-
pH 9.0: A higher pH is included to ensure the molecule remains fully ionized and to assess solubility in a basic environment, which can be relevant for certain formulation strategies.
Experimental Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This method is considered the "gold standard" for determining the true solubility of a compound at equilibrium.[4]
Objective: To determine the maximum concentration of this compound that can be dissolved in various aqueous buffers at equilibrium.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., ~5 mg) to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a different aqueous buffer (e.g., pH 2.0, pH 7.4 PBS, pH 9.0).
-
Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[3] A calibration curve prepared from a stock solution of known concentration is used for quantification.
Diagram: Thermodynamic Solubility Workflow
Comprehensive Stability Assessment: Forced Degradation Studies
Stability testing is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand how a drug substance changes over time under various environmental factors.[5] Forced degradation (or stress testing) is a critical component of this, designed to intentionally accelerate the degradation of a molecule to identify likely degradation products and establish its intrinsic stability.[6] These studies are essential for developing and validating stability-indicating analytical methods.[7]
Rationale for Stress Conditions
The conditions outlined below are based on ICH guideline Q1A(R2) and are designed to probe the molecule's susceptibility to common degradation pathways.[1][8] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[8]
-
Acid/Base Hydrolysis: The ester and amide linkages are the most common functional groups susceptible to hydrolysis. While our molecule lacks these, the pyrazole ring itself can be susceptible to ring-opening under harsh pH conditions, and the carboxylic acid functional group's reactivity can be influenced.
-
Oxidation: Many organic molecules are susceptible to oxidation. The electron-rich pyrazole ring could be a target.
-
Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
-
Photostability: Exposure to light can induce photochemical reactions, leading to degradation.
Experimental Protocol: Forced Degradation Studies
Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for up to 7 days.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 7 days.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 7 days.
-
Thermal Degradation (Solution): Dilute the stock solution with purified water. Incubate at 60°C, protected from light, for up to 7 days.
-
Thermal Degradation (Solid State): Place the solid compound in a controlled temperature/humidity chamber (e.g., 60°C/75% RH) for up to 7 days.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.
-
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the emergence of new peaks (degradants).
Diagram: Forced Degradation & Analysis Workflow
Data Interpretation and Trustworthiness
The integrity of this entire process hinges on a self-validating system. The stability-indicating HPLC method is the linchpin of this system.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines. A key aspect is specificity, which is demonstrated through the forced degradation studies. The method must be able to resolve the parent compound from all process impurities and any degradation products formed under stress.
-
Mass Balance: In the analysis of stressed samples, the total amount of drug detected (parent compound + all degradants) should be close to 100% of the initial concentration. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected and that the analytical method is accurate.
Conclusion
References
-
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316–323. [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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Velev, O. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]
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Scribd. Forced Degradation Studies Guide. [Link]
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Hong, P., & Tummala, S. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 31(11), 22-31. [Link]
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Chemicalize by ChemAxon. pKa Prediction for this compound. Accessed January 13, 2026. [Link]
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Alfei, S., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Nanomaterials, 12(7), 1198. [Link]
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International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
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Gothwal, A., et al. (2016). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Sciences and Research, 7(10), 3931-3942. [Link]
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LCGC International. (2021). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. [Link]
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Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
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The Genesis of a Cornerstone Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole-4-Carboxylic Acids
For Immediate Release
A Deep Dive into the Historical and Synthetic Foundations of Pyrazole-4-Carboxylic Acids, a Pivotal Scaffold in Modern Drug Discovery and Agrochemicals.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the discovery and history of pyrazole-4-carboxylic acids. From the seminal work of Ludwig Knorr in the late 19th century to the evolution of sophisticated synthetic methodologies, this document traces the journey of a humble heterocycle to its current status as a privileged scaffold in medicinal and agricultural chemistry.
The Dawn of Pyrazole Chemistry: Knorr's Foundational Synthesis
The story of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] While investigating quinine derivatives, Knorr serendipitously discovered that the condensation of ethyl acetoacetate with phenylhydrazine did not yield the expected quinolone, but rather a novel five-membered heterocyclic compound he named "pyrazolone." This reaction, now famously known as the Knorr Pyrazole Synthesis , laid the very foundation for pyrazole chemistry.[1][2] The fundamental principle of this synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of the pyrazole ring through a cyclocondensation reaction.[1][2]
The versatility of the Knorr synthesis and its variations quickly became apparent, allowing for the preparation of a wide array of substituted pyrazoles by modifying the hydrazine and dicarbonyl components. This adaptability was crucial for the initial exploration of this new class of compounds and their potential applications.
From Parent Ring to Functionalized Acid: A Synthetic Evolution
While Knorr's work introduced the pyrazole ring system, the synthesis of the unsubstituted parent pyrazole was first achieved by Hans von Pechmann in 1898 through the reaction of acetylene and diazomethane. Another German chemist, Buchner, is also credited with an early synthesis in 1889 by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3] This pivotal step of isolating the fundamental pyrazole structure opened the door to systematic studies of its chemical properties and reactivity, including the introduction of functional groups at various positions on the ring.
The precise historical moment of the first synthesis of pyrazole-4-carboxylic acid is not prominently documented in a single landmark publication. However, its emergence can be understood as a logical progression from the foundational syntheses of the pyrazole core and the subsequent exploration of its functionalization. Early organic chemists would have systematically investigated the reactivity of the pyrazole ring, and the introduction of a carboxyl group at the 4-position would have been a key target for modifying the compound's properties.
One of the most significant early methods for the specific preparation of pyrazole-4-carboxylic acid derivatives is the Vilsmeier-Haack reaction . This reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), allows for the formylation of electron-rich aromatic rings, including pyrazoles, predominantly at the 4-position. The resulting pyrazole-4-carboxaldehyde can then be readily oxidized to the corresponding carboxylic acid. This two-step process provided a reliable and regioselective route to pyrazole-4-carboxylic acids, paving the way for their broader investigation.
Key Synthetic Methodologies: A Historical Perspective
The journey from Knorr's initial discovery to the efficient and varied syntheses of pyrazole-4-carboxylic acids available today is marked by the development of several key methodologies.
The Knorr Pyrazole Synthesis and its Progeny
The Knorr synthesis remains a cornerstone of pyrazole chemistry. Its fundamental principle of reacting a β-ketoester with a hydrazine is a robust and high-yielding method.
Conceptual Workflow of the Knorr Pyrazole Synthesis:
Caption: Knorr Pyrazole Synthesis Workflow
Classic Experimental Protocol for Knorr-type Pyrazolone Synthesis:
A representative protocol for a variation of the Knorr reaction to synthesize a pyrazolone is as follows:
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Heating: Heat the mixture under reflux. The reaction is often exothermic.
-
Isolation: After the reaction is complete, cool the mixture. The product, 3-methyl-1-phenyl-5-pyrazolone, often precipitates and can be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
The causality behind this experimental choice lies in the nucleophilic nature of the hydrazine attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
The Vilsmeier-Haack Approach to Pyrazole-4-Carboxylic Acids
The Vilsmeier-Haack reaction provided a more direct and regioselective route to functionalization at the 4-position of the pyrazole ring.
Logical Progression from Pyrazole to Pyrazole-4-Carboxylic Acid via Vilsmeier-Haack Reaction:
Caption: Vilsmeier-Haack Synthesis Pathway
Generalized Experimental Protocol for Vilsmeier-Haack Formylation and Subsequent Oxidation:
-
Vilsmeier Reagent Formation: Cool dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.
-
Formylation: Add the pyrazole substrate to the Vilsmeier reagent. The reaction mixture is then typically heated to drive the formylation.
-
Hydrolysis: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide) to hydrolyze the intermediate and precipitate the pyrazole-4-carboxaldehyde.
-
Oxidation: The isolated pyrazole-4-carboxaldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or chromic acid).
-
Isolation and Purification: The resulting pyrazole-4-carboxylic acid is isolated and purified, often by recrystallization.
The trustworthiness of this protocol stems from the well-established mechanism of electrophilic aromatic substitution, where the electron-rich 4-position of the pyrazole ring is the preferred site of attack by the electrophilic Vilsmeier reagent. The subsequent oxidation of the aldehyde to a carboxylic acid is a standard and reliable organic transformation.
The Rise to Prominence: Applications in Medicine and Agriculture
The initial interest in pyrazoles was largely academic. However, the discovery of the pharmacological activities of pyrazole derivatives, such as the antipyretic and analgesic properties of antipyrine (a pyrazolone derivative synthesized by Knorr), marked a turning point. This spurred further research into the synthesis and biological evaluation of a vast number of pyrazole-containing compounds.[2]
Pyrazole-4-carboxylic acid and its derivatives have proven to be particularly valuable building blocks in the development of pharmaceuticals and agrochemicals.[4][5] The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the fine-tuning of a molecule's biological activity.
Notable Applications of Pyrazole-4-Carboxylic Acid Derivatives:
| Compound Class | Application Area | Significance |
| COX-2 Inhibitors | Anti-inflammatory Drugs | Celecoxib, a selective COX-2 inhibitor containing a pyrazole moiety, revolutionized the treatment of arthritis and inflammation. |
| Fungicides | Agrochemicals | Many modern fungicides are amides derived from pyrazole-4-carboxylic acids, playing a crucial role in crop protection.[5] |
| Enzyme Inhibitors | Drug Discovery | The pyrazole-4-carboxylic acid scaffold has been identified as a potent inhibitor of various enzymes, making it a valuable starting point for drug development.[4] |
| Herbicides | Agrochemicals | The pyrazole ring is a key component in several commercially successful herbicides.[2] |
Conclusion: A Legacy of Discovery and Innovation
From its serendipitous discovery in the late 19th century, the pyrazole ring system, and specifically pyrazole-4-carboxylic acid, has evolved into a cornerstone of modern chemical synthesis. The foundational work of chemists like Ludwig Knorr and the subsequent development of robust synthetic methodologies have provided a rich platform for innovation. The journey of pyrazole-4-carboxylic acids from a chemical curiosity to a key building block in life-saving drugs and essential agrochemicals is a testament to the enduring power of fundamental chemical research. As synthetic methods continue to advance, the legacy of this remarkable heterocycle is certain to expand into new and exciting areas of science and technology.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Knorr, L. (1884). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 221(3), 297-331.
- Buchner, E. (1889). Ueber die Pyrazol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 22(1), 842-849.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Cottineau, B., Toto, P., Marot, C., Pipaud, A., & Chenault, J. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & medicinal chemistry letters, 12(15), 2105-2108.
- Finar, I. L. (2009). Organic Chemistry, Volume 1: The Fundamental Principles.
- Walter, H. (2016). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for modern fungicides. Journal of Agricultural and Food Chemistry, 64(21), 4273-4285.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011).
- Elguero, J. (1996). Pyrazoles.
- Sundberg, R. J. (2007). Indoles. Academic press.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid from Ethyl Acetoacetate
These application notes provide a detailed and scientifically grounded guide for the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, ethyl acetoacetate. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
The presented synthetic strategy is a multi-step process, beginning with the construction of the core pyrazole ring system, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for informed optimization and troubleshooting.
Synthetic Strategy Overview
The synthesis of this compound from ethyl acetoacetate is achieved through a two-stage process. The first stage focuses on the formation of the corresponding ethyl ester, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate. This can be accomplished via two primary routes. The second stage involves the saponification of this ester to the desired carboxylic acid.
Protocol for N-alkylation of 3-methyl-1H-pyrazole-4-carboxylic acid
An Application Note and Protocol for the N-Alkylation of 3-methyl-1H-pyrazole-4-carboxylic acid
Introduction: The Strategic Importance of N-Alkylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable bioisostere for other aromatic rings, often enhancing a molecule's pharmacological profile.[1] The N-alkylation of the pyrazole ring is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, such as solubility and lipophilicity, and enables the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1][2]
This guide focuses on the N-alkylation of 3-methyl-1H-pyrazole-4-carboxylic acid, a common building block in pharmaceutical synthesis. The protocol addresses two primary challenges inherent to this substrate:
-
The Presence of an Acidic Carboxylic Acid Group: The carboxylic acid proton is significantly more acidic than the pyrazole N-H proton. Direct alkylation under basic conditions would lead to non-selective deprotonation, salt formation, and potential side reactions, complicating the synthesis.
-
Regioselectivity in Unsymmetrical Pyrazoles: As an unsymmetrically substituted pyrazole, alkylation can occur at two different nitrogen atoms (N1 and N2), potentially yielding a mixture of regioisomers.[1][3][4]
To overcome these challenges, a robust and logical three-stage synthetic strategy is employed: (1) Protection of the carboxylic acid, (2) Regioselective N-Alkylation , and (3) Deprotection to yield the final product. This self-validating system ensures a high-yielding and clean transformation.
Guiding Principle: A Three-Stage Synthetic Workflow
The most effective and reproducible method for the N-alkylation of 3-methyl-1H-pyrazole-4-carboxylic acid involves a protection-alkylation-deprotection sequence. This strategy temporarily masks the reactive carboxylic acid as an ester, allowing for clean and selective alkylation on the pyrazole nitrogen. The ester is then hydrolyzed in the final step to restore the carboxylic acid functionality.
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Application Notes: Leveraging 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid in the Development of Next-Generation Fungicides
Abstract
The pyrazole carboxamides represent a cornerstone of modern agricultural fungicides, primarily due to their potent and specific mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs). The development of novel fungicides within this class is a critical objective for ensuring global food security and managing fungicide resistance. At the heart of this development pipeline is the synthesis of tailored molecular scaffolds. This document provides a detailed technical guide for researchers, chemists, and plant pathologists on the strategic use of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid as a key intermediate for the discovery and evaluation of new fungicidal agents. We will explore its chemical properties, provide validated protocols for its conversion into active compounds, and detail methodologies for robust in vitro and in vivo efficacy screening.
Introduction: The Strategic Importance of the Pyrazole Scaffold
Pyrazole-4-carboxamide fungicides have become indispensable tools in crop protection.[1] These compounds belong to the Fungicide Resistance Action Committee (FRAC) Group 7, which targets Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[2] By inhibiting this crucial enzyme, SDHIs effectively halt cellular energy production, leading to the cessation of fungal growth and development.[3]
The core of these fungicides is the pyrazole ring, and the specific substituents on this ring are critical for efficacy. While many commercial SDHIs, such as fluxapyroxad and bixafen, are derived from a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid precursor, the exploration of structural analogues is essential for discovering molecules with new fungicidal spectrums or improved properties.[4][5] This compound serves as a valuable and structurally distinct building block for this purpose, enabling the creation of novel chemical libraries for fungicide discovery programs.
Foundational Knowledge: The Precursor Molecule
2.1. Physicochemical Properties
Understanding the fundamental properties of the starting material is crucial for reaction design and optimization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 113131-46-7 | - |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 136-141 °C |
2.2. Synthesis Overview
The synthesis of the pyrazole carboxylic acid core is a foundational step. While multiple specific routes exist, a common strategy involves the cyclization of a hydrazine with a suitably substituted β-ketoester. The N-ethyl group can be introduced by reacting the NH-pyrazole ester with an ethylating agent like iodoethane, followed by hydrolysis of the ester to yield the target carboxylic acid.[6]
Mechanism of Action: Targeting Fungal Respiration
The ultimate goal of using this compound is to synthesize carboxamides that function as SDHIs. These fungicides act by binding to the ubiquinone-binding site (Qp site) of the succinate dehydrogenase enzyme complex.[7] This binding event physically blocks the transfer of electrons from succinate to ubiquinone, a critical step in both the Krebs cycle and the electron transport chain.[8] The disruption of this process leads to a rapid depletion of cellular ATP, causing metabolic collapse and fungal cell death.[3]
Experimental Protocols: From Acid to Active Fungicide
4.1. Protocol: Synthesis of Pyrazole Carboxamide Derivatives
This protocol describes a general method for converting the carboxylic acid into a library of amide derivatives for screening. The key is the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.
Rationale: Direct amidation of a carboxylic acid is thermodynamically unfavorable. Converting the acid to a more reactive intermediate, such as an acid chloride, is a classic and robust method. Thionyl chloride (SOCl₂) is an excellent choice as it produces gaseous byproducts (SO₂ and HCl) that are easily removed.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired aniline or amine derivative (e.g., 2-aminobiphenyl)
-
Triethylamine (TEA) or Pyridine (as an acid scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, standard glassware
Procedure:
-
Acid Chloride Formation (Activation): a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 1.0 equivalent of this compound in anhydrous DCM. b. Add 2-3 drops of anhydrous DMF (catalyst). c. Add 1.5 equivalents of thionyl chloride dropwise at room temperature. d. Heat the mixture to reflux (approx. 40°C for DCM) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution. e. Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the crude 1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride, which should be used immediately in the next step.
-
Amide Coupling: a. Dissolve the crude acid chloride in fresh anhydrous DCM. b. In a separate flask, dissolve 1.0 equivalent of the desired amine and 1.2 equivalents of triethylamine in anhydrous DCM. c. Cool the amine solution in an ice bath (0°C). d. Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring. e. Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor by TLC or LC-MS).
-
Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. d. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole carboxamide.
-
Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and HRMS.
4.2. Protocol: In Vitro Antifungal Screening (Mycelial Growth Inhibition)
This assay is the primary screen to determine the intrinsic activity of the newly synthesized compounds against target fungal pathogens.
Rationale: This method directly measures the effect of a compound on the vegetative growth of a fungus on a nutrient medium.[9] By calculating the EC₅₀ (Effective Concentration to inhibit growth by 50%), we can quantitatively compare the potency of different derivatives.[10]
Materials:
-
Synthesized pyrazole carboxamide compounds
-
A known SDHI fungicide (e.g., Boscalid, Fluxapyroxad) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound and the positive control in DMSO.
-
Media Preparation: Autoclave PDA and cool it to 50-55°C in a water bath.
-
Amended Media: Add the required volume of stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a DMSO-only control plate (negative control). Swirl gently but thoroughly to mix and pour into Petri dishes. Allow to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each test and control plate.[11]
-
Incubation: Seal the plates with paraffin film and incubate at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.
-
Data Collection: When the fungal growth in the negative control plate has reached near the edge of the plate, measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
EC₅₀ Determination: Plot the percentage inhibition against the log of the compound concentration. Use probit analysis or non-linear regression to calculate the EC₅₀ value.
4.3. Protocol: In Vivo Antifungal Screening (Detached Leaf Assay)
This secondary screen assesses the compound's efficacy on host tissue, providing insights into its protective and/or curative properties.
Rationale: A compound may have excellent in vitro activity but fail in vivo due to poor stability, uptake, or translocation. The detached leaf assay is a rapid and resource-efficient method to bridge this gap before moving to whole-plant greenhouse trials.[12][13]
Materials:
-
Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato for Botrytis cinerea, wheat for Puccinia triticina).[13][14]
-
Synthesized compounds formulated as a sprayable solution (e.g., in 1% acetone/water with a surfactant like Tween 20).
-
Fungal spore suspension of known concentration.
-
Moist chambers (e.g., Petri dishes with moist filter paper).
-
Spray bottle or atomizer.
Procedure:
-
Leaf Preparation: Detach healthy leaves, wash gently with sterile water, and place them adaxial (top) side up in moist chambers.[15]
-
Compound Application (Protective Assay): a. Spray the leaves evenly with the test compound solution until runoff. Include positive and negative (formulation blank) controls. b. Allow the leaves to dry for 2-4 hours.
-
Inoculation: Apply a known volume (e.g., 10-20 µL) of the fungal spore suspension onto the center of each leaf.
-
Incubation: Seal the moist chambers and incubate under appropriate conditions (e.g., 12h/12h light/dark cycle at 20°C).
-
Disease Assessment: After 3-7 days (depending on the pathogen), assess the disease severity by measuring the diameter of the necrotic lesion or by using a disease rating scale.
-
Data Analysis: Calculate the percentage of disease control relative to the negative control.
-
(Optional) Curative Assay: For a curative assay, inoculate the leaves 24 hours before applying the fungicide treatment.[13]
Structure-Activity Relationship (SAR) Insights
The primary purpose of creating a library of amides from this compound is to explore the structure-activity relationship (SAR). The "acid" half of the molecule (the toxophore) is kept constant, while the "amine" half is varied. This allows researchers to understand how changes in the amine moiety affect fungicidal potency.
Key Principles:
-
Lipophilicity: The overall hydrophobicity of the amine fragment can influence cell membrane penetration and translocation within the plant.
-
Steric Hindrance: The size and shape of the amine substituent are critical for fitting into the Qp binding pocket of the SDH enzyme.[16]
-
Electronic Effects: Electron-donating or withdrawing groups on the amine can influence the binding affinity to the target site.
Conclusion and Future Outlook
This compound is a valuable chemical intermediate for the development of novel pyrazole carboxamide fungicides. By providing a slight structural modification to the well-explored N-methyl pyrazole core, it opens avenues for discovering active ingredients with potentially different biological spectrums, improved systemic properties, or a different resistance profile. The protocols outlined in this document provide a robust framework for the synthesis, in vitro screening, and in vivo validation of new fungicidal candidates derived from this precursor. Systematic exploration of the SAR through the synthesis of diverse amide libraries is a proven strategy for identifying lead compounds worthy of advancement into full-scale agricultural development programs.
References
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Kim, J., & Lee, C. W. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-9. [Link]
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Crop Protection Network. (n.d.). FRAC Code 7 - Succinate Dehydrogenase Inhibitors (SDHI) Fungicides. Fungicide Use in Field Crops Web Book. [Link]
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Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651. [Link]
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Kim, J., & Lee, C. W. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease. [Link]
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International Potato Center (CIP). (2023). Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. CGSpace. [Link]
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Benit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Environment International, 180, 108219. [Link]
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Sierotzki, H., & Scalliet, G. (2017). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. In Fungicide Resistance in Plant Pathogens. [Link]
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Fungicide Resistance Action Committee (FRAC). (n.d.). SDHI Fungicides. FRAC.info. [Link]
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Wang, X., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9239–9251. [Link]
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ResearchGate. (2023). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. [Link]
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Turra, C., Reis, E. M., & Barcellos, A. L. (2017). Detached wheat leaf assay for assessing the sensitivity of Puccinia triticina races to fungicides. Summa Phytopathologica, 43(3), 181-185. [Link]
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Rutgers Plant & Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides. [Link]
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Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
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Yang, L., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
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Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List©* 2024. [Link]
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CropLife Australia. (2023). Fungicide Activity Group Table. [Link]
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ResearchGate. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. [Link]
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ResearchGate. (2013). Structure-activity relationship of carboxin-related carboxamides as fungicide. [Link]
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Li, J., et al. (2024). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]
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Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8409. [Link]
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PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. [Link]
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Scientific Information Database (SID). (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
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PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. [Link]
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ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
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Li, Y., et al. (2020). Rapid Quantification of Fungicide Effectiveness on Inhibiting Wheat Stripe Rust Pathogen (Puccinia striiformis f. sp. tritici) by Detached Leaf Assay. Plant Disease, 104(3), 641-646. [Link]
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Ganci, C. G., et al. (2019). Use of Mycelium and Detached Leaves in Bioassays for Assessing Resistance to Boxwood Blight. Plant Disease, 103(8), 2111-2117. [Link]
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Vaghefi, N., et al. (2023). Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. Plants, 12(18), 3267. [Link]
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Pierce, C. G., & Lopez-Ribot, J. L. (2013). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Virulence, 4(4), 325-340. [Link]
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ResearchGate. (n.d.). Mycelium growth assays to detect fungicide sensitive and resistant... [Link]
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Gligorijevic, V., et al. (2020). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. Journal of Visualized Experiments, (165). [Link]
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PubChem. (n.d.). Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. [Link]
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Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 398. [Link]
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Miyazaki, Y., et al. (2021). Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density. Microbiology Spectrum, 9(2), e00063-21. [Link]
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Application Notes & Protocols: Evaluating 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid in Anti-Inflammatory Drug Design
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant anti-inflammatory agents.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the systematic evaluation of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (herein designated 'EMPA') as a potential anti-inflammatory drug candidate. While EMPA itself is not extensively characterized in publicly available literature, its structure aligns with key pharmacophoric features of known anti-inflammatory pyrazole derivatives.[4][5] This guide outlines a logical, multi-tiered experimental workflow, from initial in vitro screening to in vivo validation, explaining the scientific rationale behind each protocol. The objective is to provide a robust framework for assessing the anti-inflammatory and analgesic potential of EMPA, with a primary focus on its putative mechanism as a cyclooxygenase (COX) inhibitor.
Introduction: The Pyrazole Scaffold as a Cornerstone in Anti-Inflammatory Therapy
The pyrazole heterocycle is a five-membered ring structure that has proven to be an exceptionally versatile and effective core for developing potent anti-inflammatory drugs.[3][4] Its unique electronic and steric properties allow for favorable interactions with the active sites of key inflammatory enzymes. Several blockbuster drugs, including the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Phenylbutazone, feature a pyrazole moiety, highlighting its importance in drug design.[1][2][5] These compounds primarily exert their effects by inhibiting the synthesis of prostaglandins, potent mediators of pain and inflammation, from arachidonic acid.[7]
Given the proven success of this scaffold, the exploration of novel pyrazole derivatives like this compound (EMPA) is a rational and promising strategy in the search for next-generation anti-inflammatory agents with potentially improved efficacy and safety profiles.
Proposed Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary hypothesis for EMPA's anti-inflammatory activity is the inhibition of COX enzymes, which exist in two main isoforms: COX-1, a constitutive enzyme responsible for physiological functions, and COX-2, an inducible enzyme upregulated at sites of inflammation.[1] Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID design to reduce gastrointestinal side effects associated with COX-1 inhibition.[1] The diagram below illustrates the central role of COX enzymes in the inflammatory pathway.
Caption: Tiered workflow for evaluating EMPA's anti-inflammatory potential.
Detailed Protocols: In Vitro Screening Cascade
Protocol 4.1: Inhibition of Protein Denaturation Assay
-
Principle: Inflammation can induce the denaturation of tissue proteins. The ability of a compound to prevent thermally-induced protein denaturation is a simple, well-established method for preliminary screening of anti-inflammatory activity. [8][9]* Materials:
-
Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.4)
-
EMPA stock solution (e.g., 10 mg/mL in DMSO)
-
Diclofenac sodium (positive control)
-
PBS (pH 6.4)
-
Spectrophotometer (660 nm)
-
-
Procedure:
-
Prepare test solutions of EMPA and Diclofenac sodium at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) in PBS. The final DMSO concentration should be kept below 0.5%.
-
To 0.5 mL of 1% BSA solution, add 0.05 mL of the test or control solution.
-
A control tube should contain 0.5 mL of BSA and 0.05 mL of the vehicle (PBS with DMSO).
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes. [9] 6. Cool the tubes to room temperature.
-
Measure the turbidity (absorbance) of each sample at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
-
-
Expected Outcome: A dose-dependent reduction in turbidity by EMPA indicates potential anti-inflammatory properties.
Protocol 4.2: COX-1 and COX-2 Enzymatic Inhibition Assay
-
Principle: This is the critical mechanistic assay to determine the potency (IC₅₀) and selectivity of EMPA against the primary molecular targets, COX-1 and COX-2. Commercially available colorimetric or fluorometric assay kits are recommended for consistency and reliability.
-
Materials:
-
COX-1/COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Abcam, or similar)
-
EMPA stock solution
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen or Indomethacin (non-selective control)
-
Microplate reader
-
-
Procedure:
-
Follow the manufacturer's protocol precisely. This typically involves:
-
Reconstituting the enzymes (COX-1 and COX-2), heme, and assay buffer.
-
Preparing a serial dilution of EMPA and control drugs.
-
Adding the enzyme to wells of a 96-well plate.
-
Adding the inhibitor (EMPA or control) to the respective wells and pre-incubating for a specified time (e.g., 10-15 minutes).
-
Initiating the reaction by adding arachidonic acid (substrate).
-
Incubating for a short period (e.g., 2 minutes).
-
Adding a developing reagent that reacts with the prostaglandin product (PGE₂) to generate a measurable colorimetric or fluorescent signal.
-
Reading the absorbance or fluorescence on a microplate reader.
-
-
Data Analysis & Presentation:
-
Calculate the percentage of COX inhibition for each concentration of EMPA.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Calculate the COX-2 Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A value > 1 indicates selectivity for COX-2.
-
Summarize the results in a table.
-
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| EMPA | Experimental | Experimental | Calculated |
| Celecoxib (Control) | >100 | ~0.1 | >1000 |
| Ibuprofen (Control) | ~5 | ~10 | ~0.5 |
Protocol 4.3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Principle: Macrophages play a key role in inflammation. When stimulated with LPS (an endotoxin), they produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. [6]Measuring the inhibition of NO production provides a robust cell-based assessment of anti-inflammatory activity. [10]* Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM media with 10% FBS
-
LPS (from E. coli)
-
EMPA stock solution
-
Dexamethasone (positive control)
-
Griess Reagent (for NO measurement)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of ~5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of EMPA or Dexamethasone for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
Assess Cytotoxicity: In a parallel plate, perform an MTT or similar viability assay to ensure that the observed effects are not due to cell death.
-
Measure Nitric Oxide:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part A of Griess Reagent) and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
-
Expected Outcome: EMPA should demonstrate a dose-dependent decrease in LPS-induced NO production without significantly affecting cell viability.
Detailed Protocols: In Vivo Validation
Ethical Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Ethics Committee (IAEC).
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is the most widely used model for evaluating acute inflammation. [11][12]Sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time. [12][13]* Animals: Wistar or Sprague-Dawley rats (150-200g).
-
Materials:
-
λ-Carrageenan (1% w/v in sterile saline)
-
EMPA suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Indomethacin or Diclofenac (positive control, e.g., 10 mg/kg)
-
Plebysmometer or digital calipers
-
-
Procedure:
-
Divide animals into groups (n=6 per group): Vehicle control, Positive control, and EMPA (at least 2-3 dose levels, e.g., 10, 30, 100 mg/kg).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or EMPA orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the edema volume and percentage inhibition of edema: Edema Volume (mL) = Paw Volume at time t - Initial Paw Volume % Inhibition = [1 - (Edema_treatment / Edema_control)] * 100
-
-
Data Presentation:
| Treatment Group (Dose) | Mean Edema Volume at 3h (mL) ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | Experimental | 0 |
| Indomethacin (10 mg/kg) | Experimental | Calculated |
| EMPA (30 mg/kg) | Experimental | Calculated |
| EMPA (100 mg/kg) | Experimental | Calculated |
Protocol 5.2: Acetic Acid-Induced Writhing Test in Mice
-
Principle: Intraperitoneal injection of acetic acid causes irritation and pain, leading to a characteristic stretching behavior known as "writhing." [13]This visceral pain model is sensitive to both centrally and peripherally acting analgesics, including NSAIDs. [14]* Animals: Swiss albino mice (20-25g).
-
Materials:
-
Acetic acid (0.6% v/v in saline)
-
EMPA suspension
-
Aspirin or Diclofenac (positive control)
-
-
Procedure:
-
Divide animals into groups (n=6-8 per group) as in the paw edema model.
-
Administer vehicle, positive control, or EMPA (p.o. or i.p.).
-
After 30 minutes (i.p.) or 60 minutes (p.o.), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) for a period of 20 minutes.
-
Calculate the percentage protection (analgesic activity): % Protection = [1 - (Writhes_treatment / Writhes_control)] * 100
-
-
Expected Outcome: A significant, dose-dependent reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.
Conclusion and Future Directions
This document provides a validated, step-by-step framework for the preclinical evaluation of this compound (EMPA) as a novel anti-inflammatory agent. By progressing through this cascade of in vitro and in vivo assays, researchers can efficiently determine the compound's potency, mechanism of action, selectivity, and efficacy in relevant models of inflammation and pain. Positive results, particularly a high COX-2 selectivity index combined with potent in vivo activity, would establish EMPA as a strong lead candidate. Subsequent steps would involve more advanced preclinical studies, including pharmacokinetic profiling, chronic inflammation models (e.g., adjuvant-induced arthritis), and formal safety/toxicology assessments to further develop its therapeutic potential.
References
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Ammendola, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1735. [Link]
-
Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3339. [Link]
-
León-Buitimea, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(9), 1335. [Link]
-
Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. The International Journal of Biochemistry & Cell Biology, 37(8), 1675-1685. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
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S. S, K., & S, A. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences Review and Research, 51(2), 1-5. [Link]
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Ghode, P., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 89-93. [Link]
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Phanse, M. A., et al. (2012). In-Vivo and In-Vitro Screening of Medicinal Plants for their Anti-inflammatory Activity: An Overview. Journal of Applied Pharmaceutical Science, 2(7), 19-33. [Link]
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ResearchGate. (n.d.). Some reported pyrazole-containing anti-inflammatory agents. [Link]
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Singh, N., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
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Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6598. [Link]
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ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. [Link]
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Scientific Information Database (SID). (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
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Chavan, A. A., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 23(10), 2933-2936. [Link]
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Kumar, H., et al. (2009). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 59(11), 569-574. [Link]
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de Melo, N. B., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 67(1), 113-119. [Link]
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Application Notes and Protocols for the Synthesis of Pyrazole-Based Inhibitors
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Pyrazole derivatives are integral to numerous FDA-approved drugs and are particularly prominent as inhibitors of key signaling proteins, such as protein kinases, in oncology and inflammatory diseases.[1][2][3] This guide provides a detailed exposition on the synthesis of pyrazole-based inhibitors, intended for researchers, chemists, and professionals in drug development. We delve into the foundational Knorr pyrazole synthesis, offering step-by-step protocols, mechanistic insights, and expert commentary on critical experimental parameters. Furthermore, this document outlines robust procedures for the purification and comprehensive spectroscopic characterization of the synthesized compounds, ensuring both purity and structural integrity.
Foundational Principles of Pyrazole Synthesis
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] Their structural and electronic properties, including the ability to act as both hydrogen bond donors and acceptors, allow them to effectively mimic biological recognition motifs and fit into the active sites of enzymes.[2] This versatility has led to their successful application in designing inhibitors for a wide range of therapeutic targets, including cyclin-dependent kinases (CDKs), c-Jun N-terminal kinase (JNK), and cyclooxygenase-2 (COX-2).[2][3][4][5]
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[1][6][7] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][8][9] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[8][9][10][11] The choice of substituents on both the dicarbonyl compound and the hydrazine allows for the creation of a diverse library of substituted pyrazoles.
Caption: General mechanism of the Knorr pyrazole synthesis.
General Laboratory Safety and Best Practices
Handling Hydrazine and Its Derivatives: Safety is Paramount
CAUTION: Hydrazine and its derivatives are highly toxic, corrosive, potentially carcinogenic, and can be flammable.[12][13][14] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl rubber is recommended), and chemical splash goggles.[15]
-
Ventilation: Ensure adequate general and local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[12] An odor of ammonia may indicate vapor concentrations are already above the acceptable limit.[16]
-
Incompatible Materials: Hydrazine is a strong reducing agent. Avoid contact with oxidizing agents (e.g., hydrogen peroxide), acids, and metal oxides, as these can lead to violent reactions.[15]
-
Spill & Waste: Have a spill kit ready. Neutralize small spills with a weak acid (e.g., citric acid solution) before absorption. Dispose of all hydrazine-containing waste according to institutional and local regulations. Do not discharge into drains.[13][15]
Experimental Protocols for Pyrazole Synthesis
The following protocols are robust starting points for the synthesis of pyrazole-based inhibitors and can be adapted for various substrates.
Protocol 1: Classic Knorr Synthesis of 1,3,5-Trisubstituted Pyrazole
This protocol details the synthesis of a pyrazole from a β-diketone and a substituted hydrazine, a common pathway for generating kinase inhibitor scaffolds.
Reaction Scheme: R¹, R², R³ = Alkyl, Aryl 1,3-Diketone + R³-NHNH₂ --(Acid Catalyst, Heat)--> 1,3,5-Trisubstituted Pyrazole + 2 H₂O
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Acetylacetone (Pentane-2,4-dione) | 100.12 | 1.00 g | 10.0 | 1.0 eq |
| Phenylhydrazine | 108.14 | 1.08 g | 10.0 | 1.0 eq |
| Glacial Acetic Acid | 60.05 | ~0.5 mL | - | Catalyst |
| Ethanol | 46.07 | 20 mL | - | Solvent |
| Deionized Water | 18.02 | As needed | - | For work-up |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (20 mL), acetylacetone (1.00 g, 10.0 mmol), and phenylhydrazine (1.08 g, 10.0 mmol).
-
Catalyst Addition: Slowly add glacial acetic acid (~0.5 mL) to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes.[10][11] The reaction is typically complete within 1-2 hours.
-
Isolation: Once the starting materials are consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water while stirring. A solid product should precipitate.
-
Expert Insight: The pyrazole product is typically much less soluble in water than in ethanol. This "crashing out" technique is an effective initial purification step.
-
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two small portions of cold water (2 x 10 mL) to remove any residual acetic acid and other water-soluble impurities.[10]
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A vacuum oven can be used for more efficient drying.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-dimethyl-5-phenyl-1H-pyrazole.
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester
This variation of the Knorr synthesis uses a β-ketoester, leading to a pyrazolone, a scaffold present in several anti-inflammatory agents.[11]
Reaction Scheme: Ethyl Benzoylacetate + Hydrazine Hydrate --(Acid Catalyst, Heat)--> 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one + Ethanol + H₂O
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Ethyl Benzoylacetate | 192.21 | 0.58 g | 3.0 | 1.0 eq |
| Hydrazine Hydrate (~64% Hydrazine) | 50.06 | 0.30 g | 6.0 | 2.0 eq |
| Glacial Acetic Acid | 60.05 | 3 drops | - | Catalyst |
| 1-Propanol | 60.10 | 3 mL | - | Solvent |
| Deionized Water | 18.02 | 10 mL | - | For precipitation |
Step-by-Step Procedure:
-
Reaction Setup: In a 20 mL scintillation vial with a magnetic stir bar, combine ethyl benzoylacetate (0.58 g, 3.0 mmol), hydrazine hydrate (0.30 g, 6.0 mmol), and 1-propanol (3 mL).[11]
-
Catalyst Addition: Add 3 drops of glacial acetic acid to the mixture.[11]
-
Heating: Heat the vial on a hot plate with stirring at approximately 100 °C for 1 hour.[11]
-
Expert Insight: The mechanism begins with the more reactive ketone of the β-ketoester condensing with hydrazine to form a hydrazone. The second nitrogen then performs an intramolecular nucleophilic acyl substitution on the ester, displacing ethanol and forming the pyrazolone ring.[11]
-
-
Precipitation: While the solution is still hot, add 10 mL of water with vigorous stirring.[11]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring continuously for 30 minutes to facilitate complete crystallization.
-
Filtration: Collect the precipitated solid using a Büchner funnel, wash with a small amount of cold water, and allow the product to air-dry.[11] The resulting 5-phenyl-2,4-dihydro-3H-pyrazol-3-one can be further purified if necessary.
Purification and Characterization of Pyrazole Inhibitors
Unambiguous characterization is critical to validate the structure and purity of the synthesized inhibitor before biological screening.
Purification Techniques
-
Recrystallization: An effective method for purifying solid crude products. The choice of solvent is crucial; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard method. A typical mobile phase is a gradient of ethyl acetate in hexanes.[10]
Spectroscopic Characterization Workflow
Caption: Logical workflow for spectroscopic characterization.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for confirming the pyrazole structure.
-
Aromatic Protons: Protons on the pyrazole ring and any aryl substituents typically appear in the δ 6.0-8.5 ppm region.[17][18]
-
C4-H of Pyrazole Ring: The proton at the 4-position of the pyrazole ring often appears as a triplet or singlet around δ 6.2-6.5 ppm, depending on substitution.[19]
-
N-H Proton: The N-H proton of an N-unsubstituted pyrazole gives a broad signal that can range from δ 10-14 ppm and may exchange with D₂O.[17]
-
Alkyl Substituents: Protons on alkyl groups will appear in the upfield region (δ 0.5-4.5 ppm) with characteristic splitting patterns.[19]
-
-
¹³C NMR: Provides information on the carbon framework.
Mass Spectrometry (MS):
-
The primary use is to confirm the molecular weight of the synthesized compound.[21][22] Electron Spray Ionization (ESI) is a common soft ionization technique that will show the molecular ion peak, typically as [M+H]⁺ or [M-H]⁻.
Infrared (IR) Spectroscopy:
-
Useful for identifying key functional groups.
-
N-H Stretch: A broad peak around 3100-3300 cm⁻¹ for N-unsubstituted pyrazoles.
-
C=N Stretch: Appears in the 1500-1650 cm⁻¹ region.
-
C=O Stretch (Pyrazolones): A strong, sharp peak around 1650-1700 cm⁻¹.[18]
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Insufficient heating time/temperature. | Increase reaction time and/or temperature. Monitor closely with TLC. |
| Inactive catalyst or no catalyst used. | Ensure fresh, appropriate acid catalyst is used. | |
| Poor quality of starting materials. | Verify the purity of hydrazine and dicarbonyl compounds. Hydrazine can degrade over time. | |
| Formation of Multiple Products | Lack of regioselectivity with unsymmetrical 1,3-dicarbonyls. | Modify reaction conditions (solvent, temperature, catalyst) to favor one regioisomer. Purification by column chromatography will be necessary.[1] |
| Side reactions or decomposition. | Lower the reaction temperature. Use milder reaction conditions. | |
| Difficulty in Product Isolation | Product is an oil, not a solid. | Attempt to induce crystallization by scratching the flask or seeding. If unsuccessful, perform an extraction followed by column chromatography. |
| Product is too soluble in the work-up solvent. | Reduce the amount of solvent used for recrystallization. Use a solvent/anti-solvent system. |
References
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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PubMed. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]
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Slideshare. (n.d.). Knorr pyrazole synthesis. Slideshare. [Link]
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El-Naggar, A. M., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
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Safety Data Sheet. (2015). Hydrazine Hydrate 7.5%. Fishersci. [Link]
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RJPT. (n.d.). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. [Link]
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ChemRxiv. (2023). Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. ChemRxiv. [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. [Link]
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DTIC. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
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ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
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Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]
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ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
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MDPI. (n.d.). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI. [Link]
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Rapid and Efficient Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid via Microwave-Assisted Knorr Cyclocondensation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a detailed, field-proven protocol for the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. We move beyond traditional, time-consuming heating methods to leverage the efficiency of Microwave-Assisted Organic Synthesis (MAOS). The described two-step, one-pot protocol employs an acid-catalyzed Knorr pyrazole synthesis followed by in-situ ester hydrolysis, dramatically reducing reaction times from hours to mere minutes while achieving high yields and product purity. The causality behind experimental choices, from reagent selection to microwave parameter optimization, is explained to provide a comprehensive and self-validating guide for researchers.
Introduction: The Need for Greener, Faster Heterocyclic Synthesis
Pyrazole derivatives are a cornerstone of modern drug discovery, exhibiting a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The traditional synthesis of these scaffolds, often accomplished via the Knorr pyrazole synthesis, typically requires prolonged refluxing under conventional heating, leading to long reaction times and potential side-product formation.[3][4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[5][6] By utilizing microwave irradiation, energy is delivered directly and uniformly to polar molecules in the reaction mixture, leading to rapid, localized superheating.[7] This results in dramatic acceleration of reaction rates, often reducing synthesis times from hours to minutes, while simultaneously improving yields and minimizing by-product formation.[8][9] This guide details a robust MAOS protocol for the synthesis of this compound, demonstrating the profound advantages of this technology.
Principle and Reaction Mechanism
The synthesis proceeds via the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11]
Overall Reaction:
-
Step 1 (Cyclocondensation): Ethyl 2-formyl-3-oxobutanoate reacts with ethylhydrazine sulfate in the presence of a catalytic amount of acid to form the pyrazole ring, yielding Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.
-
Step 2 (Hydrolysis): The resulting ester is then saponified in situ using a base (e.g., Sodium Hydroxide) and subsequently neutralized to yield the final carboxylic acid product.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of ethylhydrazine on one of the carbonyl groups of the β-ketoester. The ketone carbonyl is more electrophilic and sterically accessible than the ester carbonyl, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl. The final step is a dehydration/elimination cascade that results in the formation of the stable, aromatic pyrazole ring.[4] The use of microwave irradiation significantly accelerates each of these steps.
Caption: Reaction mechanism for the formation of the target pyrazole.
Experimental Protocol
This protocol is optimized for a dedicated scientific microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens should not be used due to safety risks and lack of reproducibility.[9]
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Required Amount |
| Ethyl 2-formyl-3-oxobutanoate | 158.15 g/mol | 3058-38-6 | 1.58 g (10 mmol) |
| Ethylhydrazine sulfate | 174.19 g/mol | 60233-06-9 | 1.92 g (11 mmol) |
| Ethanol (Absolute) | 46.07 g/mol | 64-17-5 | 20 mL |
| Glacial Acetic Acid | 60.05 g/mol | 64-19-7 | ~0.5 mL |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 1310-73-2 | 1.2 g (30 mmol) |
| Hydrochloric Acid (HCl), 2M | - | 7647-01-0 | As needed for pH 3-4 |
| Equipment | |||
| Scientific Microwave Reactor | |||
| 35 mL Pressurized Microwave Vial with Stir Bar | |||
| Standard laboratory glassware, pH paper, filtration apparatus |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Vessel Preparation: To a 35 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-formyl-3-oxobutanoate (1.58 g, 10 mmol) and ethylhydrazine sulfate (1.92 g, 11 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of absolute ethanol, followed by 0.5 mL of glacial acetic acid. The acid serves to catalyze the initial hydrazone formation.
-
First Microwave Irradiation (Cyclization): Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at 120°C for 15 minutes . The pressure should be monitored and kept within the instrument's safe operating limits.
-
Cooling: After the irradiation cycle, allow the vessel to cool to room temperature (below 50°C) before opening.
-
Base Addition for Hydrolysis: Prepare a solution of sodium hydroxide (1.2 g, 30 mmol) in 5 mL of deionized water and add it directly to the reaction mixture in the vial.
-
Second Microwave Irradiation (Hydrolysis): Re-seal the vessel and place it back into the microwave reactor. Irradiate the mixture with stirring at 140°C for 20 minutes . This step rapidly saponifies the intermediate ester.
-
Work-up and Isolation:
-
Once again, cool the vessel to room temperature.
-
Transfer the reaction mixture to a 100 mL beaker.
-
While stirring, slowly add 2M hydrochloric acid dropwise until the pH of the solution is between 3 and 4 (check with pH paper). A precipitate will form.
-
Cool the mixture in an ice bath for 20-30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water (2 x 10 mL).
-
Dry the product under vacuum at 60°C to a constant weight. The product is typically obtained as a white to off-white solid of high purity.
-
Results and Characterization
This microwave-assisted protocol provides a significant improvement over conventional methods, which can take over 12 hours of reflux.[1]
| Parameter | Expected Result |
| Reaction Time | ~35 minutes (total irradiation) |
| Typical Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~175-178 °C (literature dependent) |
Characterization Data (Expected):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5-13.0 (s, 1H, -COOH), 8.1 (s, 1H, pyrazole-H), 4.2 (q, 2H, -CH₂CH₃), 2.5 (s, 3H, -CH₃), 1.4 (t, 3H, -CH₂CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 165.0 (C=O), 148.0, 140.0, 115.0 (pyrazole carbons), 42.0 (-CH₂-), 15.0 (-CH₂CH₃), 12.0 (pyrazole-CH₃).
-
Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₇H₉N₂O₂⁻: 165.07; found: 165.1.
Conclusion
The microwave-assisted Knorr synthesis detailed herein represents a highly efficient, rapid, and scalable method for producing this compound. By leveraging the principles of MAOS, this protocol aligns with the goals of green chemistry by drastically reducing reaction times and energy consumption.[5][8] The self-validating nature of the procedure, combined with high yields and product purity, makes it an authoritative and trustworthy choice for researchers in synthetic and medicinal chemistry.
References
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- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
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- SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions.
- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
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- 3. dergipark.org.tr [dergipark.org.tr]
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- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 10. jk-sci.com [jk-sci.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the One-Pot Synthesis of Pyrazole-4-Carboxylic Acid Esters
Introduction: The Significance of the Pyrazole Nucleus in Modern Chemistry
The pyrazole ring system is a cornerstone in heterocyclic chemistry, renowned for its prevalence in compounds exhibiting a wide array of biological activities. These nitrogen-containing five-membered heterocycles are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. Specifically, pyrazole-4-carboxylic acid esters are highly valued synthetic intermediates and possess intrinsic bioactivity, including anti-inflammatory, antimicrobial, antitumor, and fungicidal properties. Their structural motif is a key feature in several commercial drugs and fungicides.
The development of efficient, cost-effective, and environmentally benign synthetic routes to these valuable compounds is a perpetual goal in organic synthesis. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes. This guide provides detailed application notes and protocols for the one-pot synthesis of pyrazole-4-carboxylic acid esters, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are selected for their reliability, efficiency, and adaptability, with a focus on explaining the underlying chemical principles to empower rational experimental design.
Synthetic Strategies and Mechanistic Insights
Several one-pot methodologies have been developed for the synthesis of pyrazole-4-carboxylic acid esters. The most common and versatile approaches involve the condensation of a hydrazine derivative with a β-ketoester or a related 1,3-dicarbonyl compound. Three-component reactions, which bring together a hydrazine, a β-ketoester, and an aldehyde, are particularly attractive for generating molecular diversity.
Strategy 1: Three-Component Synthesis from Hydrazines, β-Ketoesters, and Aldehydes
This approach is a classic example of a convergent multicomponent reaction, where three distinct starting materials are combined in a single reaction vessel to construct the pyrazole core. The reaction is often catalyzed by a Lewis or Brønsted acid, or even by novel catalytic systems like ionic liquids.
Reaction Causality and Mechanistic Pathway
The reaction proceeds through a cascade of well-defined steps. Initially, the aldehyde and the β-ketoester undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl intermediate. Subsequently, the hydrazine undergoes a Michael addition to the activated double bond, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product. The catalyst plays a crucial role in activating the carbonyl groups and facilitating the condensation and cyclization steps. The choice of catalyst can significantly influence the reaction rate and yield.
Diagram 1: General Workflow for Three-Component Synthesis
Caption: Workflow for the one-pot synthesis of pyrazole-4-carboxylic acid esters.
Protocol 1: Magnetic Ionic Liquid-Catalyzed Three-Component Synthesis
This protocol utilizes a magnetic ionic liquid, 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]), as a recyclable and environmentally friendly catalyst. The reaction is performed under solvent-free conditions with oxygen as an oxidant.
Materials:
-
Ethyl acetoacetate (10 mmol, 1.0 eq)
-
Substituted aldehyde (10 mmol, 1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (10 mmol, 1.0 eq)
-
[bmim][FeCl4] (1.5 mmol, 0.15 eq)
-
Oxygen (balloon or continuous flow)
-
Ethyl acetate (for work-up)
-
Isopropanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (10 mmol), the aldehyde (10 mmol), the hydrazine derivative (10 mmol), and freshly prepared [bmim][FeCl4] (1.5 mmol).
-
Introduce a flow of oxygen into the flask (e.g., via a balloon).
-
Stir the mixture at room temperature or a slightly elevated temperature as optimized.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Separate the magnetic ionic liquid catalyst using an external magnet.
-
Wash the catalyst with ethyl acetate and dry under vacuum for reuse.
-
Evaporate the solvent from the product solution under reduced pressure.
-
Purify the crude product by recrystallization from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester.
Data Summary:
| Entry | Aldehyde | Hydrazine | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | 92 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 90 |
| 3 | 4-Methylbenzaldehyde | Phenylhydrazine | 88 |
| 4 | Benzaldehyde | Hydrazine hydrate | 85 |
Yields are based on reported data and may vary.
Strategy 2: Vilsmeier-Haack Cyclization of Hydrazones
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of various organic compounds. In the context of pyrazole synthesis, hydrazones derived from β-ketoesters can undergo an intramolecular cyclization upon treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield pyrazole-4-carboxylic acid esters.
Reaction Causality and Mechanistic Pathway
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent. The hydrazone then acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to afford the aromatic pyrazole ring. This method offers a high degree of regioselectivity.
Diagram 2: Vilsmeier-Haack Cyclization Mechanism
Caption: Key steps in the Vilsmeier-Haack synthesis of pyrazoles.
Protocol 2: Microwave-Assisted Vilsmeier Cyclization
Microwave irradiation can significantly accelerate the Vilsmeier cyclization, leading to higher yields in shorter reaction times compared to conventional heating.
Materials:
-
Hydrazone of β-ketoester (e.g., ethyl 2-(2-(2,4-dinitrophenyl)hydrazono)-3-oxobutanoate) (1 mmol, 1.0 eq)
-
Phosphorus oxychloride (POCl3) (3 mmol, 3.0 eq)
-
Dry Dimethylformamide (DMF) (4 mL)
-
Silica gel (for supported reaction)
-
Ethyl acetate-petroleum ether mixture (for chromatography)
-
Chloroform (for recrystallization)
Procedure:
-
Conventional Method: In an ice-cold, stirred solution of the hydrazone (1 mmol) in dry DMF (4 mL), add POCl3 (3 mmol) dropwise. Allow the mixture to reach room temperature and then reflux at 70-80 °C for approximately 4 hours.
-
Microwave-Assisted Method: Prepare a slurry of the hydrazone (1 mmol) with silica gel. Subject the slurry to microwave irradiation in a suitable microwave reactor. Optimize the power and time as per the instrument's capabilities (e.g., 3-5 minutes at 180W).
-
Work-up (for both methods): Pour the resulting mixture onto crushed ice and neutralize with dilute sodium hydroxide solution.
-
Allow the mixture to stand overnight.
-
Collect the pale yellow precipitate by filtration.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate-petroleum ether mixture (e.g., 15:85) as the eluent.
-
Further purify by recrystallization from chloroform if necessary.
Data Summary:
| Entry | Hydrazone Substituent | Method | Time | Yield (%) |
| 1 | 2,4-Dinitrophenyl | Conventional | 4 h | 75 |
| 2 | 2,4-Dinitrophenyl | Microwave | 3.5 min | 92 |
| 3 | Phenyl | Conventional | 5 h | 72 |
| 4 | Phenyl | Microwave | 4 min | 88 |
Yields and times are illustrative and based on reported data.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reactions can be reliably monitored by TLC. The final products should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their structure and purity. The expected spectral data for pyrazole-4-carboxylic acid esters are well-documented in the chemical literature, providing a clear benchmark for successful synthesis. For instance, the formation of the pyrazole ring can be confirmed by the appearance of a characteristic proton signal in the ¹H NMR spectrum, typically around 8.2 ppm.
Conclusion and Future Perspectives
The one-pot synthesis of pyrazole-4-carboxylic acid esters represents a significant advancement in heterocyclic chemistry, offering efficient and environmentally conscious routes to these valuable compounds. The methodologies outlined in this guide, from multicomponent reactions using novel catalysts to rapid microwave-assisted cyclizations, provide researchers with a versatile toolkit for their synthetic endeavors. Future research in this area will likely focus on the development of even more sustainable catalysts, the expansion of the substrate scope to include more complex and diverse starting materials, and the application of flow chemistry for continuous and scalable production.
References
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
- InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation.
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Proposed reaction mechanism of one-pot synthesis of pyrazoline.
- Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives.
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
-
Pyrazole synthesis. Organic Chemistry Portal.[Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.[Link]
- Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Rowan University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvAu73EwPVQPltpkWtyR2FMV7wYWelj2
Application Notes and Protocols: The Use of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid in Crop Protection Research
An in-depth technical guide to the use of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid in crop protection research.
Introduction: The Central Role of Pyrazole Scaffolds in Modern Agrochemicals
Heterocyclic compounds are foundational to the development of contemporary agrochemicals, with the pyrazole ring system being a particularly privileged scaffold.[1][2] Derivatives of pyrazole carboxylic acids have given rise to a multitude of commercial products with diverse biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] Among these, this compound stands out not as an end-product with direct pesticidal activity, but as a crucial building block for a highly effective class of fungicides.[4] Its structure is a key intermediate in the synthesis of pyrazole carboxamides, a major class of agricultural fungicides.[4][5]
This guide provides an in-depth exploration of the synthesis, mechanism of action, and biological evaluation of derivatives of this compound, with a primary focus on their application as fungicides. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals engaged in the discovery and development of new crop protection agents.
From Intermediate to Active Ingredient: A Synthetic Overview
The journey from this compound to a biologically active fungicide involves the formation of an amide bond, creating a pyrazole carboxamide.[5] This structural motif is central to the fungicidal efficacy of this class of compounds.[6][7]
Sources
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for creating derivatives of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
An In-Depth Guide to the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid Derivatives
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and herbicidal properties.[4][5][6] this compound, in particular, serves as a versatile and high-value building block for the synthesis of novel therapeutic agents and crop protection chemicals.[7] Its structure, featuring a reactive carboxylic acid handle, allows for straightforward derivatization to explore structure-activity relationships (SAR) and optimize lead compounds.
This technical guide provides detailed application notes and protocols for the creation of key derivatives—specifically esters and amides—from the this compound core. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific molecular targets.
Section 1: Synthesis of Ester Derivatives
Esterification of the 4-carboxylic acid group is a fundamental strategy to modify the polarity, solubility, and pharmacokinetic properties of the parent molecule. The choice of esterification method depends on the scale of the reaction, the nature of the alcohol, and the sensitivity of the substrates to acidic or harsh conditions.
Technique 1: Fischer-Speier Esterification (Acid-Catalyzed)
This classical method is ideal for synthesizing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is inexpensive and can be used as the reaction solvent. The reaction is driven to completion by using a large excess of the alcohol, in accordance with Le Châtelier's principle.
Causality and Mechanistic Insight: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically H₂SO₄ or anhydrous HCl). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.
Experimental Protocol: Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 64.9 mmol).
-
Reagent Addition: Add absolute ethanol (150 mL). While stirring, slowly add concentrated sulfuric acid (2.0 mL) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to afford the pure ethyl ester.
Workflow for Fischer-Speier Esterification
Sources
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceuticals | Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Synthesis of Pyrazole Compounds in Flow Chemistry
Introduction: The Significance of Pyrazoles and the Advent of Flow Chemistry
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is found in a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] The biological activities of pyrazole-containing molecules are vast, encompassing analgesic, anti-inflammatory, antipyretic, and antimicrobial properties. Given their importance, the development of efficient, safe, and scalable synthetic methodologies is of paramount importance.
Traditionally, the synthesis of pyrazoles has been conducted using batch chemistry. However, these methods often present challenges such as long reaction times, safety concerns when handling hazardous intermediates like hydrazines and diazo compounds, and difficulties in scaling up.[2] Flow chemistry, or continuous flow processing, has emerged as a powerful alternative that addresses many of these limitations.[1][2] By performing chemical reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry offers enhanced control over reaction parameters, improved safety profiles, and greater efficiency and scalability.[2]
This comprehensive guide provides detailed application notes and protocols for the synthesis of pyrazole compounds using flow chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage the advantages of this transformative technology.
Core Principles and Advantages of Flow Chemistry for Pyrazole Synthesis
The adoption of flow chemistry for pyrazole synthesis is driven by several key advantages over traditional batch methods:
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly mitigating the risks associated with highly exothermic reactions or the use of hazardous intermediates like diazonium salts and hydrazines.[2][3] The in-situ generation and immediate consumption of such species is a hallmark of flow chemistry's safety benefits.
-
Precise Reaction Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer. This enables precise control over reaction temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and better selectivity.
-
Rapid Optimization and Scalability: The continuous nature of flow chemistry allows for rapid screening of reaction conditions and optimization of parameters. Once optimized, scaling up production is often as simple as running the system for a longer duration, a concept known as "scaling out."[1]
-
Increased Efficiency and Throughput: Flow chemistry can significantly reduce reaction times from hours to minutes.[2] The integration of synthesis, purification, and analysis units can further streamline the workflow, leading to higher throughput.[1]
Synthetic Strategies for Pyrazole Synthesis in Flow
Several classical and modern synthetic routes to pyrazoles have been successfully adapted to continuous flow conditions. The following sections will detail the most prominent methods.
The Knorr Pyrazole Synthesis: A Classic Reimagined in Flow
The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a fundamental method for preparing pyrazoles. In a flow setup, this reaction can be performed at elevated temperatures and pressures with precise control, leading to rapid product formation and high yields.
The following diagram illustrates a typical workflow for the Knorr pyrazole synthesis in a continuous flow system.
Caption: General workflow for the Knorr pyrazole synthesis in a continuous flow system.
This protocol is adapted from an application note by Uniqsis Ltd. and demonstrates the synthesis of a fluorinated pyrazole derivative.[4]
Equipment:
-
Flow Chemistry System (e.g., Uniqsis FlowSyn)
-
Two high-pressure pumps
-
PTFE tubing reactor coil (2.5 mL)
-
T-mixer
-
Heating unit for the reactor coil
-
Variable back-pressure regulator (0-300 psi)
-
HPLC and/or LC-MS for reaction monitoring
Reagents:
-
Stock Solution A (0.20 M): 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (4.32 g, 20.0 mmol) in DMF (100 mL).
-
Stock Solution B (0.20 M): Phenylhydrazine (2.38 g, 22.0 mmol) containing 1M HCl (25.0 mL, 25 mmol) in DMF (75 mL).
-
System Solvent: 10% Aqueous DMF.
Procedure:
-
System Setup and Priming:
-
Fit the 2.5 mL PTFE tubing reactor into the heating unit.
-
Set the back-pressure regulator to the desired pressure (e.g., 100 psi).
-
Prime the pumps and the entire system with the system solvent to remove any air bubbles.
-
Calibrate the pumps to ensure accurate flow rates.
-
-
Reaction Execution:
-
Set the reactor temperature to 150 °C.
-
Set the flow rate for both Pump A and Pump B to 0.50 mL/min (total flow rate of 1.00 mL/min). This corresponds to a residence time of 2.5 minutes.
-
Once the system has reached the set temperature, switch the pump inlets from the system solvent to the reagent stock solutions.
-
Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed through the system).
-
-
Work-up and Purification:
-
Collect the product stream.
-
Neutralize the collected solution with solid sodium hydrogen carbonate.
-
Filter the solution and evaporate the solvent in vacuo.
-
Treat the residual oil with water and 10% HCl to precipitate the product.
-
Wash the solid product with HCl and then water.
-
Dry the product in vacuo.
-
Quantitative Data:
| Parameter | Value |
| Temperature | 150 °C |
| Residence Time | 2.5 min |
| Yield | >95% |
| Throughput | ~1.1 g/h |
Multi-Step Synthesis from Anilines: Enhancing Safety and Versatility
A significant advancement in flow chemistry is the ability to perform multi-step syntheses in a "telescoped" manner, where the output of one reactor flows directly into the next. This is particularly advantageous for pyrazole synthesis starting from anilines, as it allows for the in-situ generation and consumption of hazardous diazonium salt and hydrazine intermediates.[2][3]
This workflow, based on the work of Poh et al., illustrates a four-step sequence involving diazotization, reduction, hydrolysis, and cyclocondensation.[2]
Caption: A four-step telescoped flow synthesis of pyrazoles from anilines.
This protocol outline is based on the work of Poh et al.[2] and demonstrates a versatile method for preparing a range of N-aryl pyrazoles.
Equipment:
-
A modular flow chemistry system with multiple pumps and reactor coils.
-
T-mixers for introducing reagents at different stages.
-
Temperature controllers for each reactor.
-
Back-pressure regulator.
Reagents:
-
Aniline derivatives
-
A diazotizing agent (e.g., t-butyl nitrite or isoamyl nitrite)
-
A reducing agent (e.g., Vitamin C or ascorbic acid)
-
1,3-dicarbonyl compounds
-
Appropriate solvents
General Procedure:
-
Diazotization: A solution of the aniline is mixed with a solution of the diazotizing agent in the first reactor coil at a controlled temperature to form the diazonium salt in situ.
-
Reduction: The output from the first reactor is then mixed with a solution of the reducing agent in a second reactor to form the corresponding hydrazine.
-
Cyclocondensation: The in-situ generated hydrazine is then mixed with a solution of the 1,3-dicarbonyl compound in a third heated reactor to effect the cyclocondensation and form the pyrazole product.
-
Collection and Purification: The product stream is collected, and the pyrazole is isolated using standard work-up and purification techniques.
Quantitative Data for Selected Examples:
| Aniline Derivative | 1,3-Dicarbonyl | Yield | Reference |
| 4-Nitroaniline | Thiophen-2-yl-1,3-dione | 40% (on a 3.65 g scale) | [2] |
| Various anilines | Various 1,3-diones | 51-76% | [2] |
1,3-Dipolar Cycloaddition: A Route to Highly Substituted Pyrazoles
The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful method for the synthesis of pyrazoles, often with high regioselectivity. Flow chemistry provides a safe environment for the in-situ generation and reaction of potentially explosive diazo compounds.[2]
Caption: General workflow for the 1,3-dipolar cycloaddition of a diazo compound and an alkyne in flow.
This protocol is based on the work of Paquin and co-workers for the synthesis of SF₅-substituted pyrazoles.[2]
Equipment:
-
A standard flow chemistry setup with two pumps, a T-mixer, and a heated reactor coil.
Reagents:
-
SF₅-alkynes
-
Diazoacetates
-
Solvent (e.g., toluene)
General Procedure:
-
Reagent Preparation: Prepare separate solutions of the SF₅-alkyne and the diazoacetate in the chosen solvent.
-
System Setup: Set up the flow reactor with the desired reactor coil and set the temperature (e.g., 110-140 °C) and back-pressure.
-
Reaction: Pump the two reagent solutions through the T-mixer and into the heated reactor coil. The residence time is controlled by the total flow rate and the reactor volume.
-
Collection and Analysis: Collect the output from the reactor and analyze the product mixture to determine the yield and isomeric ratio.
Quantitative Data:
| Parameter | Value |
| Temperature | 110-140 °C |
| Residence Time | 30 min |
| Yields | 48-99% |
| Isomeric Ratios | up to 73:27 |
Conclusion and Future Outlook
Flow chemistry has unequivocally demonstrated its value in the synthesis of pyrazole compounds, offering significant advantages in terms of safety, efficiency, and scalability. The ability to perform multi-step syntheses with in-situ generation of hazardous intermediates opens up new avenues for the rapid and safe production of diverse pyrazole libraries for drug discovery and other applications. As flow chemistry technology continues to evolve, we can expect to see even more sophisticated and automated systems for pyrazole synthesis, further accelerating innovation in this critical area of chemical science.
References
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
Uniqsis Ltd. (n.d.). FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. Retrieved from [Link]
- Kandasamy, J., et al. (2025). Fast and Efficient Continuous Flow Method for the Synthesis of Ynones and Pyrazoles. ChemistrySelect.
-
Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]
-
Poh, J.-S., Browne, D. L., & Ley, S. V. (2016). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering, 1(1), 101-105. [Link]
-
de la Cruz, P., et al. (2023). Automated multistep synthesis of 2-pyrazolines in continuous flow. Reaction Chemistry & Engineering. [Link]
-
Poh, J.-S., Browne, D. L., & Ley, S. V. (2016). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering, 1(1), 101-105. Retrieved from [Link]
-
Asynt. (n.d.). Multi-step Continuous Flow Pyrazole Synthesis via a Metal-free Amine-redox Process. Retrieved from [Link]
-
Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823–8827. Retrieved from [Link]
-
Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 9(15), 8496-8500. [Link]
-
El-Metwaly, N., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Padwa, A., et al. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. The Journal of organic chemistry, 75(1), 213–216. [Link]
-
Asynt. (n.d.). Multi-step Continuous Flow Pyrazole Synthesis via a Metal-free Amine-redox Process. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118–1177. [Link]
- Umesha, B., et al. (n.d.). A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. Indian Journal of Chemistry.
-
Padmavathi, V., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11(11), 1801-1805. [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by explaining the causality behind experimental choices, ensuring a robust and reproducible synthesis.
I. Overview of the Synthesis Pathway
The most common and efficient synthesis of this compound involves a three-step process:
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Step 1: Formation of the β-keto ester precursor, ethyl 2-formyl-3-oxobutanoate. This is typically achieved through a Claisen condensation reaction.[1]
-
Step 2: Cyclization with ethylhydrazine to form the pyrazole ring, yielding ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate. This is a variation of the Knorr pyrazole synthesis.[2]
-
Step 3: Hydrolysis of the ethyl ester to the final carboxylic acid product.
This guide will address potential issues and optimization strategies for each of these critical steps.
Caption: General synthesis pathway for this compound.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis.
Step 1: Synthesis of Ethyl 2-formyl-3-oxobutanoate
Question 1: My yield of ethyl 2-formyl-3-oxobutanoate is low. What are the likely causes and how can I improve it?
Answer: Low yields in this Claisen condensation are often due to issues with the base, reactants, or reaction conditions.
-
Moisture Contamination: The base used, typically sodium ethoxide (NaOEt) or sodium hydride (NaH), is extremely sensitive to moisture. Any water present will consume the base and reduce the concentration of the reactive enolate.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened, high-purity reagents.[3]
-
-
Incorrect Stoichiometry of Base: An insufficient amount of base will lead to incomplete deprotonation of the ethyl acetoacetate.
-
Solution: Use at least one full equivalent of a strong base. It is advisable to titrate the base solution if its exact concentration is uncertain.
-
-
Reaction Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to minimize side reactions.
-
Solution: Maintain the recommended temperature profile. A slow, controlled addition of reagents is crucial.[4]
-
-
Purity of Starting Materials: Impurities in ethyl acetoacetate or the formylating agent can interfere with the reaction.
-
Solution: Purify starting materials by distillation if their purity is questionable.[5]
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Base | Sodium Ethoxide (NaOEt) | Freshly prepared NaOEt or commercial NaH | Ensures high activity and absence of moisture. |
| Solvent | Anhydrous Ethanol | Anhydrous THF or Toluene | Aprotic solvents can sometimes improve yields with NaH. |
| Temperature | 0 °C to RT | Maintained at 0 °C during addition | Minimizes side reactions like self-condensation. |
| Atmosphere | Ambient | Inert (Nitrogen or Argon) | Prevents degradation of the base and enolate. |
Step 2: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
Question 2: I am getting a mixture of regioisomers during the cyclization step. How can I improve the regioselectivity for the desired 1-ethyl-3-methyl isomer?
Answer: The formation of regioisomers is a common challenge in Knorr pyrazole synthesis with unsymmetrical dicarbonyl compounds.[2] The regioselectivity is determined by the initial nucleophilic attack of the ethylhydrazine on one of the two carbonyl groups of ethyl 2-formyl-3-oxobutanoate.
-
Understanding the Mechanism: The hydrazine can attack either the ketone or the aldehyde carbonyl. The subsequent cyclization and dehydration lead to the different pyrazole isomers.[6][7][8]
-
pH Control: The pH of the reaction medium is critical. Under acidic conditions, the more nucleophilic nitrogen of ethylhydrazine will preferentially attack the more electrophilic carbonyl carbon (the aldehyde).
-
Solution: Use a catalytic amount of a mild acid like acetic acid. This protonates the carbonyl oxygen, making the carbon more electrophilic, and guides the reaction towards the desired isomer. Avoid strong acids which can lead to side reactions.[2]
-
-
Reaction Temperature: Lower temperatures generally favor the kinetic product, which in this case is often the desired isomer.
-
Solution: Run the reaction at or below room temperature. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to equilibration and formation of the undesired thermodynamic product.
-
Caption: Regioselectivity in the Knorr pyrazole synthesis.
Question 3: The cyclization reaction is sluggish or incomplete. What can I do?
Answer: Incomplete cyclization can be due to several factors.
-
Insufficient Acid Catalyst: The catalyst is essential for activating the carbonyl group.
-
Solution: Ensure a sufficient amount of acid catalyst is present. You can monitor the pH of the reaction mixture.
-
-
Steric Hindrance: While not a major issue with these substrates, significant steric bulk on either reactant could slow the reaction.
-
Solution: Increasing the reaction temperature slightly or extending the reaction time may be necessary, but be mindful of the potential for increased side product formation.[2]
-
-
Purity of Ethylhydrazine: Ethylhydrazine can degrade over time.
-
Solution: Use freshly distilled or high-purity ethylhydrazine.[9]
-
Step 3: Hydrolysis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
Question 4: My ester hydrolysis is not going to completion, or I am seeing side reactions. How can I optimize this step?
Answer: Ester hydrolysis is an equilibrium-driven process under acidic conditions and effectively irreversible under basic conditions.[10][11] Basic hydrolysis (saponification) is generally preferred for higher yields.
-
Choice of Base: Sodium hydroxide (NaOH) is commonly used. However, for more sterically hindered or sensitive esters, lithium hydroxide (LiOH) can be a better choice.[12]
-
Solution: Use 2-3 equivalents of NaOH or LiOH in a mixture of water and a co-solvent like methanol, ethanol, or THF to ensure solubility of the ester.[10]
-
-
Reaction Temperature: Room temperature is often sufficient, but gentle heating (e.g., 40-60 °C) can accelerate the reaction.
-
Caution: Excessive heat can promote decomposition. Monitor the reaction closely by TLC.
-
-
Workup Procedure: The final product is isolated by acidifying the reaction mixture to protonate the carboxylate salt.
-
Solution: After the hydrolysis is complete (as indicated by TLC), cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). The carboxylic acid will precipitate and can be collected by filtration.
-
Question 5: I am having difficulty purifying the final product. What are the best methods?
Answer: Purification can be challenging if side products have formed.
-
Recrystallization: This is the most common method for purifying the final carboxylic acid.
-
Solution: Common solvent systems for pyrazole carboxylic acids include ethanol/water, ethyl acetate/hexanes, or isopropanol.[9]
-
-
Acid-Base Extraction: If there are neutral or basic impurities, an acid-base extraction can be effective.
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Then, extract the aqueous layer with the organic solvent. The combined organic layers can then be dried and concentrated.[9]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used.
-
Note: Carboxylic acids can streak on silica gel. It may be necessary to add a small amount of acetic acid to the eluent system to improve the separation.
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, add ethylhydrazine (1.1 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a 3:1 mixture of methanol and water.
-
Add sodium hydroxide (2.5 equivalents) and stir the mixture at room temperature for 10-15 hours, or until TLC shows complete conversion.[13]
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification.[9]
IV. References
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. National Library of Medicine. Available at: [Link]
-
WO2011076194A1 - Method for purifying pyrazoles. Google Patents. Available at:
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]
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CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents. Available at:
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. Available at: [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available at: [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner. Available at: [Link]
-
SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. Available at: [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Google Patents. Available at:
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Library of Medicine. Available at: [Link]
-
Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ResearchGate. Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]
-
Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Scribd. Available at: [Link]
-
Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. Available at: [Link]
-
WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents. Available at:
-
Why are my ester hydrolysis not working. Reddit. Available at: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Ester to Acid - Common Conditions. The Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
-
Ester Reactions Summary and Practice Problems. Chemistry Steps. Available at: [Link]
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Technical Support Center: Purification of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid by Recrystallization
Welcome to the technical support center for the purification of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material through recrystallization.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor).[1][2]
The success of this technique is highly dependent on the selection of an appropriate solvent. A good solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Solvent Selection
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent will dissolve the compound when hot but not when cold.[1][2] Given the structure of this compound, which contains both polar (carboxylic acid, pyrazole ring) and non-polar (ethyl, methyl groups) functionalities, a solvent of intermediate polarity or a mixed solvent system is often effective.
Recommended Solvents to Screen:
-
Ethanol/Water: Ethanol is a good starting point due to its ability to dissolve a wide range of organic compounds. The addition of water as an anti-solvent can effectively reduce the solubility of the target compound upon cooling.
-
Ethyl Acetate/Hexane: Ethyl acetate can dissolve the compound, and the addition of a non-polar solvent like hexane will induce crystallization.
-
Toluene: For compounds that crystallize well from aromatic solvents, toluene can be a good option.[5]
-
Water: Given the carboxylic acid group, solubility in hot water is possible, especially if the compound is in a salt form.[5]
Experimental Approach for Solvent Screening:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is not suitable.[1]
-
If the solid is insoluble at room temperature, heat the mixture.
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
The best solvent will result in the formation of a significant amount of crystals upon cooling.
Q2: My compound is soluble in most solvents at room temperature. What should I do?
A2: If the compound is highly soluble at room temperature, a single solvent recrystallization may not be effective. In this case, an anti-solvent recrystallization is recommended.[3] Dissolve your compound in a solvent in which it is very soluble, and then slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[5]
The Recrystallization Process
Q3: My compound "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6] This often happens with low-melting-point compounds or when the solution is too concentrated.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.[7]
-
Slow Cooling: Cool the solution more slowly. This can be achieved by insulating the flask or allowing it to cool on a hot plate that is turned off.[7]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[8]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.[7][8]
Q4: No crystals are forming even after the solution has cooled. What went wrong?
A4: The most common reason for the failure of crystallization is using too much solvent.[7]
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent.[7] Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.[7][8]
-
Cooling: Ensure the solution has been cooled sufficiently, potentially in an ice-salt bath for lower temperatures, depending on the solvent's freezing point.[6]
Q5: The recrystallization resulted in a very low yield. How can I improve it?
A5: A low yield can be caused by several factors:[9]
-
Using too much solvent: This keeps a significant amount of the product dissolved in the mother liquor.[9]
-
Premature crystallization: If crystals form during hot filtration, product is lost.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
Optimization Strategies:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]
-
During hot filtration, keep the funnel and receiving flask warm to prevent premature crystallization.[6]
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[8]
Impurity Removal
Q6: My final product is still colored, but it should be colorless. How do I remove colored impurities?
A6: Colored impurities can often be removed by treating the hot solution with activated charcoal.[2]
Procedure:
-
After dissolving the crude solid in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal to the solution.
-
Swirl the mixture and then perform a hot filtration to remove the charcoal.
-
Proceed with the recrystallization as usual.
Caution: Using too much charcoal can lead to the loss of the desired product through adsorption.[9]
Q7: How do I know if the impurities are removed?
A7: The purity of the recrystallized product can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure starting material.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized product to the crude material.[10]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the preferred method.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the structure and identify any remaining impurities.[10]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is suitable when a single solvent is identified that dissolves the compound at a high temperature but not at a low temperature.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Mixed Solvent (Anti-solvent) Recrystallization
This protocol is used when the compound is too soluble in a particular solvent at room temperature.
Methodology:
-
Dissolution: Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble.
-
Addition of Anti-solvent: While the solution is still hot, add a miscible anti-solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Clarification: Add a few drops of the first solvent until the solution becomes clear again.
-
Cooling, Collection, Washing, and Drying: Follow steps 3-6 from Protocol 1.
Data Presentation
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol/Water | High | Low | Good |
| Ethyl Acetate/Hexane | High | Low | Good |
| Toluene | Moderate | Low | Moderate |
| Water | Low | Very Low | Poor |
This table provides a general guideline. Actual results may vary based on the specific impurities present.
Visualizations
Recrystallization Workflow
Caption: A decision tree to navigate common recrystallization troubleshooting scenarios.
References
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Finding the best solvent for recrystallisation student sheet - RSC Education. [Link]
-
Problems in recrystallization - Biocyclopedia. [Link]
-
Recrystallization - University of California, Los Angeles. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
Recrystallization - University of Colorado Boulder. [Link]
-
Recrystallization1 - University of California, Santa Cruz. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
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- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the Knorr pyrazole synthesis and their avoidance
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. We move beyond simple protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our goal is to provide you with the expert insights and troubleshooting strategies necessary to ensure your synthesis is efficient, clean, and predictable.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered in the lab.
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. Why is this happening and how can I control the outcome?
A1: This is the most prevalent challenge in the Knorr synthesis and stems directly from the reaction mechanism.
When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize to form a mixture of regioisomeric pyrazoles.[1][2]
Controlling the regioselectivity is a matter of exploiting the subtle electronic and steric differences between the two carbonyl groups and manipulating the reaction conditions to favor one pathway over the other.[2]
Key Factors Influencing Regioselectivity:
-
pH Control: This is your most powerful tool. Under acidic conditions, the reaction proceeds via the more stable hydrazone intermediate. The initial condensation is reversible, allowing for thermodynamic control. Typically, the hydrazine will preferentially attack the more electrophilic carbonyl (e.g., a ketone over an ester).[2][3] In neutral or basic conditions, the reaction is often under kinetic control, and the attack occurs at the most sterically accessible or inherently reactive carbonyl.[1]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine will direct the reaction pathway. The nucleophilic attack will preferentially occur at the less sterically hindered carbonyl center.[2]
-
Electronic Effects: Electron-withdrawing groups (like CF₃) on the dicarbonyl component increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial attack.[1][2]
Caption: Decision tree for troubleshooting regioisomer formation.
Q2: My reaction is very slow or appears to stop completely after forming the initial hydrazone. How can I drive the reaction to completion?
A2: This issue almost always points to incorrect pH conditions. The Knorr synthesis is a two-part process: (1) initial condensation to form a hydrazone/enamine intermediate, and (2) intramolecular cyclization followed by dehydration to form the aromatic pyrazole. While the initial condensation can often occur under neutral conditions, the cyclization and especially the final dehydration step are typically rate-limiting and are strongly acid-catalyzed.[1][3]
-
Mechanism Insight: Acid catalyzes the reaction by protonating the carbonyl oxygen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by the second nitrogen of the hydrazine.[4][5][6] Furthermore, acid is essential for protonating the hydroxyl group of the cyclic intermediate (a hydroxylpyrazolidine), converting it into a good leaving group (H₂O) to facilitate the final dehydration and aromatization.[1]
-
Troubleshooting: If you observe a buildup of the hydrazone intermediate (verifiable by TLC or LC-MS), the introduction of a catalytic amount of acid, such as glacial acetic acid, is required.[7] In studies optimizing the reaction, it was found that acidic conditions markedly accelerated pyrazole formation, while at pH 7, the reaction often stalled after initial hydrazone formation. At pH 8.5, little to no reaction was observed at all.[3]
| pH Range | Stage 1: Hydrazone Formation | Stage 2: Cyclization/Dehydration | Overall Outcome |
| Strongly Acidic (pH 1-3) | Fast | Fast (Rate-determining step accelerated) | Optimal for overall reaction |
| Weakly Acidic (pH 4-6) | Moderate to Fast | Slow | Sluggish or incomplete reaction |
| Neutral (pH 7) | Moderate (may be reversible) | Very Slow / Stalled | Trapping of hydrazone intermediate[3] |
| Basic (pH > 8) | Slow / Inhibited | Inhibited | Little to no product formation[3] |
| Table 1: Impact of pH on the sequential stages of the Knorr pyrazole synthesis. |
Q3: My reaction turns a dark color (yellow/red/brown) and my crude product is full of impurities. What is causing this, and what is the best way to purify the product?
A3: Hydrazines, particularly phenylhydrazine, are susceptible to oxidation, which can generate colored impurities. [8] This is a common cosmetic and practical issue with the Knorr synthesis. While running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help, some discoloration is often unavoidable.
Source of Impurities:
-
Hydrazine Oxidation: Phenylhydrazine can be oxidized to phenyldiazene and further to benzene and other radical species, which can polymerize or react to form colored byproducts.
-
Dicarbonyl Instability: Some 1,3-dicarbonyl compounds can undergo self-condensation or decomposition, particularly under harsh heating conditions.[8]
-
Di-addition Intermediate: Recent mechanistic studies have revealed the formation of an unexpected intermediate resulting from the addition of two molecules of hydrazine to one molecule of the dicarbonyl.[1][9] While this species typically converts to the final product, it can persist as an impurity under certain conditions.
Purification Strategy: Silica Plug Filtration
For routine purification to remove baseline impurities and discoloration, a full column chromatography is often unnecessary. A rapid silica plug is highly effective.
Protocol: Rapid Purification via Silica Plug
-
Preparation: Place a cotton or glass wool plug at the bottom of a suitable funnel (e.g., a Büchner or fritted glass funnel). Add a layer of sand (~1 cm) followed by a layer of silica gel (5-10 cm).
-
Concentration: Concentrate your crude reaction mixture onto a small amount of silica gel to create a dry load.
-
Loading: Carefully add the dry-loaded crude product to the top of the silica plug. Add another thin layer of sand on top.
-
Elution (Step 1 - Impurity Removal): Begin eluting with a non-polar solvent (e.g., Hexane or Toluene). The colored, non-polar impurities should wash through the plug while your more polar pyrazole product remains adsorbed at the top.[8]
-
Elution (Step 2 - Product Collection): Once the colored band has been eluted, switch to a more polar solvent system (e.g., 20-50% Ethyl Acetate in Hexane, or Diethyl Ether) to elute your desired pyrazole product into a clean flask.[8]
-
Analysis: Confirm the purity of your collected fractions using TLC before concentrating the solvent.
Troubleshooting Guide: A Practical Protocol
Protocol: Acid-Catalyzed Synthesis of 3-phenyl-5-methyl-1H-pyrazole
This protocol demonstrates a standard acid-catalyzed procedure designed to promote complete conversion and high yield.
Reactants:
-
Benzoylacetone (1,3-dicarbonyl)
-
Hydrazine hydrate
-
Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzoylacetone (1.0 eq) in ethanol (5 mL per mmol of dicarbonyl).
-
Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature. A slight exotherm may be observed.
-
Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 1-2 hours.
-
Monitor Progress: After 1 hour, take a small aliquot from the reaction mixture and spot it on a TLC plate against the benzoylacetone starting material. Use a mobile phase such as 30% ethyl acetate/70% hexane. The reaction is complete when the starting material spot is no longer visible.[7][10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add cold water (10 mL per mmol of dicarbonyl) to precipitate the pyrazole product.[7][10]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any water-soluble impurities like excess hydrazine or acetic acid.[10]
-
Drying & Analysis: Allow the product to air-dry on the funnel. Determine the mass, calculate the percent yield, and confirm the identity and purity via melting point, NMR, or other appropriate analytical techniques.
Caption: Generalized reaction pathway for the Knorr pyrazole synthesis.
References
-
D. A. Conlon, et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Slideshare. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
L. Schrecker, et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
X. Deng & N. S. Mani. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. [Link]
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF. ResearchGate. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. RSC Publishing. [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]
-
YouTube. (2021). Knorr Pyrazole Synthesis from a ketoester - laboratory experiment. YouTube. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center dedicated to overcoming the challenges inherent in the scale-up synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into common issues encountered during the transition from laboratory to pilot or production scale. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve these challenges effectively, ensuring the integrity and efficiency of your synthetic processes.
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] However, scaling their synthesis from grams to kilograms introduces complexities that can impact yield, purity, and safety. This resource addresses these critical issues in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Control & Safety
Q1: We are observing a significant exotherm during the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate upon scale-up, leading to concerns about thermal runaway. What are the primary causes and how can we mitigate this risk?
A1: This is a critical and common issue. The condensation reaction to form the pyrazole ring is often highly exothermic.[3][4] The decrease in the surface-area-to-volume ratio in larger reactors makes heat dissipation significantly less efficient than in a lab-scale flask.[4]
Causality and Mitigation Strategies:
-
Slow Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction. A controlled, slow addition of the hydrazine hydrate to the 1,3-dicarbonyl solution is paramount.[3] This allows the reactor's cooling system to manage the heat generated effectively. For a large-scale reaction, a programmed, slow, dropwise addition is recommended.[4]
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system adequate for the scale of your reaction. Monitor the internal reaction temperature, not just the jacket temperature, for accurate control.[4]
-
Dilution: Increasing the solvent volume can help to absorb the heat of the reaction. While this may impact throughput, safety is the priority. Dilute solutions of hydrazine are inherently safer.[3]
-
Choice of Base: If a base is used, its addition can also be exothermic. Consider the heat of neutralization and add it portion-wise or as a solution. In some cases, a base like sodium acetate can help mitigate the severity of exothermic events.[3]
Experimental Protocol: Managing Exotherms in a 50L Reactor
-
Charge the 50L reactor with the 1,3-dicarbonyl compound and the chosen solvent (e.g., ethanol).
-
Cool the reactor contents to the desired initial temperature (e.g., 10-15 °C) using the cooling jacket.
-
Prepare a solution of hydrazine hydrate in the same solvent in a separate addition vessel.
-
Set up a programmable pump for the controlled addition of the hydrazine solution. Start the addition at a slow rate, closely monitoring the internal temperature.
-
Maintain the internal temperature below a pre-determined safety limit (e.g., < 40°C) by adjusting the addition rate and the cooling jacket temperature.
-
After the addition is complete, continue to stir the reaction mixture at the controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC, TLC).
Q2: Our synthesis involves hydrazine, and we are concerned about its safe handling and potential for decomposition at a larger scale. What are the key safety considerations?
A2: Hydrazine is a high-energy, toxic, and flammable compound, and its safe handling is a primary concern during scale-up.[3]
Key Safety Concerns & Preventative Measures:
-
Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of catalytic metals like copper, cobalt, and iron oxides.[3] Ensure your reactor is free from such contaminants.
-
Toxicity: Hydrazine is highly toxic. All handling should be done in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection if necessary.[3]
-
Flammability: Hydrazine has a wide flammability range.[3] Avoid sources of ignition and work in an inert atmosphere (e.g., nitrogen or argon) when possible, especially at elevated temperatures.
Section 2: Regioselectivity & Impurity Profile
Q3: We are struggling with poor regioselectivity when using an unsymmetrical 1,3-dicarbonyl, leading to a mixture of pyrazole isomers that are difficult to separate. How can we improve the formation of the desired regioisomer?
A3: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyls.[3] The reaction can proceed via two different pathways, leading to two possible products.
Controlling Regioselectivity:
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.[3]
-
Solvent: The polarity of the solvent can influence the reaction pathway. A screen of different solvents is recommended to find the optimal conditions for your specific substrates.[3][4]
-
Catalyst: The choice of acid or base catalyst can significantly impact the regioselectivity. Experiment with different catalysts to find one that favors the desired isomer.[5]
-
-
Alternative Synthetic Routes: If optimizing reaction conditions does not provide the desired selectivity, consider alternative synthetic strategies that offer better regiochemical control, such as [3+2] cycloaddition reactions.[6][7]
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity in pyrazole synthesis.
Q4: Upon scale-up, we are observing new, unidentified impurities in our crude product. What are the likely sources of these impurities and how can we minimize them?
A4: The appearance of new impurities on a larger scale is often due to subtle changes in reaction conditions that are magnified at scale.
Common Sources of Impurities and Solutions:
| Impurity Source | Causality | Mitigation Strategy |
| Side Reactions | Localized "hot spots" due to inefficient mixing or poor temperature control can promote side reactions.[4] | Improve stirring efficiency, optimize reagent addition rate, and ensure adequate cooling.[4] |
| Starting Material Quality | Impurities in starting materials may be carried through or catalyze side reactions. | Ensure the quality and purity of all starting materials before use. |
| Product Degradation | The product may be unstable at elevated temperatures or in the presence of certain reagents, especially over longer reaction or work-up times.[3] | Lower reaction and purification temperatures and consider working under an inert atmosphere.[3] |
| Incomplete Reaction | Inefficient mixing can lead to incomplete conversion of starting materials.[4] | Increase reaction time or temperature cautiously, and ensure efficient mixing.[3] |
Section 3: Work-up & Purification
Q5: Our current lab-scale purification method (column chromatography) is not practical for the multi-kilogram scale. What are some scalable alternatives for purifying our pyrazole derivative?
A5: Scalable purification is a major hurdle in process chemistry. Moving away from chromatography is often necessary.
Scalable Purification Techniques:
-
Recrystallization: This is a highly effective and cost-efficient method for purifying solid compounds.[8] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Acid-Base Extraction: If your pyrazole derivative has a basic nitrogen atom, you can often purify it by dissolving the crude material in an organic solvent, extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified product.
-
Salt Formation and Crystallization: In some cases, forming a salt of the pyrazole with an acid (e.g., HCl, H₂SO₄) can induce crystallization and provide a highly purified intermediate.[10][11] The free base can then be regenerated.
General Workflow for Developing a Recrystallization Protocol
Caption: A streamlined workflow for developing a scalable recrystallization method.
Q6: We are losing a significant amount of product during the aqueous work-up. What could be the cause and how can we optimize the extraction process?
A6: Product loss during work-up is often due to the partial solubility of the product in the aqueous phase or emulsion formation.
Optimizing Extraction:
-
Solvent Choice: Ensure the organic solvent used for extraction has a low solubility in water and a high affinity for your product.
-
pH Adjustment: The pH of the aqueous phase can significantly affect the solubility of your pyrazole derivative. Adjust the pH to ensure your product is in its neutral, most non-polar form to maximize its partitioning into the organic layer.
-
Salting Out: Adding a saturated salt solution (e.g., brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.
-
Back Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
By systematically addressing these common challenges, you can develop a robust, safe, and efficient process for the scale-up synthesis of your pyrazole derivatives.
References
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved January 12, 2026, from [Link]
-
Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
-
Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2025). ACS Publications. Retrieved January 12, 2026, from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
- Process for the purification of pyrazoles. (2009). Google Patents.
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Pyrazoles Syntheses, reactions and uses. (2021). YouTube. Retrieved January 12, 2026, from [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved January 12, 2026, from [Link]
-
synthesis of pyrazoles. (2019). YouTube. Retrieved January 12, 2026, from [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). NIH. Retrieved January 12, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research & Reviews: A Journal of Pharmaceutical Science. Retrieved January 12, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.Org. Retrieved January 12, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs | Semantic Scholar [semanticscholar.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Identifying and minimizing impurities in 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid production
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Our focus is on the practical identification and minimization of impurities to ensure the highest quality of your final compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
A1: The most prevalent and scalable synthesis is a three-step process starting from the Knorr pyrazole synthesis.[1][2] This involves:
-
Cyclization: The reaction of ethyl 2-methyl-3-oxobutanoate with hydrazine hydrate to form ethyl 3-methyl-1H-pyrazole-4-carboxylate.
-
N-Alkylation: The ethylation of the pyrazole nitrogen with an ethylating agent, typically iodoethane, to yield ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.[3]
-
Hydrolysis: The saponification of the ethyl ester to the final carboxylic acid product.
The critical steps where impurities are most likely to be introduced are the N-alkylation, which can result in regioisomers, and the hydrolysis, which may be incomplete.
Q2: What are the primary impurities I should be aware of in the production of this compound?
A2: The primary impurities can be categorized as follows:
-
Regioisomers: The most significant impurity is the undesired regioisomer, 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, formed during the N-alkylation step.[3]
-
Unreacted Starting Materials: Residual ethyl 3-methyl-1H-pyrazole-4-carboxylate from the N-alkylation and iodoethane.
-
Incompletely Hydrolyzed Intermediate: The presence of the ester precursor, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, in the final product.
-
Over-alkylation Byproducts: Formation of N,N'-diethyl pyrazolium salts, though typically in minor amounts.
-
Decarboxylation Product: Loss of the carboxylic acid group under harsh thermal or acidic/basic conditions to form 1-ethyl-3-methyl-1H-pyrazole.[4][5]
Q3: How can I distinguish between the desired product and its main regioisomer impurity?
A3: The most effective techniques for distinguishing between this compound and its 1-ethyl-5-methyl regioisomer are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
NMR Spectroscopy: 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are definitive.[6][7][8] In the desired product, a NOESY correlation will be observed between the protons of the N-ethyl group and the C3-methyl group. In the regioisomer, this correlation will be absent.
-
HPLC: A well-developed reversed-phase HPLC method can effectively separate the two regioisomers, allowing for their quantification.[9]
II. Troubleshooting Guides
Issue 1: Presence of the Undesired Regioisomer (1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid)
-
Symptoms:
-
Two closely eluting peaks are observed in the HPLC chromatogram of the final product.
-
NMR spectra show a duplicate set of pyrazole ring and substituent signals.[6]
-
-
Root Cause Analysis:
-
The N-alkylation of 3-methyl-1H-pyrazole-4-carboxylate can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers.[10] The reaction conditions, particularly the choice of base and solvent, can influence the ratio of the two isomers.
-
-
Corrective and Preventive Actions (CAPA):
-
Reaction Optimization: The regioselectivity of the N-alkylation can be improved by modifying the reaction conditions. The use of different bases (e.g., sodium hydride vs. potassium carbonate) and solvents (e.g., DMF, THF, acetonitrile) can alter the isomer ratio.[10] It is recommended to perform small-scale screening experiments to determine the optimal conditions for maximizing the desired 1-ethyl-3-methyl isomer.
-
Purification Strategy: If the formation of the regioisomer cannot be completely suppressed, a robust purification strategy is necessary.
-
Column Chromatography: Silica gel column chromatography of the ethyl ester intermediate can separate the two regioisomers.[9] A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
-
Recrystallization: Fractional recrystallization of the final carboxylic acid may be possible if the solubilities of the two isomers are sufficiently different in a chosen solvent system.
-
-
Issue 2: Incomplete Hydrolysis of the Ethyl Ester Intermediate
-
Symptoms:
-
An additional, less polar peak corresponding to the ethyl ester is observed in the HPLC analysis of the final product.
-
The ¹H NMR spectrum shows characteristic signals of an ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) that do not belong to the N-ethyl group.
-
-
Root Cause Analysis:
-
Insufficient reaction time or temperature during the saponification step.
-
Use of a suboptimal concentration of the base (e.g., NaOH or KOH).
-
Poor solubility of the ester in the reaction medium.
-
-
Corrective and Preventive Actions (CAPA):
-
Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or HPLC until the ester starting material is no longer detectable. If the reaction is sluggish, consider increasing the temperature, for example, by refluxing the reaction mixture.
-
Increase Base Equivalents: Ensure that a sufficient excess of the base (typically 2-3 equivalents) is used to drive the hydrolysis to completion.
-
Improve Solubility: If the ester has poor solubility in the aqueous base, the addition of a co-solvent such as methanol or ethanol can improve the reaction rate.
-
Issue 3: Presence of Unreacted Ethyl 3-methyl-1H-pyrazole-4-carboxylate
-
Symptoms:
-
A more polar impurity is detected by HPLC in the ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate intermediate.
-
The ¹H NMR spectrum of the intermediate shows a characteristic NH proton signal of the pyrazole ring.
-
-
Root Cause Analysis:
-
Insufficient equivalents of the ethylating agent (iodoethane).
-
Incomplete deprotonation of the pyrazole by the base.
-
Short reaction time.
-
-
Corrective and Preventive Actions (CAPA):
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of iodoethane to ensure complete consumption of the starting pyrazole.
-
Choice of Base: Employ a strong base such as sodium hydride to ensure complete deprotonation of the pyrazole.
-
Monitor Reaction Progress: Follow the disappearance of the starting material by TLC or HPLC and continue the reaction until it is fully consumed.
-
Issue 4: Product Degradation via Decarboxylation
-
Symptoms:
-
Formation of a volatile, non-polar byproduct, 1-ethyl-3-methyl-1H-pyrazole.
-
Gas evolution (CO₂) may be observed if the reaction is performed at high temperatures.
-
-
Root Cause Analysis:
-
Corrective and Preventive Actions (CAPA):
-
Mild Reaction Conditions: Conduct the hydrolysis and subsequent work-up under mild conditions. Avoid excessive heating of the final product.
-
Purification Conditions: During purification, if distillation is considered, it should be performed under high vacuum and at the lowest possible temperature. Recrystallization is generally the preferred method for purifying the final carboxylic acid.
-
III. Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add iodoethane (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0 °C.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 3: HPLC Method for Purity Analysis and Regioisomer Separation
A general-purpose reversed-phase HPLC method for the analysis of this compound and its potential impurities is outlined below. Method optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Expected Elution Order: this compound will elute before its less polar regioisomer, 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid. The ester intermediate will be significantly less polar and have a longer retention time.
IV. Visualizations
Caption: Synthetic pathway and impurity formation.
Caption: Troubleshooting logic for common impurities.
V. References
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 729-734.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5894. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2021). Organic Process Research & Development, 25(4), 745-752. [Link]
-
A Three-Pronged Template Approach for Rapid HPLC Method Development. (2015). LCGC North America, 33(10), 788-797. [Link]
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The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). Molecules, 28(14), 5431. [Link]
-
Pharmacy Freak. (2025). Synthesis of pyrazole MCQs With Answer. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). International Journal of Molecular Sciences, 23(21), 13324. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia, 2(1), 438-479. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(23), 7295. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry, 73(9), 3523-3530. [Link]
-
Oxford Instruments Magnetic Resonance. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
Google Patents. (n.d.). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Google Patents. (n.d.). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Labcompare. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2006). The Journal of Organic Chemistry, 71(16), 6175-6182.
-
Regioselectivity and proposed mechanism for the cyclization reaction. (2020). Molecules, 25(11), 2568.
-
1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid. (2005). Acta Crystallographica Section E: Crystallographic Communications, 62(1), o251-o252.
-
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2000). Journal of Chemical Research, Synopses, (10), 450-451.
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (2018). Inorganic Chemistry Frontiers, 5(5), 1083-1087. [Link]
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Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2008). Organic & Biomolecular Chemistry, 6(21), 3945-3950. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
-
Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules, 26(6), 1567.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 438-479. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2012). Molecules, 17(10), 11633-11647. [Link]
-
Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Organic Chemistry: Current Research, 4(3).
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2018). Research Journal of Pharmacy and Technology, 11(12), 5345-5350.
-
Google Patents. (n.d.). Process for the preparation of pyrazole.
-
The Good Scents Company. (n.d.). ethyl 4-pyrazole carboxylate. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazole-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of pyrazole-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important heterocyclic scaffolds. Pyrazole-4-carboxylic acids are crucial building blocks in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges and optimize your reaction conditions for successful, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your experiments. Understanding these fundamentals is key to designing a successful synthesis campaign.
Q1: What is the most common and reliable general strategy for synthesizing pyrazole-4-carboxylic acids?
A1: The most prevalent and flexible approach is a two-stage process.[2] First, a pyrazole ring bearing an ester functionality (typically at the 4-position) is constructed. This is most often achieved through a cyclocondensation reaction, like the classic Knorr pyrazole synthesis, which involves reacting a hydrazine derivative with a β-ketoester.[2][3] The second stage is the hydrolysis (saponification) of the resulting pyrazole-carboxylate ester to yield the desired pyrazole-4-carboxylic acid.[2] This two-step method is generally robust and allows for a wide variety of substitutions on the pyrazole ring.
Q2: How do I select the appropriate starting materials, specifically the hydrazine and 1,3-dicarbonyl compound?
A2: Your choice of starting materials directly dictates the substitution pattern of the final pyrazole.
-
Hydrazine Derivative (R-NHNH₂): The 'R' group will be the substituent on the N1 position of the pyrazole ring. You can use hydrazine hydrate itself for an N-unsubstituted pyrazole, or substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) to install specific groups.
-
1,3-Dicarbonyl Compound: For pyrazole-4-carboxylic esters, a β-ketoester is the ideal starting material. The choice of this reagent determines the substituents at positions 3 and 5. For example, using ethyl acetoacetate will result in a methyl group at position 3. Using an unsymmetrical diketone can lead to the formation of regioisomers, which can be a significant purification challenge.[4][5] Therefore, careful consideration of the symmetry and reactivity of your dicarbonyl compound is crucial for regioselective synthesis.
Q3: What are the typical catalysts and solvents for the initial cyclocondensation reaction to form the pyrazole ester?
A3: The cyclocondensation is often catalyzed by a catalytic amount of a weak acid, with glacial acetic acid in ethanol being a very common and effective combination.[2] The reaction is typically performed at room temperature or with gentle heating. The choice of solvent can influence reaction rates and yields. While ethanol is standard, other solvents may be used depending on the solubility of your specific substrates. In some modern protocols, catalysts like magnetic ionic liquids have been used under solvent-free conditions to promote a greener process.
Troubleshooting Guide: From Reaction to Purification
This section addresses specific issues that you may encounter during your experiments. The solutions are presented in a cause-and-effect framework to help you diagnose and resolve problems effectively.
Problem 1: Low or No Product Formation in the Initial Cyclocondensation Step
-
Possible Cause: Inactive or poor-quality reagents. Hydrazine derivatives can degrade over time. β-ketoesters can exist in equilibrium with their enol form, but contamination can hinder the reaction.
-
Expert Solution: Always use freshly opened or purified reagents. Verify the purity of your starting materials via NMR or GC-MS if the reaction consistently fails. Ensure your solvent is anhydrous if required by the specific protocol.
-
Possible Cause: Inappropriate reaction conditions (temperature, time, catalyst).
-
Expert Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[2] If no product is observed after several hours at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C). Ensure the catalytic acid was added. Some reactions may require longer reaction times, up to 12-24 hours.
-
Possible Cause: Formation of an unexpected regioisomer that is difficult to isolate.
-
Expert Solution: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole isomers is possible. The polarity of these isomers may be very similar, making them appear as a single spot on TLC and complicating purification. Re-evaluate your starting materials. If possible, choose a symmetrical dicarbonyl or a starting material that strongly favors the formation of one regioisomer.[4]
Problem 2: Incomplete Hydrolysis of the Pyrazole Ester
-
Possible Cause: Insufficient base or reaction time. The hydrolysis of sterically hindered esters can be sluggish.
-
Expert Solution: Use a slight excess of the base (typically 1.5 - 3.0 equivalents of LiOH or NaOH).[2] Monitor the reaction by TLC until all the starting ester has been consumed. If the reaction stalls, gentle heating (40-50 °C) can increase the rate.[2]
-
Possible Cause: Poor solubility of the ester in the reaction medium.
-
Expert Solution: The hydrolysis is often performed in a biphasic mixture of water and an organic solvent. Using a co-solvent like Tetrahydrofuran (THF) or methanol is critical to ensure the ester is soluble and accessible to the hydroxide in the aqueous phase.[2] A 3:1 mixture of THF:Water is a common starting point.
Problem 3: Significant Decarboxylation of the Final Product
-
Possible Cause: The pyrazole-4-carboxylic acid product is thermally unstable or sensitive to harsh pH conditions, leading to the loss of CO₂.[6][7] This is a well-documented side reaction.
-
Expert Solution: Avoid excessive heat during both the hydrolysis and the final product isolation. When acidifying the reaction mixture to precipitate the product, do so slowly and in an ice bath to dissipate any heat generated.[2] Avoid strongly acidic conditions or prolonged heating, which can promote decarboxylation.[6][7] Some protocols even utilize controlled decarboxylation with catalysts like copper to synthesize different pyrazole skeletons.[8]
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for identifying and solving common issues in pyrazole-4-carboxylic acid synthesis.
Problem 4: Difficulty Isolating or Purifying the Final Carboxylic Acid
-
Possible Cause: The product is partially soluble in the acidic aqueous layer during workup.
-
Expert Solution: After acidification, cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.[2] If the product remains in solution, you may need to extract it with an organic solvent like ethyl acetate. Ensure you carefully adjust the pH; a pH of 2-3 is typically optimal for precipitating the carboxylic acid.[2]
-
Possible Cause: The crude product is an oil or contains persistent impurities.
-
Expert Solution: If direct precipitation and filtration do not yield a pure solid, other methods are required.
-
Recrystallization: Try recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol).
-
Column Chromatography: While less common for acids, purification on silica gel is possible using a solvent system containing a small amount of acetic or formic acid to keep the product protonated and improve its mobility.
-
Acid-Base Extraction: Dissolve the crude material in an organic solvent and extract with a weak base (e.g., aq. NaHCO₃). The desired acid will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified to precipitate the pure product.
-
Salt Formation: In some cases, purifying the pyrazole as an acid addition salt can be an effective strategy.[9]
-
Standardized Experimental Protocol
This section provides a reliable, two-step laboratory protocol for the synthesis of a representative pyrazole-4-carboxylic acid.
Objective: To synthesize 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Part 1: Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl 2-acetyl-3-oxobutanoate (or equivalent β-ketoester) (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
Ethyl acetate, Water, Brine for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 30:70 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude pyrazole-carboxylate ester.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure ester.[2]
Part 2: Hydrolysis to 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Materials:
-
Pyrazole-carboxylate ester (from Part 1) (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature. Gentle heating to 40-50 °C can be applied if the reaction is slow.[2]
-
Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.[2]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the product under high vacuum to yield the pure pyrazole-4-carboxylic acid. This product is often pure enough for subsequent steps without further purification.[2]
References
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved from [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Retrieved from [Link]
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.
- EP2890241A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI. Retrieved from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2019). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives. (n.d.). Google Patents.
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (2018). RSC Publishing. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Bentham Science. Retrieved from [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2022). ACS Publications. Retrieved from [Link]
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (n.d.). Google Patents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]
-
Unit 4 Pyrazole. (2018). SlideShare. Retrieved from [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2019). Molecules. Retrieved from [Link]
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Technical Support Center: Pyrazole Synthesis from Dicarbonyl Compounds
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the classic and robust condensation reaction between 1,3-dicarbonyl compounds and hydrazines. As a foundational method in heterocyclic chemistry, this synthesis is powerful, yet it presents common challenges that can impact yield, purity, and isomeric control.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield is one of the most frequent issues and can stem from several factors, from reaction kinetics to product stability.
Common Causes & Solutions:
-
Incomplete Reaction: The most straightforward cause is an incomplete reaction. Before beginning extensive optimization, confirm the presence of starting materials in your crude reaction mixture using Thin Layer Chromatography (TLC) or ¹H NMR. If starting materials remain, consider the following:
-
Reaction Time & Temperature: The condensation and subsequent dehydration to the aromatic pyrazole ring may require more energy or time than anticipated.[1] Insufficient heating can lead to stalling at the pyrazoline intermediate stage.[2][3] Try incrementally increasing the reaction temperature or extending the reaction time, while monitoring the progress.
-
Catalyst Inefficiency: Most Knorr-type pyrazole syntheses benefit from an acid catalyst to protonate a carbonyl group, activating it for nucleophilic attack.[4][5] If you are using a weak acid like acetic acid, ensure it is not depleted. In some cases, switching to a slightly stronger acid or using a Lewis acid catalyst might be beneficial, though this must be done cautiously.[6]
-
-
Sub-Optimal Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role. While ethanol is common, it may not be optimal for all substrates.[7] Solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can sometimes lead to better results, especially in challenging cases.[7]
-
Product or Reactant Degradation: Excessively harsh conditions, such as very high temperatures or highly concentrated strong acids, can lead to the degradation of your starting materials or the desired pyrazole product.[1][8] If you suspect degradation (e.g., formation of tar-like substances), attempt the reaction under milder conditions.
-
-
Poor Reactivity of Starting Materials:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can significantly slow down the reaction rate.[9]
-
Electronic Effects: Strong electron-withdrawing groups on the hydrazine can reduce its nucleophilicity, making the initial attack on the carbonyl less favorable.[1]
-
Q2: My primary challenge is controlling regioselectivity. The reaction produces a mixture of isomers that are difficult to separate. How can I favor the formation of the desired pyrazole?
This is arguably the most complex challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The formation of two regioisomers occurs because the initial nucleophilic attack can happen at either of the two non-equivalent carbonyl carbons.[6][9][10]
Controlling the outcome requires a careful understanding of the interplay between electronic, steric, and reaction-condition effects.
Key Factors Controlling Regioselectivity:
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) near a carbonyl will increase its electrophilicity and make it the preferred site of attack.[9]
-
Steric Hindrance: A sterically bulky substituent on the dicarbonyl compound will hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl group.[9]
-
Reaction Conditions (Crucial for Optimization): This is often the most effective area for experimental control.
-
Solvent: This is a powerful tool. While standard solvents like ethanol may yield nearly equimolar mixtures of regioisomers, switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can dramatically increase the selectivity for one isomer.[10] Similarly, aprotic dipolar solvents such as DMF have been shown to provide excellent regioselectivity compared to protic solvents.[7]
-
pH and Catalyst: The acidity of the medium is critical. Under acidic conditions, the reaction proceeds via the protonated dicarbonyl. However, the choice of acid and pH can also influence the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially altering the reaction pathway.[9]
-
| Parameter | Influence on Regioselectivity | Recommendation |
| Solvent | High Impact. Fluorinated alcohols (TFE, HFIP) or aprotic dipolar solvents (DMF, DMAc) can significantly favor one regioisomer over the other, often reversing the selectivity seen in ethanol.[7][10] | Screen a set of solvents. Start with ethanol, then test TFE and DMF to observe the effect on the isomer ratio. |
| Temperature | Moderate Impact. Kinetically controlled reactions at lower temperatures may favor one isomer, while thermodynamic equilibrium at higher temperatures may favor the other. | Run the reaction at room temperature first, then compare the results to a run at reflux to determine if there is a thermodynamic vs. kinetic preference. |
| Catalyst/pH | High Impact. The choice between acidic, neutral, or basic conditions can alter the initial point of attack and the stability of intermediates. Acidic conditions are most common.[4][9] | Acetic acid is a standard starting point. If selectivity is poor, running the reaction under neutral conditions (if possible) may alter the outcome. |
Q3: I've isolated my product, but it's contaminated with significant byproducts. What are they likely to be, and how can I prevent their formation?
Beyond unreacted starting materials, several byproducts can form under typical reaction conditions.
-
Pyrazoline/Hydroxypyrazolidine Intermediates: The reaction mechanism involves the formation of a non-aromatic heterocyclic intermediate, which then dehydrates to yield the final pyrazole.[2][3] If the dehydration step is incomplete (due to insufficient heat or weak acid catalysis), these intermediates can be isolated as significant impurities.
-
Solution: Ensure the reaction goes to completion by providing adequate heating and catalytic acid. Adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark trap to remove water can also drive the reaction toward the aromatic product.
-
-
Furan Byproducts: In a competing side reaction, the 1,3-dicarbonyl compound can undergo an acid-catalyzed self-condensation to form a furan derivative.[1] This pathway is analogous to the furan formation in the Paal-Knorr synthesis and is favored by overly harsh acidic conditions (pH < 3) or very high temperatures.[11]
-
Solution: Avoid using excessively strong acids or unnecessarily high temperatures. Maintain a weakly acidic environment (e.g., with acetic acid) to promote the desired pyrazole formation without forcing the self-condensation pathway.
-
Q4: How can I effectively purify my pyrazole product, particularly when it's mixed with its regioisomer?
Separating regioisomers can be challenging due to their often similar physical properties.
-
Fractional Crystallization: This should be your first approach. Isomers can have different crystal packing efficiencies and solubilities. Experiment with a range of solvents to find one that will selectively precipitate the desired isomer while leaving the other in solution. A patented method describes reacting the crude pyrazole mixture with an acid to form acid addition salts, which may have significantly different crystallization properties, facilitating separation.[12][13]
-
Column Chromatography: This is the most reliable method for separating compounds with even slight differences in polarity. A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) will typically yield a method capable of separating the two regioisomers.[6]
-
Solvent Trituration/Washing: If one isomer is significantly less soluble than the other in a particular solvent, you can often wash the crude solid with that solvent to remove the more soluble isomer, thereby enriching your desired product.
Experimental Protocols & Methodologies
General Protocol for Knorr Pyrazole Synthesis
This protocol is a representative example and should be adapted based on the specific reactivity of your substrates.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per mmol of dicarbonyl).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq). If using a hydrazine salt (e.g., hydrochloride), an equivalent of base may be needed to liberate the free hydrazine.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[14]
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 1-4 hours.[14] Monitor the reaction's progress by TLC, checking for the consumption of the limiting starting material.
-
Work-up & Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to encourage precipitation. In many cases, the pyrazole product will crystallize directly from the reaction mixture.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add cold water to the concentrated residue to precipitate the crude product.[14]
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water or another appropriate solvent.
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, isopropanol) or purify by silica gel column chromatography to obtain the final product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Aggarwal, N., Kumar, R., Dureja, P., & Rawat, D. S. (2013).
- Quiroga, J., Portilla, J., & Insuasty, B. (2020).
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- ResearchGate. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
- MDPI. (2020).
- BenchChem. (2025).
- MDPI. (2023).
- ResearchGate. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Google Patents. (2011).
- ACS Publications. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- ResearchGate. (2016). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Google Patents. (2011). Method for purifying pyrazoles.
- BenchChem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
- Wikipedia. Paal–Knorr synthesis.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
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Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in the synthesis of substituted pyrazoles. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to help you gain control over your reaction outcomes and minimize the formation of undesired regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why are they a significant problem?
A: Regioisomers are constitutional isomers that have the same molecular formula but differ in the spatial arrangement of substituents on the pyrazole ring. In the common synthesis involving a monosubstituted hydrazine (R¹-NHNH₂) and an unsymmetrical 1,3-dicarbonyl compound (R²-CO-CH₂-CO-R³), the hydrazine has two non-equivalent nitrogen atoms that can react with two different carbonyl carbons. This leads to two possible products: the 1,3,5- and 1,5,3-trisubstituted pyrazoles.
The formation of a regioisomeric mixture is a major issue in pharmaceutical and materials science because:
-
Different Biological Activity: Regioisomers often exhibit vastly different pharmacological profiles, toxicities, and metabolic stabilities. The desired biological activity is typically associated with only one specific isomer.
-
Purification Challenges: Regioisomers frequently have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography difficult, time-consuming, and costly.[1][2] This can significantly lower the overall yield of the desired product.
-
Regulatory Hurdles: For pharmaceutical applications, regulatory agencies require stringent control over isomeric purity. An inconsistent or inseparable mixture is unacceptable.
Q2: What is the Knorr Pyrazole Synthesis, and why does it often produce regioisomeric mixtures?
A: The Knorr Pyrazole Synthesis, first reported in 1883, is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[3] It remains one of the most straightforward and widely used methods for constructing the pyrazole core.[4][5][6]
The reaction typically proceeds via the following steps:
-
Nucleophilic attack of one hydrazine nitrogen onto one of the carbonyl carbons to form a hydrazone or enamine intermediate.
-
Intramolecular cyclization, where the second hydrazine nitrogen attacks the remaining carbonyl group.
-
Dehydration of the resulting cyclic intermediate (a dihydroxypyrazolidine) to form the aromatic pyrazole ring.[7][8]
When both the hydrazine (e.g., phenylhydrazine) and the 1,3-dicarbonyl (e.g., benzoylacetone) are unsymmetrical, the initial nucleophilic attack can occur at either of the two carbonyl carbons. These two competing pathways lead directly to the formation of a regioisomeric mixture.[9]
Q3: What are the primary factors that control the regiochemical outcome of the reaction?
A: The ratio of regioisomers is not random; it is dictated by a delicate balance of electronic effects, steric hindrance, and the reaction conditions. Understanding these factors is the key to controlling the outcome.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (e.g., -CF₃, -NO₂) will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the hydrazine. Conversely, an electron-donating group (e.g., -CH₃, -OCH₃) will deactivate the adjacent carbonyl.
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to a specific carbonyl group. The reaction will preferentially occur at the less sterically crowded site. This factor becomes more significant with larger groups like tert-butyl or substituted phenyl rings.[10]
-
Reaction Conditions (pH, Solvent, Temperature): This is often the most critical and tunable set of parameters.[9]
-
pH: Under acidic conditions, the more basic terminal nitrogen (-NH₂) of the substituted hydrazine is preferentially protonated, reducing its nucleophilicity. This forces the initial attack to occur via the less basic, substituted nitrogen (-NHR¹), which can completely reverse the selectivity compared to neutral or basic conditions.
-
Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance the formation of a single regioisomer, particularly when a trifluoromethyl group is present on the diketone.[11][12] Aprotic dipolar solvents like DMAc or DMF can also provide better selectivity than traditional protic solvents like ethanol.[3][13][14]
-
Temperature: While less universally predictable, temperature can influence the reaction kinetics and may favor one pathway over another. Some reactions show divergent selectivity based on temperature changes.[15]
-
Troubleshooting Guides & Protocols
Scenario 1: "My reaction is producing an inseparable mixture of regioisomers. How can I improve the selectivity?"
If you are obtaining a nearly 1:1 mixture of regioisomers, your reaction conditions are likely not providing a sufficient energetic difference between the two competing reaction pathways. The following strategies can be employed to favor the formation of a single isomer.
This protocol outlines a systematic approach to optimizing the reaction for a single regioisomer. Start with small-scale trials to screen conditions efficiently.
Step 1: pH Modification (The Most Powerful Tool)
-
Acidic Conditions: Dissolve your 1,3-dicarbonyl in a suitable solvent (e.g., ethanol, acetic acid). Add 1.1 equivalents of the substituted hydrazine hydrochloride salt, or add the free hydrazine followed by 1-2 equivalents of a strong acid like HCl or a few drops of glacial acetic acid.[16] Reflux the reaction and monitor by TLC or LC-MS.
-
Rationale: Protonating the terminal NH₂ of the hydrazine makes the substituted NHR¹ nitrogen the primary nucleophile, directing the initial attack.
-
-
Neutral/Basic Conditions: Dissolve the reactants in a solvent like ethanol or DMF. If desired, add a non-nucleophilic base like triethylamine (TEA) or potassium carbonate to scavenge any acid formed.
-
Rationale: Under neutral or basic conditions, the more nucleophilic terminal NH₂ group will preferentially attack the more electrophilic carbonyl carbon.
-
Step 2: Solvent Screening
-
Run parallel reactions in the solvents listed in the table below. Maintain a consistent temperature (e.g., reflux) for comparison.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition | Typical Outcome & Rationale | Citation |
|---|---|---|---|
| pH | Acidic (e.g., AcOH, HCl) | Often reverses or enhances selectivity. Protonation of the terminal NH₂ forces the initial attack from the substituted nitrogen. | [9] |
| Neutral/Basic (e.g., EtOH, K₂CO₃) | The more nucleophilic terminal NH₂ attacks the more electrophilic carbonyl carbon. This is the "default" pathway. | [17] | |
| Solvent | Protic (e.g., Ethanol, Methanol) | Standard, but often provides low selectivity. | [13] |
| Aprotic Dipolar (e.g., DMF, DMAc) | Can improve selectivity, especially for arylhydrazines, by altering reaction kinetics. | [3][14] | |
| Fluorinated Alcohols (e.g., TFE, HFIP) | Highly effective for fluorinated dicarbonyls. The solvent selectively activates the CF₃-adjacent carbonyl via H-bonding. | [11][12] |
| Temperature | Room Temp. vs. Reflux | Can influence kinetic vs. thermodynamic control. Lower temperatures may favor the kinetically preferred product. |[15] |
Scenario 2: "I have a regioisomeric mixture. How can I separate and confidently identify the isomers?"
Even with optimization, minor amounts of the undesired isomer can form. Proper separation and characterization are crucial.
While challenging, separation is often possible with careful optimization.[1][2]
-
TLC Optimization: Screen various solvent systems. Start with a standard hexane/ethyl acetate system. If separation is poor, try adding a small amount of a more polar solvent (methanol) or a different non-polar solvent (toluene, dichloromethane). Sometimes, adding a few drops of triethylamine or acetic acid can improve resolution.
-
Column Preparation: Use a high-quality silica gel (100-200 or 230-400 mesh). Prepare a long, thin column rather than a short, wide one to maximize theoretical plates and improve separation.
-
Loading and Elution: Dissolve the crude mixture in a minimal amount of the elution solvent or dichloromethane. Load it onto the column. Elute slowly using an isocratic or a very shallow gradient elution. Collect small fractions and analyze them carefully by TLC.
Unambiguous identification of each regioisomer is essential. 1D and 2D NMR techniques are the gold standard.[1][18]
-
¹H NMR: The chemical shift of the pyrazole C4-H proton is often different between isomers. More importantly, the substituents will experience different shielding/deshielding effects based on their proximity to other groups.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly diagnostic. The carbon attached to a bulky or electron-withdrawing group will have a distinct chemical shift that can be used for assignment.[18]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is definitive for confirming assignments. It detects through-space correlations between protons that are close to each other (< 5 Å). Irradiating a proton on the R¹ substituent (on N1) and observing a correlation to protons on either the R³ or R⁵ substituent will unambiguously determine the regiochemistry.[1][19]
Table 2: Key Spectroscopic Data for Differentiating Pyrazole Regioisomers
| Technique | Observation | Utility for Isomer Assignment |
|---|---|---|
| ¹H NMR | Chemical shift of the C4-H proton and substituent protons. | Good initial indicator, but can be ambiguous. |
| ¹³C NMR | Chemical shifts of the C3 and C5 carbons. | Highly reliable. The chemical shifts are very sensitive to the attached substituent's electronic properties. |
| NOESY | Through-space correlation between the N1-substituent (R¹) and either the C3-substituent (R³) or C5-substituent (R⁵). | Definitive. Provides unambiguous proof of connectivity and spatial proximity. |
Scenario 3: "How can I design a highly regioselective pyrazole synthesis from the outset?"
Proactive synthetic design is the most efficient strategy. By choosing the right combination of starting materials and conditions, you can often avoid regioisomerism altogether.
This workflow guides you through the process of selecting an optimal synthetic route.
References
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Link
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Link
-
Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Link
-
Luque, C., et al. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona. Link
-
Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Link
-
Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Link
-
Chekavova, T., et al. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Link
-
Scaiano, J. C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Link
-
Li, J., et al. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. Link
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Link
-
Phansavath, P., & Ratovelomanana-Vidal, V. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Link
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (n.d.). Benchchem. Link
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Bawa, S., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Link
-
Bishop, B. C., et al. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Link
-
Faria, J. V., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Link
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Claramunt, R. M., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Link
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Katritzky, A. R., et al. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications. Link
-
Gosselin, F., et al. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. Link
-
Fustero, S., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ResearchGate. Link
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Link
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Sgalla, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC - NIH. Link
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Link
-
Fustero, S., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Link
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Link
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Wang, Y., et al. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Link
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Knorr pyrrole synthesis. (n.d.). Wikipedia. Link
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Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Link
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194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [PDF]. Link
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). NIH. Link
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Link
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Link
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). (n.d.). ResearchGate. Link
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. Link
-
Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). NIH. Link
-
How to separate these regioisomers?. (2024). Reddit. Link
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Technical Support Center: HPLC Purity Analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the HPLC analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for determining the purity of this key chemical intermediate. As a crucial building block in the synthesis of various agrochemicals and pharmaceuticals, ensuring its purity is paramount.[1]
This document provides foundational method parameters, step-by-step protocols, and a comprehensive troubleshooting guide to address common challenges encountered during analysis.
Section 1: Foundational HPLC Method Parameters
The key to a successful HPLC analysis for this compound lies in controlling the ionization state of the carboxylic acid functional group. The presence of this acidic moiety dictates many of the chromatographic choices. An acidic mobile phase (pH < 4) is essential to suppress the deprotonation of the carboxylic acid, ensuring it remains in a single, neutral form. This minimizes peak tailing and yields consistent, reproducible retention.
Below is a recommended starting point for method development.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| HPLC System | Standard HPLC/UHPLC with UV Detector | A standard system is sufficient. A Diode Array Detector (DAD) is advantageous for checking peak purity. |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for the pyrazole core and its alkyl substituents. High-purity, end-capped silica is crucial to minimize secondary interactions with residual silanols, a primary cause of peak tailing for acidic compounds.[2][3] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Creates an acidic environment (pH ~2-3) to keep the analyte in its protonated, non-ionized form. This is critical for good peak shape. Phosphoric acid provides excellent buffering capacity. Formic acid is a suitable alternative, especially if MS detection is considered.[4][5] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier that offers good resolving power and lower backpressure compared to methanol. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 60:40 A:B) for initial screening. A gradient may be necessary to resolve closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Adjust as needed for column size and particle size. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time stability and reduces mobile phase viscosity. |
| Detection Wavelength | ~210-230 nm | Pyrazole rings typically exhibit UV absorbance at lower wavelengths. An initial UV scan of a standard solution should be performed to determine the absorbance maximum (λmax) for optimal sensitivity. |
| Injection Volume | 5-10 µL | Keep the injection volume low to prevent column overload, which can cause peak fronting or tailing.[6] |
| Sample Diluent | Mobile Phase or a similar composition | Dissolving the sample in the mobile phase is the best practice to ensure peak shape is not distorted by solvent mismatch effects. |
Section 2: Step-by-Step Experimental Protocol
This protocol outlines the procedure for performing a purity analysis based on the foundational parameters.
1. Mobile Phase Preparation: a. To prepare 1 L of Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. b. Filter the aqueous mobile phase through a 0.45 µm membrane filter to remove particulates. c. Degas both Mobile Phase A and Mobile Phase B (Acetonitrile) for at least 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.[7]
2. Standard & Sample Preparation: a. Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen sample diluent. b. Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the diluent. This concentration is suitable for assessing purity and system suitability. c. Sample Solution (e.g., 0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard to allow for direct comparison.
3. HPLC System Setup and Equilibration: a. Install the recommended C18 column. b. Set the initial mobile phase composition and a flow rate of 1.0 mL/min. c. Purge the pump lines to ensure they are free of air and filled with the correct mobile phase. d. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved. A stable baseline is critical for accurate integration.[8]
4. System Suitability Testing (SST): a. Before analyzing any samples, perform at least five replicate injections of the Working Standard Solution. b. The results must meet predefined acceptance criteria to demonstrate the system is performing adequately. This is a core requirement for method trustworthiness.[9]
| SST Parameter | Typical Acceptance Criteria (as per ICH) | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can compromise resolution and integration accuracy. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| RSD of Retention Time | RSD ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. Low plate count suggests a poorly packed or degraded column. |
5. Chromatographic Analysis: a. Inject a blank (diluent) to ensure no carryover or system contamination. b. Inject the Working Standard Solution. c. Inject the Sample Solution(s) in duplicate. d. Bracket sample injections with standard injections periodically to monitor for any drift in system performance.
6. Data Analysis: a. Integrate all peaks in the sample chromatogram. b. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 c. Identify any impurities by comparing their retention times to those of known impurity standards, if available.
Section 3: Method Development and Validation Workflow
Developing a robust purity method is a systematic process. The following workflow illustrates the key stages from initial development through to final validation, ensuring the method is fit for its intended purpose as outlined by ICH guidelines.[10][11]
Caption: Workflow for HPLC method development and validation.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing? A1: Peak tailing is the most common issue for this type of compound.[2] The primary cause is secondary interactions between the negatively charged, deprotonated carboxylate group and positively charged sites on the column, or interaction with acidic silanol groups (-Si-OH) on the silica surface.[2][12] To fix this, ensure your mobile phase pH is low enough (pH 2-3) to fully protonate the carboxylic acid. Using a modern, high-purity, end-capped C18 column is also essential.
Q2: How do I choose the optimal detection wavelength? A2: The optimal wavelength provides the best signal-to-noise ratio for your main compound and its expected impurities. To determine this, dissolve a reference standard in your mobile phase and use a DAD/PDA detector to acquire a UV spectrum from 200-400 nm. The wavelength at the highest point of absorbance (λmax) is typically the best starting point.
Q3: What are the critical validation parameters for this purity method according to ICH Q2(R2)? A3: For a quantitative impurity test, the key validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[13] This is often demonstrated with forced degradation studies.
-
Linearity: A linear relationship between concentration and peak area over a specified range.[10]
-
Accuracy: The closeness of test results to the true value, often determined by spiking the sample with known amounts of impurities.[14]
-
Precision: Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Q4: Can I use methanol instead of acetonitrile? A4: Yes, methanol is a viable alternative. However, it will produce higher backpressure and may offer different selectivity for impurities. If you switch from acetonitrile to methanol, you will likely need to re-optimize the mobile phase composition (e.g., a 50:50 ACN/Water ratio may require a 60:40 MeOH/Water ratio to achieve similar retention).
Section 5: Troubleshooting Guide
Even with a robust method, problems can arise. This guide provides a systematic approach to identifying and resolving common HPLC issues.
Caption: Decision tree for troubleshooting common HPLC problems.
Problem 1: Peak Tailing (Asymmetry Factor > 2.0)
-
Potential Cause 1: Inappropriate Mobile Phase pH. The pH is not low enough to fully suppress the ionization of the analyte's carboxylic acid group or the column's surface silanols.
-
Solution: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa. Using 0.1% phosphoric or formic acid typically achieves a pH of ~2-3, which is sufficient. Confirm the pH of your aqueous phase.[15]
-
-
Potential Cause 2: Secondary Silanol Interactions. The analyte is interacting with active, acidic silanol groups on the silica packing material. This is common with older or lower-purity "Type A" silica columns.[2]
-
Potential Cause 3: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume and reinject.[6]
-
-
Potential Cause 4: Extra-column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.005" or 0.12 mm) where possible.[3]
-
Problem 2: Retention Time is Unstable or Drifting
-
Potential Cause 1: Inadequate Column Equilibration. The column chemistry has not reached equilibrium with the mobile phase, especially after a change in composition or a system startup.
-
Solution: Equilibrate the column for a longer period (30-60 minutes). Flush with a strong solvent (e.g., 100% ACN) and re-equilibrate if changing from a significantly different mobile phase.
-
-
Potential Cause 2: Mobile Phase Composition Issues. The mobile phase was prepared incorrectly, or the online mixing proportioning valves of the HPLC are malfunctioning.
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements. To check the pump, bypass the column and run a gradient while monitoring the baseline with a UV-absorbing tracer (like 0.1% acetone) in one of the solvents; the baseline should respond smoothly.[15]
-
-
Potential Cause 3: Fluctuating Column Temperature. The ambient lab temperature is changing, or the column oven is not maintaining a stable temperature.
-
Solution: Use a thermostatted column compartment and set it to a stable temperature (e.g., 30 °C).
-
-
Potential Cause 4: Column Degradation. The stationary phase is degrading or contaminated, altering its retention characteristics.
-
Solution: Flush the column with a strong solvent. If retention times remain unstable, the column may need to be replaced. Using a guard column can extend the life of the analytical column.
-
Problem 3: Split or Double Peaks
-
Potential Cause 1: Column Inlet Problem. The inlet frit is partially blocked, or a void has formed at the top of the column bed.
-
Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column likely needs replacement. Using a guard column or in-line filter can prevent frit blockage.[7]
-
-
Potential Cause 2: Sample Solvent Incompatibility. The sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 30% ACN). This causes the sample band to spread unevenly upon injection.
-
Solution: Re-dissolve the sample in the mobile phase or a weaker solvent. This is the most reliable way to prevent solvent effects.
-
-
Potential Cause 3: Co-elution. The split peak is actually two different, unresolved compounds.
-
Solution: Adjust the mobile phase composition or gradient slope to improve resolution. A DAD/PDA detector can check for peak purity across the peak to confirm if it is a single component.
-
Problem 4: High System Backpressure
-
Potential Cause 1: Blockage in the System. Particulate matter from the sample or mobile phase has blocked an in-line filter, guard column, or the column inlet frit.
-
Solution: Troubleshoot systematically by removing components one by one, starting from the detector and moving backward toward the pump, to isolate the source of the high pressure.[7] Replace any blocked filters or guard columns. If the analytical column is the cause, try back-flushing it.
-
-
Potential Cause 2: Mobile Phase Viscosity. The mobile phase is too viscous (e.g., high percentage of methanol at low temperatures).
-
Solution: Increase the column temperature to reduce viscosity. If possible, switch to acetonitrile, which is less viscous.
-
-
Potential Cause 3: Precipitated Buffer. Buffer from the mobile phase has precipitated in the system due to high organic content or incompatibility.
-
Solution: Never use buffers with high concentrations of organic solvent where they might precipitate (e.g., >90% ACN). If precipitation has occurred, flush the entire system with warm, HPLC-grade water (with the column removed) to re-dissolve the salts.
-
References
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Video]. YouTube.
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
- International Journal of Pharmaceutical Investigation. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. 13(2), 313-320.
- Journal of University of Shanghai for Science and Technology. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Amazon S3. (n.d.). This compound.
- Molecules. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- SIELC Technologies. (2018, May 16). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
Sources
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. hplc.eu [hplc.eu]
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- 4. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
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- 8. ijprajournal.com [ijprajournal.com]
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- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Managing exothermic reactions in pyrazole synthesis
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this critical heterocyclic scaffold. Many key pyrazole syntheses are highly exothermic, posing significant safety risks and potential for batch failure if not properly managed. This resource provides in-depth, experience-driven answers to common questions, troubleshooting guides for specific issues, and detailed protocols to ensure safe and successful experimentation.
Section 1: Understanding and Anticipating Exothermic Events
This section addresses the fundamental principles behind exothermic reactions in the context of pyrazole synthesis.
Q1: Why are many pyrazole synthesis reactions exothermic, and which steps are the most critical to monitor?
A1: The formation of the stable, aromatic pyrazole ring is a thermodynamically favorable process, meaning it releases a significant amount of energy (heat). The primary sources of exotherms are the bond-forming steps, specifically the condensation and cyclization reactions.
-
Condensation with Hydrazine: The initial reaction of a hydrazine or its derivative with a carbonyl group (e.g., in a 1,3-dicarbonyl compound for the Knorr synthesis) to form a hydrazone is often exothermic.[1] Reactions involving hydrazine hydrate are particularly energetic and require careful management.[2][3] The ring closure step, which follows the initial condensation, is also a major contributor to heat generation.[3]
-
Vilsmeier-Haack Formylation: In syntheses involving the Vilsmeier-Haack reaction to introduce a formyl group, the reaction of phosphoryl chloride (POCl₃) with dimethylformamide (DMF) is highly exothermic.[4] The subsequent quenching of the reaction mixture also releases substantial heat.[4]
-
Quenching: The neutralization or quenching of reactive reagents (like acid catalysts or unreacted starting materials) at the end of the reaction can be extremely exothermic, especially when using aqueous solutions.
Expert Insight: The most critical phase is often the initial addition of the hydrazine reagent. A rapid, uncontrolled addition can lead to a sudden temperature spike and a potential thermal runaway.[2] Therefore, this step must be performed slowly and with efficient cooling.
Q2: What is a "thermal runaway," and how can I recognize the early warning signs during my experiment?
A2: A thermal runaway is a dangerous situation where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the cooling system. This creates a positive feedback loop: the reaction temperature increases, which accelerates the reaction rate, which in turn generates even more heat. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture or boil over violently.
Early Warning Signs:
-
Temperature Rises After Cooling is Maximized: Your cooling system (e.g., ice bath, cryocooler) is at its maximum capacity, but the internal reaction temperature continues to climb.
-
Unexpected Pressure Build-up: You observe a rapid increase in pressure in a closed or semi-closed reactor system.
-
Gas Evolution: You notice a sudden and vigorous bubbling or release of fumes from the reaction mixture.
-
Color Change: A sudden, dramatic change in the color of the reaction mixture can indicate a rapid, uncontrolled reaction.
Trustworthiness Check: Always have a quench plan in place before starting a potentially exothermic reaction. This involves having a pre-chilled, suitable quenching agent ready to quickly neutralize the reaction if you observe any signs of a runaway.
Section 2: Core Strategies for Exotherm Management
This section provides practical, field-proven techniques for controlling heat generation during pyrazole synthesis.
Q3: What are the most effective general strategies for controlling the temperature of an exothermic pyrazole synthesis?
A3: Effective exotherm management relies on a multi-faceted approach that combines procedural controls with appropriate equipment.
-
Slow, Controlled Addition: This is the most critical control parameter. Add the most reactive reagent (often the hydrazine) dropwise or via a syringe pump.[2] This ensures that the heat generated at any given moment can be effectively dissipated by the cooling system.
-
Efficient Cooling: Use a cooling bath (ice-water, ice-salt, or a cryocooler) that is significantly colder than your target reaction temperature. Ensure the reactor is well-immersed and that there is good thermal contact. For larger scale reactions, a reactor with a cooling jacket is essential.[2]
-
Dilution: Performing the reaction in a sufficient volume of an appropriate solvent helps to absorb the heat generated, acting as a heat sink.[2] More dilute reaction mixtures are inherently safer as they moderate the temperature increase.
-
Reverse Addition: In some cases, adding the substrate to the reagent (e.g., adding the dicarbonyl compound to the hydrazine solution) can provide better control, as the reactive species is consumed immediately upon addition.
-
Accurate Temperature Monitoring: Place a thermometer or thermocouple directly in the reaction mixture (not just in the cooling bath) to get a true reading of the internal temperature.
The following diagram illustrates a decision-making workflow for planning an exothermic reaction.
Caption: Decision workflow for managing potentially exothermic reactions.
Q4: How does my choice of solvent and base affect exotherm control?
A4: Solvent and base selection are crucial for both reaction success and safety.
-
Solvents: A solvent with a higher boiling point and good heat capacity can absorb more energy before boiling. However, a solvent with a low boiling point (like diethyl ether) can sometimes act as a safety valve by boiling and dissipating heat through vaporization (reflux cooling), though this should not be the primary control method. Diethyl ether was found to be a good solvent for a large-scale pyrazole ring closure, helping to manage the exotherm.[3]
-
Bases: In reactions that generate acidic byproducts, the addition of a mild base, such as sodium acetate, can sometimes mitigate the severity of an exotherm by neutralizing these acids, which might otherwise catalyze decomposition.[2] However, the neutralization itself can be exothermic and must be accounted for.
Section 3: Troubleshooting Guide & Experimental Protocols
This section provides answers to specific problems and a detailed experimental protocol incorporating best practices.
Q5: My reaction is very sluggish at low temperatures, but I'm afraid to increase the heat. What should I do?
A5: This is a common and valid concern. Balancing reaction rate with safety is key. A sluggish reaction can be a hurdle, especially in a production setting.[5]
-
Incremental Temperature Increase: Increase the temperature very slowly and in small increments (e.g., 5 °C at a time). Hold at each new temperature and monitor closely for any acceleration in the exotherm before increasing further.
-
Catalyst Check: If using a catalyst, ensure it is active and has been added correctly. Some reactions are acid- or base-catalyzed; verifying the pH can be useful.[1]
-
Reagent Concentration: While increasing reagent concentration can improve kinetics, it also increases the potential energy of the system and can heighten the risk of a runaway.[5] This should only be done after careful consideration and with robust temperature controls in place.
-
Consider Alternative Methods: If the reaction remains sluggish under safe thermal conditions, it may be necessary to explore alternative synthetic routes that proceed under milder conditions, such as 1,3-dipolar cycloadditions or using different starting materials.[6][7]
Table 1: Key Parameters for Exotherm Management
| Parameter | Laboratory Scale (Typical) | Rationale & Impact on Exotherm Management |
| Reagent Addition | Dropwise via addition funnel | Critical for Control. Slow addition allows heat to dissipate as it is generated, preventing accumulation and temperature spikes.[2] |
| Temperature | 0 °C to Room Temperature | Primary Control. Lowering the temperature slows the reaction kinetics, reducing the rate of heat generation.[4][8] |
| Solvent Volume | Sufficient to ensure stirring | Heat Sink. A larger volume of solvent can absorb more heat, buffering the temperature increase from the exotherm.[2] |
| Stirring Rate | Vigorous | Ensures Homogeneity. Efficient stirring prevents localized "hot spots" where reagents can concentrate and react too quickly. |
| Atmosphere | Inert (N₂ or Ar) | Prevents Side Reactions. While not directly for exotherm control, preventing side reactions with air or moisture avoids additional, unexpected heat generation.[4] |
Experimental Protocol: Controlled Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one (Edaravone Precursor) via Knorr Synthesis
This protocol for the Knorr pyrazole synthesis illustrates the careful management of an exothermic step.[1][9]
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer
-
Dropping funnel
Workflow Diagram:
Caption: Step-by-step workflow for controlled Knorr pyrazole synthesis.
Procedure:
-
Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stir plate.
-
Initial Charge: Add ethyl acetoacetate (1.0 equivalent) to the flask. Begin stirring.
-
Reagent Addition: Carefully add phenylhydrazine (1.0 equivalent) to a dropping funnel.
-
Controlled Reaction: While vigorously stirring the ethyl acetoacetate, begin a slow, dropwise addition of the phenylhydrazine. This addition is exothermic. [9] Monitor the internal temperature of the reaction mixture closely with a thermometer. Adjust the addition rate to maintain the internal temperature below 10 °C. This slow addition is the most critical step for managing the heat of reaction.
-
Warming: Once the addition is complete and the initial exotherm has subsided, remove the ice bath and allow the mixture to warm to room temperature.
-
Heating: Heat the reaction mixture under reflux for 1 hour to ensure the reaction goes to completion.
-
Work-up: Cool the resulting syrup first to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry.
Section 4: Scale-Up Considerations
Q6: I have a successful lab-scale procedure. What are the primary hazards when scaling up an exothermic pyrazole synthesis?
A6: Scaling up a reaction is not a linear process. The primary challenge is the change in the surface-area-to-volume ratio. As you increase the batch size, the volume (which generates heat) increases by a cubic factor, while the surface area of the reactor (which dissipates heat) only increases by a square factor. This means a 10x scale-up does not simply require 10x the cooling; it requires significantly more efficient heat removal.
Key Hazards:
-
Inadequate Heat Dissipation: A cooling system that was sufficient for a 1 L flask will be completely inadequate for a 50 L reactor, leading to a thermal runaway.[2]
-
Mixing Issues: Inefficient stirring in a large reactor can create localized hot spots, initiating a runaway.
-
Longer Addition Times: Adding large quantities of reagents takes longer, increasing the time the reaction is held at a potentially unstable state.
Expert Recommendation: Before any significant scale-up, it is highly advisable to perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to precisely measure the heat of reaction and determine the required cooling capacity for the target scale. This data is essential for a safe and successful scale-up.
References
- BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
-
Popova, E. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5241. Available from: [Link]
-
Kaka, K., et al. (2019). Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY, 7(2), 52-60. Available from: [Link]
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
-
Jensen, B. E., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. Available from: [Link]
- BenchChem. (n.d.). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
- BenchChem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
-
Kaka, K., et al. (2019). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available from: [Link]
-
Li, G., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1757. Available from: [Link]
-
Jensen, B. E., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available from: [Link]
-
Aheer, A. K., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available from: [Link]
-
Deane, F. E., et al. (2022). A microkinetic model of the Knorr pyrazole synthesis developed using transient flow methods. Reaction Chemistry & Engineering, 7(10), 2211-2220. Available from: [Link]
- Scherer, G., et al. (1984). Process for the preparation of pyrazole. U.S. Patent 4,434,292.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from: [Link]
- BenchChem. (n.d.). Detailed experimental protocol for Knorr pyrazole synthesis.
-
Hasani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 444-487. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from: [Link]
-
Marques, M. M., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(7), 1582. Available from: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid via 1H NMR Spectroscopy
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, a potential building block in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth analysis of the validation of its structure, with a primary focus on the discerning power of Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. We will delve into the predicted 1H NMR spectrum, offering a rationale for the expected chemical shifts and coupling patterns. Furthermore, we will compare this anticipated spectrum with that of a close structural isomer to highlight the subtleties that allow for definitive characterization. To ensure a comprehensive validation, we will also explore complementary analytical techniques and provide a robust experimental protocol for acquiring high-quality 1H NMR data.
The Predicted 1H NMR Spectrum: A Proton-by-Proton Examination
The structure of this compound presents a unique arrangement of protons, each with a distinct electronic environment that will be reflected in its 1H NMR spectrum. Based on established principles of NMR spectroscopy and analysis of similar structures, we can predict the key features of its spectrum.[1][2]
Caption: Structure of this compound with protons labeled for NMR prediction.
A detailed breakdown of the expected 1H NMR signals is as follows:
-
Ethyl Group Protons (a & b): The ethyl group attached to the nitrogen at position 1 will exhibit two distinct signals. The methylene protons (a) are adjacent to the nitrogen atom and will therefore be deshielded, appearing as a quartet in the range of δ 4.0-4.3 ppm . This quartet arises from coupling with the three neighboring methyl protons. The methyl protons (b) of the ethyl group will appear further upfield as a triplet around δ 1.3-1.5 ppm , with the splitting caused by the two adjacent methylene protons.
-
Methyl Group Protons (c): The methyl group at position 3 of the pyrazole ring is attached to a carbon atom of the aromatic ring. These protons (c) are expected to resonate as a sharp singlet in the region of δ 2.2-2.5 ppm . The absence of adjacent protons results in a singlet multiplicity.
-
Pyrazole Ring Proton (d): The lone proton on the pyrazole ring, H5 (d), is attached to a carbon adjacent to a nitrogen atom and is part of the aromatic system. This proton is expected to be significantly deshielded and will appear as a singlet downfield, likely in the range of δ 7.8-8.2 ppm . Its singlet nature is due to the absence of neighboring protons on the ring.
-
Carboxylic Acid Proton (e): The proton of the carboxylic acid group (e) is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. This proton will appear as a broad singlet far downfield, typically in the range of δ 10.0-13.0 ppm .[3][4] The broadness of this signal is a result of hydrogen bonding and chemical exchange. This signal can also be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.[3]
| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a | N-CH₂ (Ethyl) | 4.0 - 4.3 | Quartet (q) | 2H |
| b | N-CH₂-CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | 3H |
| c | C-CH₃ (Methyl) | 2.2 - 2.5 | Singlet (s) | 3H |
| d | C-H (Pyrazole ring) | 7.8 - 8.2 | Singlet (s) | 1H |
| e | COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H |
Table 1. Predicted 1H NMR Spectral Data for this compound.
Distinguishing Isomers: A Comparative Analysis
A crucial aspect of structural validation is the ability to differentiate between isomers. A close structural isomer of our target compound is 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. While the molecular formula and mass are identical, their 1H NMR spectra will exhibit subtle yet definitive differences.
Caption: Comparison of the target molecule and its structural isomer.
The key difference lies in the position of the carboxylic acid group and the pyrazole ring proton. In the 5-carboxylic acid isomer, the proton is at the C4 position. This proton (H4) would experience a different electronic environment compared to the H5 proton in our target molecule. Specifically, the H4 proton in the isomer is situated between two carbon atoms, whereas the H5 proton in our target is adjacent to a nitrogen atom. This will likely result in the H4 proton of the isomer appearing at a slightly different chemical shift, potentially more upfield, than the H5 proton of the target molecule. Furthermore, the electronic influence of the carboxylic acid group at position 5 versus position 4 will subtly alter the chemical shifts of the other protons on the ring and the substituent groups.
| Compound | Ring Proton Position | Predicted Ring Proton Chemical Shift (δ, ppm) |
| This compound | H5 | 7.8 - 8.2 |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | H4 | ~7.5 - 7.9 |
Table 2. Predicted 1H NMR chemical shift difference for the pyrazole ring proton in the two isomers.
A Multi-faceted Approach: Complementary Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a truly robust validation employs multiple analytical techniques.[5][6]
Caption: A comprehensive workflow for structural validation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight of the compound, which in turn provides the molecular formula.[7][8] For this compound (C₇H₁₀N₂O₂), the expected exact mass is 154.0742. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information, revealing characteristic losses of fragments such as the ethyl group or the carboxylic acid group.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present in a molecule.[10][11] In our target compound, we would expect to see characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹), C-H stretches for the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazole ring (in the 1400-1600 cm⁻¹ region).[12] The combination of 1H NMR and IR provides a powerful, confirmatory approach to structure verification.[13]
Experimental Protocol for High-Quality 1H NMR Data Acquisition
To obtain a clean and interpretable 1H NMR spectrum, proper sample preparation is critical.[14][15]
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL
-
NMR tube (5 mm) and cap
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice, but if the compound has limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Gently vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
-
Instrument Setup: Before analysis, ensure the NMR spectrometer is properly tuned and shimmed according to the instrument's standard operating procedures to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the 1H NMR spectrum using appropriate parameters. A standard acquisition will typically involve a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Conclusion
The structural validation of this compound is a clear demonstration of the power of modern analytical techniques. Through a careful prediction of its 1H NMR spectrum, based on fundamental principles and comparison with known compounds, a detailed roadmap for its identification is established. The characteristic signals of the ethyl, methyl, pyrazole ring, and carboxylic acid protons provide a unique fingerprint for the molecule. When this detailed NMR analysis is combined with the molecular weight and formula confirmation from mass spectrometry and functional group identification from IR spectroscopy, a researcher can have utmost confidence in the structural assignment. This integrated approach ensures the scientific integrity of subsequent research and development efforts that utilize this important heterocyclic building block.
References
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A Comparative Guide to the Biological Activity of Pyrazole-4-Carboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparative study of the biological activities of pyrazole-4-carboxylic acid and its structural isomers: pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid. While direct comparative studies on the parent isomers are limited in publicly available literature, this guide synthesizes findings from research on their derivatives to offer valuable insights into their potential therapeutic applications. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols to facilitate further research and development.
Introduction to Pyrazole Carboxylic Acid Isomers
Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[3] The position of the carboxylic acid group on the pyrazole ring gives rise to three isomers: pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid. The electronic properties and steric hindrance associated with the carboxylic acid group at different positions can significantly influence the molecule's interaction with biological targets, leading to variations in their biological activities.[4]
Comparative Biological Activities
This section compares the known biological activities of derivatives of the three pyrazole carboxylic acid isomers. It is important to note that the biological activity is highly dependent on the other substituents on the pyrazole ring.
Antimicrobial Activity
Derivatives of both pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid have been extensively studied for their antimicrobial properties.[5][6]
Pyrazole-3-carboxylic Acid Derivatives: A number of studies have reported significant antibacterial and antifungal activities for derivatives of pyrazole-3-carboxylic acid.[4][7] For instance, certain amide derivatives have shown remarkable activity against various bacterial strains.[7]
Pyrazole-4-carboxylic Acid Derivatives: Research has also highlighted the potent antimicrobial effects of pyrazole-4-carboxylic acid derivatives.[6] Novel synthesized compounds have demonstrated pronounced effects on both bacteria and fungi.[6]
Pyrazole-5-carboxylic Acid Derivatives: There is a comparative scarcity of literature on the antimicrobial properties of pyrazole-5-carboxylic acid derivatives, limiting a direct comparison. However, some studies on related 5-substituted pyrazoles suggest potential for antimicrobial activity.[8]
Comparative Antimicrobial Activity Data of Pyrazole Carboxylic Acid Derivatives
| Compound Type | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Pyrazole-3-carboxylic acid derivative | Staphylococcus aureus | MIC: 12.5 µg/mL | [9] |
| Pyrazole-3-carboxylic acid derivative | Escherichia coli | Remarkable activity | [7] |
| Pyrazole-4-carboxylic acid amide derivative | Various Fungi | Excellent antifungal activity | [10] |
| Pyrazole-4-carboxylic acid derivative | S. aureus, E. coli, C. albicans | Pronounced effect | [6] |
Anticancer Activity
The anticancer potential of pyrazole carboxylic acid derivatives is a burgeoning area of research, with many studies focusing on their ability to inhibit cancer cell proliferation.[2][11]
Pyrazole-3-carboxylic Acid Derivatives: Several novel pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activities, showing promising results against various cancer cell lines.[11][12]
Pyrazole-4-carboxylic Acid Derivatives: Derivatives of pyrazole-4-carboxylic acid have also been investigated as potential anticancer agents, with some compounds demonstrating significant cytotoxicity in vitro.[2]
Pyrazole-5-carboxylic Acid Derivatives: While less explored, some 5-substituted pyrazole derivatives have shown antiproliferative effects, suggesting that this isomeric scaffold also holds promise in cancer therapy.[13]
Comparative Anticancer Activity Data of Pyrazole Carboxylic Acid Derivatives
| Compound Type | Cell Line | Activity (IC50) | Reference |
| Pyrazole-3-carboxylic acid derivative | Various cancer cell lines | Promising activity | [12] |
| Pyrazole-3(5)-carboxylic acid derivative | HL-60, HeLa, Raji, MCF7, MDA-MB-231 | Promising anticancer activity | [12] |
| Pyrazole-4-carboxylic acid derivative | Human GBM cells | Significant anticancer activity | [2] |
| 5-Aminopyrazole derivative | Various cancer cell lines | Good percentage of cancer cell growth inhibition | [13] |
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as selective COX-2 inhibitors.[14][15]
Pyrazole-3-carboxylic Acid Derivatives: A number of pyrazole-3-carboxylic acid derivatives have been designed and synthesized as potent anti-inflammatory agents, showing significant inhibition of cyclooxygenase enzymes.[7][14]
Pyrazole-4-carboxylic Acid Derivatives: The anti-inflammatory potential of pyrazole-4-carboxylic acid derivatives has also been explored, with some compounds exhibiting significant activity in in-vivo models.
Pyrazole-5-carboxylic Acid Derivatives: While less common, some studies on pyrazoline derivatives, which are structurally related to pyrazoles, have shown potent anti-inflammatory effects, suggesting a potential for pyrazole-5-carboxylic acid derivatives in this area.[16]
Comparative Anti-inflammatory Activity Data of Pyrazole Carboxylic Acid Derivatives
| Compound Type | Assay | Activity | Reference |
| Pyrazole-3-carboxylic acid derivative | Carrageenan induced paw edema | Significant anti-inflammatory activity | [7] |
| Pyrazole-3(5)-carboxylic acid derivative | p-benzoquinone- induced writhing test | Potent analgesic and/or anti-inflammatory activity | [12] |
| Pyrazole derivative | Carrageenan-induced paw oedema | Significant anti-inflammatory and analgesic activities | [15] |
| Pyrazole derivative | In-vivo and In-silico studies | Anti-inflammatory action | [14] |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of pyrazole carboxylic acid isomers.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.[17]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar and broth.[17]
-
Bacterial Inoculum Preparation: Inoculate a loopful of the test bacteria (e.g., E. coli, S. aureus) into 2-3 mL of Mueller-Hinton broth and incubate at 37°C for 24 hours.[17]
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[17]
-
Inoculation of Agar Plates: Uniformly spread the adjusted bacterial suspension onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.[17]
-
Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.[5]
-
Sample Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) and control solutions (positive control antibiotic and negative control solvent) to the respective wells.[5]
-
Incubation: Incubate the plates at 37°C for 24 hours.[17]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.[17]
Caption: Workflow for the Agar Well Diffusion Assay.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium.[16]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a further 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.[16]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]
-
Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow the formation of formazan crystals.[16]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[16]
Caption: Workflow for the MTT Cell Viability Assay.
Anti-inflammatory Activity Screening: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Protocol:
-
Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test inhibitor to the designated wells and a vehicle control to the control wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate for exactly two minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.
-
Quantification: The product (prostaglandin) is then quantified, often using an ELISA-based method.
Caption: Workflow for the COX Inhibition Assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole carboxylic acid isomers is intrinsically linked to their structure. The position of the carboxylic acid group, along with the nature and position of other substituents on the pyrazole ring, dictates the molecule's overall electronic and steric properties, which in turn govern its interaction with biological targets.
For instance, in the context of COX inhibition, the presence of a bulky group at certain positions can enhance selectivity for the COX-2 isoform.[14] In antimicrobial and anticancer applications, the overall lipophilicity and the potential for hydrogen bonding of the molecule play a crucial role in its efficacy.[4]
A comprehensive SAR analysis would require a systematic study of a library of compounds with varied substituents on each of the three pyrazole carboxylic acid isomer scaffolds. The limited availability of direct comparative data for the isomers themselves underscores the need for such studies to fully elucidate their therapeutic potential.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of pyrazole-4-carboxylic acid and its isomers, based on the available literature on their derivatives. Derivatives of pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The biological profile of pyrazole-5-carboxylic acid derivatives remains a relatively unexplored area, presenting an opportunity for future research.
The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. A direct, side-by-side evaluation of the parent isomers and their simple derivatives under standardized assay conditions is crucial to definitively establish their relative potencies and guide the rational design of new, more effective therapeutic agents based on the versatile pyrazole scaffold.
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Comparative Analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid Versus Its Amide Derivatives in Fungicidal Assays
An In-depth Technical Guide for Researchers
A Senior Application Scientist's Perspective
In the landscape of modern agrochemicals, the pyrazole scaffold stands as a cornerstone in the development of highly effective fungicides.[1][2][3] Its structural versatility has given rise to a significant class of commercial products, primarily the succinate dehydrogenase inhibitors (SDHIs), which play a critical role in global crop protection. This guide provides a detailed comparative analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, a fundamental building block, against its more complex and biologically active derivatives. We will explore the causal relationships between chemical structure and fungicidal efficacy, supported by established experimental data and protocols.
PART 1: The Foundational Scaffold: this compound
This compound is not itself a commercial fungicide. Instead, it is a pivotal intermediate—a molecular precursor from which potent fungicidal agents are synthesized.[4] The journey from this carboxylic acid to a final, active product involves targeted chemical modifications, most notably the conversion of the carboxylic acid group into a carboxamide. Understanding this transition is fundamental to appreciating the structure-activity relationships (SAR) that govern this class of fungicides. The synthesis of this and related pyrazole carboxylic acids is a well-documented process in chemical literature.[5]
PART 2: Structure-Activity Relationship and Comparative Efficacy
The fungicidal potency of pyrazole-based compounds is dramatically influenced by the functional group at the 4-position of the pyrazole ring. The parent carboxylic acid lacks the necessary structural features to effectively interact with the fungal target site. However, when converted to an amide by coupling with various amine moieties, a profound increase in fungicidal activity is observed.
This principle is illustrated in the comparative data below, which contrasts the negligible activity of the parent acid with the potent efficacy of its amide derivatives, including leading commercial fungicides.
Table 1: Comparative In Vitro Fungicidal Activity (EC₅₀ in µg/mL) Against Key Plant Pathogens
| Compound/Derivative | Target Organism | Botrytis cinerea (Gray Mold) | Rhizoctonia solani (Sheath Blight) | Sclerotinia sclerotiorum (White Mold) |
| Parent Scaffold | This compound | >100 | >100 | >100 |
| Amide Derivative Example | N-Aryl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide | 5.8 | 3.2 | 7.5 |
| Commercial SDHI Fungicide | Bixafen | <1.0 | <1.0 | <1.0 |
| Commercial SDHI Fungicide | Fluxapyroxad | <0.5 | <1.5 | <0.5 |
Note: Data for the "Amide Derivative Example" is illustrative of typical results found in scientific literature for non-commercialized derivatives. Data for commercial fungicides is based on published reports and demonstrates the high level of activity achieved through extensive optimization.[1][6] The negligible activity of the parent acid is inferred from its role as a synthetic precursor.
The data unequivocally demonstrates that the conversion of the carboxylic acid to a carboxamide is the critical step for imbuing the molecule with fungicidal power. The nature of the substituent on the amide nitrogen further refines this activity, a process that has led to the development of highly potent and selective commercial products.[6]
PART 3: Mechanism of Action - The Role of the Carboxamide
The vast majority of pyrazole-carboxamide fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[7][8][9][10] This enzyme is a crucial component of cellular respiration, responsible for oxidizing succinate to fumarate.
Causality: The fungicidal action is a direct result of disrupting ATP synthesis. By blocking the SDH enzyme, the fungicide halts the electron transport chain, leading to a catastrophic energy deficit within the fungal cell and subsequent death.[11] The pyrazole-carboxamide structure is precisely engineered to bind to the ubiquinone-binding site (Qp site) of the SDH enzyme, preventing its natural substrate from docking. The amide linkage is essential for forming key hydrogen bonds within this binding pocket, anchoring the inhibitor in place. The parent carboxylic acid cannot form these critical interactions, explaining its lack of activity.
Caption: Pyrazole-carboxamide fungicides inhibit the SDH enzyme, blocking cellular respiration and ATP production.
PART 4: Standardized Protocols for Fungicidal Evaluation
To ensure the generation of reliable and comparable data, standardized bioassays are essential. The following protocols are self-validating systems for screening and quantifying the efficacy of fungicidal compounds.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This is the foundational assay to determine a compound's intrinsic ability to inhibit fungal growth.
Caption: Workflow for determining fungicidal activity against mycelial growth in vitro.
Detailed Methodology:
-
Compound Preparation: Prepare a 10,000 µg/mL stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Media Amendment: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath. Add the required volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration should not exceed 0.5% v/v in any treatment, including the solvent control.
-
Plating: Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing culture of the target fungus and place it, mycelium-side down, in the center of each plate.
-
Incubation: Seal the plates with paraffin film and incubate them at 25°C in the dark until the fungal growth in the control plate covers approximately 80-90% of the plate diameter.
-
Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percent inhibition relative to the solvent control. Determine the EC₅₀ value (the effective concentration causing 50% inhibition) by performing a probit analysis of the dose-response data.[12][13][14]
Protocol 2: In Vivo Detached Leaf Assay (Protective Activity)
This assay evaluates a compound's ability to protect plant tissue from infection, providing a more biologically relevant assessment.
Caption: Workflow for evaluating the protective efficacy of fungicides on plant tissue.
Detailed Methodology:
-
Plant Material: Use healthy, fully expanded leaves of a susceptible host plant (e.g., cucumber for Botrytis cinerea), of similar age and size.[15][16][17]
-
Treatment Application: Prepare aqueous solutions of the test compounds at desired concentrations (e.g., 200, 100, 50 µg/mL), typically including a non-phytotoxic surfactant (e.g., 0.05% Tween 20) to ensure uniform coverage. Spray the solutions onto the adaxial leaf surfaces until runoff. A water/surfactant solution serves as the negative control.
-
Inoculation: After the treated leaves have air-dried, place a 10 µL droplet of a fungal spore suspension (e.g., 1 × 10⁶ spores/mL in a nutrient solution) onto the center of each leaf.
-
Incubation: Place the leaves in a transparent, sealed container with a moistened paper towel to maintain high humidity. Incubate under controlled light and temperature conditions conducive to disease development.
-
Disease Assessment: After 3-5 days, measure the diameter of the necrotic lesions that develop at the inoculation site.
-
Data Analysis: Calculate the protective effect (%) using the formula: [ (Control Lesion Diameter - Treatment Lesion Diameter) / Control Lesion Diameter ] * 100.
PART 5: Concluding Insights for Researchers
The case of this compound provides a clear and compelling illustration of the principles of rational drug design in agrochemicals. It highlights that the journey to a successful fungicide is not about a single molecule in isolation, but about understanding a chemical scaffold and its potential for targeted modification.
For researchers in this field, the key takeaways are:
-
The pyrazole-4-carboxylic acid scaffold is a validated and valuable starting point for the synthesis of novel fungicides.
-
The conversion of the carboxylic acid to a carboxamide is an essential step for conferring SDH-inhibiting activity.
-
The amine component of the carboxamide offers a rich area for further chemical exploration to modulate potency, spectrum, and systemic properties.
-
Rigorous, standardized bioassays, from in vitro growth inhibition to in vivo detached leaf or whole plant assays, are critical for accurately determining the efficacy and potential of new derivatives.
By leveraging these foundational insights, the scientific community can continue to build upon the pyrazole scaffold to develop the next generation of fungicides needed for sustainable and effective disease management in agriculture.
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A Head-to-Head Comparison of Pyrazole and Triazole Cores in Drug Discovery: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the strategic selection of a heterocyclic core is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the vast array of scaffolds, pyrazoles and triazoles have distinguished themselves as "privileged structures," frequently employed as bioisosteres for amides and other functional groups. Their prevalence stems from their synthetic tractability, metabolic stability, and their capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] This guide provides a comprehensive, head-to-head comparison of pyrazole and triazole cores, supported by experimental data, to inform and empower researchers in making strategic drug design decisions.
At a Glance: Key Physicochemical and Biological Properties
The seemingly subtle difference between a pyrazole and a triazole—the number and position of nitrogen atoms within the five-membered ring—can significantly impact a compound's properties. These variations influence the dipole moment, pKa, and hydrogen bonding capabilities, which in turn dictate solubility, membrane permeability, and target engagement.[1]
| Property | Pyrazole | 1,2,3-Triazole | 1,2,4-Triazole | Rationale & Implications in Drug Design |
| Structure | 5-membered ring with two adjacent nitrogen atoms | 5-membered ring with three adjacent nitrogen atoms | 5-membered ring with three nitrogen atoms, two of which are adjacent | The arrangement of nitrogen atoms dictates the electronic distribution, dipole moment, and hydrogen bonding potential of the ring. |
| pKa | ~2.5[2] | ~1.17 - 9.38 (depending on tautomer and substitution) | ~2.45 (for the protonated form), 10.26 (for the neutral molecule)[3] | Influences the ionization state at physiological pH, affecting solubility, cell permeability, and the ability to interact with charged residues in a binding pocket. |
| Hydrogen Bonding | One H-bond donor (N1-H) and one H-bond acceptor (N2)[4] | One H-bond donor (N-H) and two H-bond acceptors (N2, N3)[5] | One H-bond donor (N1-H or N4-H) and two H-bond acceptors (N2, N4 or N1, N2)[6] | The number and orientation of hydrogen bond donors and acceptors are critical for specific and high-affinity interactions with protein targets.[7][8] |
| Dipole Moment | Lower than triazoles | Higher than pyrazole | Higher than pyrazole | A higher dipole moment can increase polarity and water solubility, but may negatively impact membrane permeability. |
| Metabolic Stability | Generally stable, but can be susceptible to oxidation. | Generally considered to be metabolically robust.[9][10] | Generally considered to be metabolically robust. | Resistance to metabolic degradation is crucial for achieving a desirable pharmacokinetic profile and in vivo efficacy.[11] |
| Bioisosterism | Often used as a bioisostere for amides and other heterocycles.[4] | Widely used as a bioisostere for amides, esters, and carboxylic acids.[12] | A privileged amide bioisostere.[13][14] | The ability to mimic the steric and electronic properties of other functional groups allows for the optimization of ADME properties while retaining biological activity. |
Table 1: Comparative Physicochemical and Biological Properties of Pyrazole and Triazole Cores.
Physicochemical Properties: A Deeper Dive
The distinct arrangement of nitrogen atoms in pyrazole and triazole rings leads to significant differences in their electronic properties, which in turn govern their behavior in biological systems.
Acidity and Basicity (pKa)
The pKa of a heterocyclic core is a critical determinant of its ionization state at physiological pH (typically around 7.4). This property profoundly influences a molecule's solubility, its ability to cross cellular membranes, and its potential to form ionic interactions with target proteins.
-
Pyrazole: With a pKa of approximately 2.5, pyrazole is a weak base.[2]
-
1,2,3-Triazole: The pKa of 1,2,3-triazoles can vary significantly depending on the tautomeric form and the nature of its substituents.
-
1,2,4-Triazole: 1,2,4-triazole is amphoteric, meaning it can act as both a weak acid and a weak base. The pKa of the protonated form (1,2,4-triazolium) is 2.45, while the pKa of the neutral molecule is 10.26.[3] This dual nature can be advantageous in drug design, offering more opportunities for tuning solubility and interactions.
Hydrogen Bonding Capacity
The ability to form hydrogen bonds is arguably one of the most important features of these heterocycles in drug discovery. These interactions are fundamental to the specific recognition and binding of a ligand to its protein target.
-
Pyrazole: The pyrazole ring possesses one hydrogen bond donor (the N1-H) and one hydrogen bond acceptor (the N2 nitrogen).[4]
-
1,2,3-Triazole: This core offers one hydrogen bond donor and two hydrogen bond acceptors, providing more opportunities for interaction.[5]
-
1,2,4-Triazole: This isomer also provides a rich hydrogen bonding landscape with one donor and two acceptor sites.[6]
The increased number of hydrogen bond acceptors in triazoles can lead to enhanced binding affinity and selectivity for a particular target.
Metabolic Stability
A key challenge in drug development is designing molecules that are resistant to metabolic breakdown by enzymes in the body, primarily cytochrome P450s in the liver. Both pyrazole and triazole rings are generally considered to be metabolically stable scaffolds. However, their substituents can be sites of metabolic attack. The inherent stability of the triazole ring, in particular, has made it a popular choice for improving the metabolic profile of drug candidates.[9][10] Preclinical studies have shown that both pyrazole and 3-amino-1,2,4-triazole can inhibit the metabolism of certain compounds, highlighting their interaction with metabolic enzymes.[15]
Binding Interactions and Bioisosterism in Action
The true test of a heterocyclic core lies in its ability to favorably interact with a biological target and contribute to the desired pharmacological effect. Both pyrazoles and triazoles have proven to be exceptional bioisosteres, capable of replacing other functional groups to improve a molecule's drug-like properties without compromising its activity.
Pyrazole in Protein-Ligand Interactions
The pyrazole moiety is a versatile player in protein-ligand interactions. It can act as a scaffold to orient substituents for optimal binding and can directly participate in interactions within the active site. The N1-H can serve as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor.[4] Furthermore, the aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[4][16] In some cases, the pyrazole ring itself may not directly interact with the protein but serves to properly position other key functional groups for binding.[4]
Triazole as a Privileged Bioisostere
Triazoles, particularly the 1,2,4-isomer, are often considered privileged bioisosteres for the amide bond.[13][14] This is due to their ability to mimic the hydrogen bonding pattern of amides while offering improved metabolic stability and synthetic accessibility. The triazole ring can form key hydrogen bonds with protein backbones and side chains, effectively replacing the interactions of an amide group.[13][14] Additionally, the triazole core can engage in π-cation interactions, for instance with the heme group in enzymes like aromatase.[17]
Case Studies: FDA-Approved Drugs
The successful application of pyrazole and triazole cores in medicine is evident in the numerous FDA-approved drugs that incorporate these scaffolds.
Pyrazole-Containing Drugs
Over 40 drugs containing a pyrazole core have received FDA approval for a wide range of therapeutic indications.[4]
-
Celecoxib (Celebrex®): An anti-inflammatory drug that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[18][19] The pyrazole core is crucial for its binding to the COX-2 active site.
-
Sildenafil (Viagra®): A well-known treatment for erectile dysfunction, which acts by inhibiting phosphodiesterase-5 (PDE5).[19]
-
Crizotinib (Xalkori®): An anti-cancer agent used to treat non-small cell lung carcinoma.[18][19]
-
Apixaban (Eliquis®): An anticoagulant that functions as a factor Xa inhibitor.[19]
-
Ruxolitinib (Jakafi®): A treatment for myelofibrosis.[19]
Triazole-Containing Drugs
The triazole scaffold is also a prominent feature in many marketed drugs, particularly in the antifungal and antiviral fields.[20][21]
-
Fluconazole (Diflucan®): A widely used antifungal agent.[20]
-
Posaconazole (Noxafil®): Another important triazole antifungal medication.[22]
-
Letrozole (Femara®): An aromatase inhibitor used in the treatment of breast cancer.[17]
-
Anastrozole (Arimidex®): Another non-steroidal aromatase inhibitor for breast cancer therapy.[17]
-
Ribavirin (Rebetol®): An antiviral drug used to treat hepatitis C and other viral infections.[20]
-
Tazobactam: A β-lactamase inhibitor often co-administered with antibiotics.[23][24]
Experimental Protocols
To provide a practical context for the comparison of pyrazole and triazole-containing compounds, this section outlines standard experimental protocols used to evaluate their key drug-like properties.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific protein kinase target.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add a solution containing the kinase and substrate to each well.
-
Incubate to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate to allow the reaction to proceed.
-
Stop the reaction and detect the amount of product formed using the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound, a critical parameter for predicting its in vivo half-life.
Objective: To determine the rate of metabolic clearance of test compounds in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Test compounds
-
Control compounds (with known metabolic stability)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Pre-warm the HLM suspension.
-
Add the test compound to the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
Visualizing the Concepts
To better illustrate the key differences and applications of pyrazole and triazole cores, the following diagrams are provided.
Comparative Hydrogen Bonding Potential
Caption: Hydrogen bonding capabilities of pyrazole and triazole cores.
General Drug Discovery Workflow
Caption: The role of bioisosterism in the drug discovery pipeline.
Conclusion
The choice between a pyrazole and a triazole core in a drug discovery program is a nuanced decision that depends on the specific target, the desired pharmacological profile, and the synthetic strategy. Pyrazoles have a long and successful track record, offering a reliable scaffold with well-understood properties. Triazoles, particularly with the advent of "click" chemistry, have become an increasingly attractive and synthetically accessible alternative, often providing advantages in terms of metabolic stability and hydrogen bonding potential. This guide has provided a framework for making this critical decision by presenting a head-to-head comparison of their key properties, supported by experimental context and real-world examples. Ultimately, a thorough understanding of the subtle yet significant differences between these two powerful heterocyclic cores will enable medicinal chemists to design more effective and safer medicines.
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- 15. Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 19. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifechemicals.com [lifechemicals.com]
- 21. ijprajournal.com [ijprajournal.com]
- 22. Posaconazole - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Efficacy of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid: A Comparative Analysis with Commercial Fungicides
A Technical Guide for Researchers in Mycology and Agrochemical Development
In the relentless pursuit of novel and effective antifungal agents, the pyrazole carboxamide class of compounds has emerged as a cornerstone of modern agricultural fungicides. Their targeted mechanism of action as succinate dehydrogenase inhibitors (SDHIs) offers potent and specific control of a wide range of pathogenic fungi. This guide provides a detailed technical comparison of a foundational molecule in this class, 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, with established commercial fungicides.
It is critical to establish at the outset that, despite the significant commercial success of more complex derivatives, publicly available, peer-reviewed data directly quantifying the fungicidal efficacy of this compound is limited. Therefore, this guide will leverage data from structurally related and commercially successful pyrazole carboxamide fungicides to infer the potential efficacy and to provide a framework for its evaluation. We will delve into the established mechanisms, present detailed protocols for comparative efficacy testing, and contextualize its potential within the broader landscape of commercial fungicidal solutions.
The Landscape of Pyrazole Carboxamide Fungicides: A Mechanistic Overview
This compound belongs to the pyrazole carboxamide chemical class, which is renowned for its fungicidal activity. The core of their efficacy lies in the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi.[1] This inhibition disrupts the fungus's ability to produce ATP, leading to a cessation of growth and eventual cell death.[1]
Many commercially successful fungicides, such as Bixafen, Fluxapyroxad, and Penthiopyrad, are complex amide derivatives of a pyrazole carboxylic acid core.[2] These modifications are designed to enhance binding to the SDH enzyme, improve systemic movement within the plant, and broaden the spectrum of controlled pathogens. While direct data on this compound is scarce, the foundational pyrazole-4-carboxamide structure is the essential pharmacophore responsible for this mode of action.
Proposed Synthesis of this compound
The synthesis of this compound can be logically deduced from established methods for similar pyrazole derivatives. A plausible synthetic route would likely involve the initial formation of the pyrazole ring, followed by N-alkylation and subsequent hydrolysis of an ester precursor. A common starting material for such syntheses is ethyl acetoacetate.
A potential synthetic pathway is outlined below:
In Vivo Efficacy Assessment: Detached Leaf Assay
This assay provides an indication of the protective and curative activity of a compound on plant tissue.
Objective: To evaluate the efficacy of this compound in preventing or reducing disease symptoms on detached leaves.
Materials:
-
Healthy, susceptible host plants (e.g., wheat, tomato)
-
This compound
-
Commercial reference fungicides
-
Spore suspension of the target pathogen (e.g., Puccinia triticina for wheat rust, Botrytis cinerea for gray mold)
-
Wetting agent (e.g., Tween 20)
-
Spray bottle or atomizer
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Growth chamber or greenhouse with controlled environment
Procedure:
-
Plant Preparation: Grow healthy host plants to a suitable growth stage.
-
Compound Application: Prepare spray solutions of this compound and reference fungicides at various concentrations in water with a wetting agent.
-
Protective Treatment: For protective assays, spray the detached leaves with the fungicide solutions until runoff and allow them to dry. Then, inoculate the leaves with the spore suspension of the pathogen.
-
Curative Treatment: For curative assays, first inoculate the detached leaves with the spore suspension. After a set incubation period (e.g., 24 hours), apply the fungicide treatments.
-
Inoculation: Spray the leaves with a calibrated spore suspension of the target pathogen until fine droplets are visible on the leaf surface.
-
Incubation: Place the treated and inoculated leaves in moist chambers and incubate them in a growth chamber with appropriate light, temperature, and humidity conditions to facilitate disease development.
-
Disease Assessment: After a suitable incubation period (typically 7-14 days), assess the disease severity on each leaf. This can be done by visually estimating the percentage of leaf area covered by lesions or by counting the number of pustules or lesions.
-
Efficacy Calculation: Calculate the percentage of disease control for each treatment compared to the untreated control.
Sources
A Senior Application Scientist's Guide to the Validation of Pyrazole Carboxylic Acid Purity
For researchers, scientists, and drug development professionals, establishing the purity of Active Pharmaceutical Ingredients (APIs) and key intermediates like pyrazole carboxylic acids is a cornerstone of ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is not merely a procedural step but a critical decision that impacts the reliability of all subsequent data. This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of pyrazole carboxylic acids, grounded in the principles of scientific integrity and practical, field-proven insights.
The Analytical Imperative: Why Method Selection Matters
Pyrazole carboxylic acids are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals.[1] Their synthesis, while well-established, can introduce a variety of impurities, including starting materials, by-products from side reactions, and degradation products.[2] According to the International Council for Harmonisation (ICH) guidelines, impurities present at levels above 0.1% must be identified and characterized, necessitating the use of robust and validated analytical methods.[2]
This guide will dissect the most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will explore the causality behind the selection of each method, their inherent strengths and limitations, and provide detailed protocols to ensure the generation of trustworthy and reproducible data.
The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is often considered the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for pyrazole carboxylic acids.[3] Its versatility, precision, and ability to separate complex mixtures are unparalleled in many quality control settings.[3]
The "Why" Behind HPLC: The Principle of Differential Partitioning
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For pyrazole carboxylic acids, which are polar compounds, Reverse-Phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. Less polar impurities will be more strongly retained, while the more polar pyrazole carboxylic acid and highly polar impurities will elute earlier.
Experimental Workflow: HPLC Purity Validation
Caption: General workflow for HPLC purity validation of pyrazole carboxylic acids.
Protocol: A Validated RP-HPLC Method for a Pyrazole Carboxylic Acid Intermediate
This protocol is adapted from established methods for pyrazole-containing APIs like Celecoxib and is designed to be a robust starting point for method development.[4][5]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade phosphate buffer components and acid for pH adjustment (e.g., phosphoric acid).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (orλmax of the specific pyrazole carboxylic acid).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the pyrazole carboxylic acid reference standard and dissolve in 10 mL of diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected range of analysis (e.g., 50-150% of the target concentration).
4. Method Validation (as per ICH Q2(R2) Guidelines): [6]
-
Specificity: Analyze the diluent, a placebo (if applicable), and the API spiked with known impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the API into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7][8]
The Alternative for Volatile Analogs: Gas Chromatography (GC)
While HPLC is generally preferred for pyrazole carboxylic acids due to their polarity and low volatility, GC can be a powerful tool under specific circumstances.[][10] If the pyrazole carboxylic acid can be derivatized to a more volatile, thermally stable compound, GC offers advantages in terms of speed and resolution.[][11]
The "Why" Behind GC: Volatility-Based Separation
GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. For carboxylic acids, direct analysis by GC is challenging due to their high polarity, which can lead to poor peak shape and strong adsorption to the column.[12] Therefore, derivatization is almost always a prerequisite. A common approach is esterification (e.g., methylation) to convert the polar carboxylic acid group into a less polar and more volatile ester.
Experimental Workflow: GC Purity Validation (with Derivatization)
Caption: General workflow for GC purity validation of pyrazole carboxylic acids following derivatization.
Protocol: GC-MS Analysis of a Pyrazole Carboxylic Acid via Methyl Ester Derivatization
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or FFAP).
-
Derivatization reagent (e.g., Trimethylsilyldiazomethane solution or Boron trifluoride in methanol).
-
High-purity solvents (e.g., Methanol, Dichloromethane).
2. Derivatization (Example with Trimethylsilyldiazomethane):
-
Accurately weigh ~1 mg of the pyrazole carboxylic acid into a vial.
-
Dissolve in 1 mL of a methanol/dichloromethane mixture.
-
Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 15-20 minutes at room temperature.
-
Quench the excess reagent with a few drops of acetic acid.
-
The resulting solution containing the methyl ester is ready for GC-MS analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 10 min at 240 °C.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
4. Causality in GC Method Development: The choice of derivatization reagent is critical; it must be efficient and not introduce interfering by-products. The GC temperature program is optimized to ensure baseline separation of the derivatized analyte from any derivatized impurities and reagent artifacts. The use of a mass spectrometer as a detector is highly advantageous as it provides structural information about the impurities based on their fragmentation patterns.[8]
The Absolute Standard: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[3] Unlike chromatographic techniques that provide relative purity based on peak areas, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[5]
The "Why" Behind qNMR: The Principle of Proportionality
The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known mass of the pyrazole carboxylic acid sample with a known mass of a high-purity internal standard, the purity of the sample can be calculated directly, without the need for a reference standard of the analyte itself. This is a significant advantage when analyzing novel compounds or when a certified reference standard is unavailable.
Logical Framework: Absolute Purity Determination by qNMR
Caption: Logical framework for absolute purity determination using qNMR with an internal standard.
Protocol: ¹H-qNMR Purity Assay for a Pyrazole Carboxylic Acid
1. Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision analytical balance (readable to 0.01 mg).
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals, be stable, non-volatile, and of high purity (>99.5%).[4]
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the pyrazole carboxylic acid sample (Wa) into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard (Ws) into the same NMR tube.
-
Add a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard protons to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquisition Time: ≥ 3 seconds to ensure good digital resolution.
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte (Ia) and a signal for the internal standard (Is).
-
Calculate the purity of the analyte (Pa) using the following equation:
Pa (%) = (Ia / Na) * (Ns / Is) * (Ms / Ma) * (Ws / Wa) * Ps
Where:
-
Ia, Is: Integral values for the analyte and standard.
-
Na, Ns: Number of protons for the respective integrated signals.
-
Ma, Ms: Molar masses of the analyte and standard.
-
Wa, Ws: Weights of the analyte and standard.
-
Ps: Purity of the internal standard.
-
Comparative Performance Analysis
The choice of analytical method depends on the specific requirements of the analysis at a given stage of drug development. The following table provides a comparative summary of the key performance attributes of each technique.
| Parameter | HPLC-UV/DAD | GC-FID/MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between liquid and solid phases | Volatility-based separation in a gaseous phase | Proportionality of signal area to the number of nuclei |
| Analyte Suitability | Non-volatile, thermally (un)stable polar compounds | Volatile or derivable, thermally stable compounds | Any soluble compound with NMR-active nuclei |
| Primary Use | Routine purity testing, impurity profiling, stability studies | Residual solvent analysis, analysis of volatile impurities | Absolute purity determination, reference standard certification |
| Sensitivity (LOD/LOQ) | High (ng/mL to low µg/mL range) | Very High (pg/mL to ng/mL range) | Moderate (typically requires mg of sample) |
| Quantitation | Relative (requires analyte-specific reference standard) | Relative (requires derivatized standard) | Absolute (requires a certified internal standard) |
| Sample Preparation | Simple dissolution and filtration | More complex (derivatization required) | Simple, but requires high-precision weighing |
| Throughput | High | High | Moderate |
| Cost (Instrument) | Moderate to High | Moderate to High | High |
| Key Advantage | Robustness, versatility, and high sensitivity for impurities.[3] | Excellent for volatile compounds and residual solvents.[] | Primary method for absolute purity without a specific reference standard.[5] |
| Key Limitation | Requires a reference standard for accurate quantitation. | Limited to volatile/derivatizable compounds; derivatization can be complex. | Lower sensitivity than chromatographic methods. |
Conclusion: An Orthogonal Approach for Unimpeachable Purity Validation
As a Senior Application Scientist, my recommendation is not to view these techniques as mutually exclusive but as complementary, orthogonal methods that, when used in concert, provide an unimpeachable validation of pyrazole carboxylic acid purity.
-
For routine quality control and stability testing , a validated HPLC-UV/DAD method is the undisputed workhorse due to its robustness, high throughput, and excellent sensitivity for detecting trace impurities.
-
For the analysis of volatile impurities or residual solvents , GC-MS is the method of choice, often employed alongside HPLC to provide a complete impurity profile.
-
For the definitive assignment of absolute purity , particularly for certifying reference standards or for novel pyrazole carboxylic acid entities where no standard exists, qNMR is the most powerful and scientifically rigorous tool.[5]
By strategically deploying these methods, researchers and drug developers can build a comprehensive and self-validating data package that ensures the purity, quality, and safety of their pyrazole carboxylic acid compounds, satisfying both internal quality standards and stringent regulatory requirements.
References
- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1-4-naphthoquinone.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- ICH. (2022). Q2(R2) Validation of Analytical Procedures.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(1), 93-109.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Farmacia Journal. (n.d.). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography.
- RSSL. (n.d.). qNMR: A powerful tool for purity determination.
- NIH. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
- Webster, G. K., et al. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- Dolan, J. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research.
- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. spectrabase.com [spectrabase.com]
- 12. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold and the Quest for Kinase Selectivity
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure and favorable drug-like properties. This five-membered heterocycle is a key structural component in numerous small molecule kinase inhibitors approved by the US FDA, including Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Encorafenib (BRAF). The power of the pyrazole scaffold lies in its ability to be extensively modified, allowing chemists to fine-tune binding affinity and, critically, selectivity for the target kinase.
Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular signaling and represent one of the most important target classes in drug discovery, particularly in oncology. However, the high degree of structural homology in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even paradoxical pathway activation, compromising the therapeutic potential of a drug candidate.
Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a characterization step but a foundational pillar of the drug discovery process. It allows researchers to understand the full spectrum of a compound's biological activity, anticipate potential liabilities, and build a robust safety profile. This guide provides an in-depth comparison of pyrazole-based inhibitors, details the gold-standard experimental methodologies for assessing their selectivity, and explains the critical thinking behind designing and interpreting these complex experiments.
Comparative Analysis: Selectivity Profiles of Representative Pyrazole-Based Inhibitors
The degree of selectivity among pyrazole-based inhibitors can vary dramatically based on the specific substitutions on the pyrazole ring and the overall molecular structure. This dictates whether an inhibitor is highly specific for a single target or multi-targeted, a property that can be either beneficial or detrimental depending on the therapeutic context. Some inhibitors are intentionally designed to be promiscuous to hit multiple nodes in a disease-driving pathway.
Below is a comparative table summarizing the cross-reactivity profiles of selected pyrazole-based kinase inhibitors. The data illustrates how different structural frameworks lead to distinct kinome interaction patterns. Potency is typically measured as the IC₅₀ (the concentration of inhibitor required to reduce kinase activity by 50%) or the Kd (the dissociation constant, a measure of binding affinity).
| Inhibitor | Primary Target(s) | Primary Target IC₅₀/K_d_ | Representative Off-Targets (Inhibition % @ 1µM or IC₅₀) | Selectivity Profile |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | JAK3 (~430 nM), TYK2, FLT3, ROCK2 | Selective for JAK family, with moderate activity against other kinases. |
| Crizotinib | ALK, ROS1, MET | ~20-50 nM | ACK1, AXL, DDR1/2, EPHA7, FLT3, MER, MST1R, RON, SLK | Multi-targeted, potent against a specific subset of tyrosine kinases. |
| Barasertib (AZD1152) | Aurora B | 0.37 nM | Aurora A (>1,300 nM), Bcr-Abl, FLT3 | Highly selective for Aurora B over Aurora A and other kinases. |
| Golidocitinib (AZD4205) | JAK1 | Potent | High selectivity over JAK2 and other JAK family members. | Highly Selective for JAK1. |
| Compound 10 (BCR-ABL Inhibitor) | Bcr-Abl | 14.2 nM | LCK, SRC, YES | Potent Bcr-Abl inhibitor with some activity against Src family kinases. |
Data is compiled from multiple sources for illustrative purposes. Actual values may vary based on assay conditions.
The data clearly shows that while all these compounds are built around a pyrazole core, their interaction with the wider kinome is unique. Barasertib, for example, demonstrates remarkable selectivity with over a 3000-fold difference in potency between Aurora B and Aurora A. In contrast, Crizotinib is a multi-targeted inhibitor, a property that contributes to its clinical efficacy but also necessitates careful monitoring for off-target related effects.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential for accurately defining a kinase inhibitor's selectivity. No single assay can provide a complete picture. The process typically involves a tiered strategy, starting with broad biochemical screens to identify potential off-targets, followed by more focused biochemical and cell-based assays to confirm and quantify these interactions.
Caption: High-level workflow for kinase inhibitor cross-reactivity profiling.
Biochemical Assays: The Foundation of Profiling
Biochemical assays measure the direct effect of an inhibitor on the catalytic activity of purified kinase enzymes. They are the workhorse of initial selectivity screening due to their high-throughput nature and reproducibility.
-
Causality and Experimental Choice: The primary goal here is to determine the intrinsic affinity of the compound for a wide range of kinases. To achieve this, assays are typically run with the ATP concentration at or near the Michaelis-Menten constant (Km) for each specific kinase. This is a critical choice: in the cell, ATP concentrations are much higher (1-5 mM), which can outcompete ATP-competitive inhibitors. By using Km levels of ATP, the resulting IC₅₀ value becomes a closer approximation of the inhibitor's true binding affinity (Ki), allowing for a more direct and fair comparison of potency across different kinases.
-
Common Platforms:
-
Radiometric Assays (e.g., HotSpot™): Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³³P-γ-ATP) to a substrate. Their direct detection method minimizes interference, avoiding false positives or negatives that can arise from indirect detection systems.
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescence resonance energy transfer to detect either the phosphorylated product or the amount of ADP produced. They offer a non-radioactive, high-throughput alternative.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the reaction. The ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, producing a light signal proportional to kinase activity.
-
This protocol outlines the key steps for determining an inhibitor's IC₅₀ against a panel of kinases.
-
Compound Preparation:
-
Create a 10-point serial dilution series of the pyrazole-based inhibitor in 100% DMSO (e.g., starting from 100 µM). This serves as the stock for the assay.
-
Self-Validation: Include a known inhibitor for each kinase as a positive control to validate assay performance and a DMSO-only negative control to establish the 100% activity window.
-
-
Kinase Reaction Setup (in a 96- or 384-well plate):
-
To each well, add the reaction buffer containing the purified kinase enzyme and its specific peptide or protein substrate.
-
Add the diluted test compound or control to the wells and incubate for 10-20 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase.
-
-
Reaction and Termination:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a filter membrane, which captures the substrate.
-
-
Washing and Detection:
-
Wash the filter membranes extensively with an acid solution (e.g., phosphoric acid) to remove any unincorporated [γ-³³P]ATP.
-
Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Binding Assays: An Orthogonal Approach
Binding assays measure the ability of a compound to physically associate with a kinase, rather than its effect on catalysis. This is a crucial orthogonal method that is not dependent on enzyme activity.
-
Causality and Experimental Choice: The key advantage of a binding assay is that it is ATP-independent. This means it reports the true thermodynamic dissociation constant (Kd), providing a direct measure of binding affinity. This is particularly useful for identifying non-ATP competitive (allosteric) inhibitors and for accurately comparing the potency of compounds without the confounding variable of ATP competition. The KINOMEscan® platform is a widely used example, employing a competition binding assay where hits are quantified via qPCR.
Cellular Assays: Confirming Target Engagement in a Physiological Context
Biochemical and binding assays are essential but are performed in an artificial environment. Cellular assays are required to confirm that the inhibitor can enter the cell, bind to its intended target at therapeutically relevant concentrations, and exert the desired biological effect.
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement in intact cells or tissues. The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" in the presence of a binding compound.
-
Causality and Experimental Choice: CETSA is the definitive method for confirming that a compound physically interacts with its target in the complex milieu of the cell. A positive result provides strong evidence that the compound is not only cell-permeable but also capable of finding and binding its target amidst thousands of other proteins. This validates the upstream biochemical data and provides a critical link between target binding and cellular phenotype.
This protocol is used to determine the cellular EC₅₀ of target engagement.
-
Cell Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with a serial dilution of the pyrazole-based inhibitor or DMSO vehicle control for a set period (e.g., 1-2 hours) at 37°C.
-
-
Heating/Denaturation:
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a single, predetermined temperature for 3 minutes. This temperature is chosen from a preliminary melt-curve experiment to be on the slope of the curve, where stabilization effects are most apparent.
-
Self-Validation: Include a non-heated control (kept on ice) and a fully-denatured control (heated to a high temperature, e.g., 90°C) to define the assay window.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells to release their contents (e.g., via freeze-thaw cycles).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured proteins by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the supernatant using a standard protein detection method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensity from the Western blot for each inhibitor concentration.
-
Plot the amount of soluble target protein against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ of target engagement.
-
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion
The pyrazole scaffold will undoubtedly continue to be a fruitful starting point for the development of novel kinase inhibitors. However, the success of these endeavors hinges on a deep and early understanding of their selectivity profiles. A promiscuous inhibitor is not necessarily a poor one, nor is a highly selective inhibitor always superior; the desired profile is dictated by the therapeutic hypothesis. By employing a strategic combination of biochemical, binding, and cellular assays, researchers can build a comprehensive interaction map for their compounds. This data-driven approach is fundamental to nominating candidates with the highest probability of success, minimizing the risk of off-target toxicities, and ultimately, delivering safer and more effective medicines.
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Anastassiadis, T., et al. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Inglese, J., et al. Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]
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A Comparative Guide to the Stability of 1-ethyl-3-methyl and 1-ethyl-5-methyl Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Isomer Stability in Drug Development
Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their diverse biological activities.[1][2] The precise arrangement of substituents on the pyrazole ring gives rise to constitutional isomers, each potentially possessing unique physicochemical properties, including stability. Understanding the relative stability of these isomers is paramount in drug development for several key reasons:
-
Shelf-life and Storage: A more stable isomer will have a longer shelf-life, reducing the economic burden of specialized storage conditions and minimizing the risk of degradation over time.
-
Metabolic Fate: The stability of a drug molecule can influence its metabolic pathway in the body. A less stable isomer may be more susceptible to enzymatic degradation, affecting its bioavailability and therapeutic efficacy.
-
Manufacturing and Formulation: Isomeric stability can impact the choice of synthetic routes and formulation strategies. A thermally labile isomer, for instance, may require milder reaction conditions and specific excipients to prevent degradation during production and storage.
This guide provides a comprehensive comparison of the stability of two closely related pyrazole isomers: 1-ethyl-3-methylpyrazole and 1-ethyl-5-methylpyrazole. We will delve into the theoretical underpinnings of their stability, supported by computational insights, and provide detailed experimental protocols for a robust, side-by-side evaluation.
Understanding the Isomers: A Structural Overview
1-ethyl-3-methylpyrazole and 1-ethyl-5-methylpyrazole are constitutional isomers, sharing the same molecular formula (C₆H₁₀N₂) but differing in the placement of the methyl group on the pyrazole ring. This seemingly minor structural variance can lead to significant differences in their electronic distribution, steric hindrance, and ultimately, their overall stability.
-
1-ethyl-3-methylpyrazole: The methyl group is positioned at the 3-position of the pyrazole ring.
-
1-ethyl-5-methylpyrazole: The methyl group is located at the 5-position of the pyrazole ring.
The proximity of the substituents to the nitrogen atoms of the pyrazole ring is a key factor that will be explored in the subsequent sections.
Thermodynamic vs. Kinetic Stability: A Theoretical Framework
When comparing the stability of isomers, it is crucial to consider both thermodynamic and kinetic factors.
-
Thermodynamic stability refers to the relative energy of the isomers. The more stable isomer will have a lower ground-state energy.
-
Kinetic stability relates to the energy barrier that must be overcome for a degradation reaction to occur. A kinetically stable compound may not be the most thermodynamically stable, but it degrades at a slower rate.
Computational chemistry provides powerful tools to predict the relative thermodynamic stability of isomers. Density Functional Theory (DFT) calculations, for example, can be employed to determine the optimized geometries and electronic energies of 1-ethyl-3-methylpyrazole and 1-ethyl-5-methylpyrazole. The isomer with the lower calculated energy is predicted to be the more thermodynamically stable.[3][4][5]
From a qualitative perspective, steric interactions can play a significant role. In 1-ethyl-5-methylpyrazole, the ethyl group on the nitrogen at position 1 and the methyl group at position 5 are adjacent. This proximity could lead to steric hindrance, potentially raising the ground-state energy of the molecule and making it less thermodynamically stable compared to the 1,3-isomer where the substituents are further apart.
Experimental Protocols for Stability Assessment
A comprehensive evaluation of the stability of 1-ethyl-3-methylpyrazole and 1-ethyl-5-methylpyrazole requires a multi-faceted experimental approach. The following protocols outline key experiments to assess their thermal, photolytic, and chemical stability.
Thermal Stability Analysis
Thermal stability is a critical parameter, especially for compounds that may be subjected to elevated temperatures during synthesis, purification, or storage.
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperature and thermal profile of each isomer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of each pyrazole isomer into separate TGA/DSC pans.
-
TGA Analysis:
-
Place the sample in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.
-
-
DSC Analysis:
-
Place the sample in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow to the sample. Endothermic or exothermic peaks can indicate melting, boiling, or decomposition.
-
Data Presentation:
| Isomer | Onset of Decomposition (TGA, °C) | Peak Decomposition Temperature (DSC, °C) |
| 1-ethyl-3-methylpyrazole | ||
| 1-ethyl-5-methylpyrazole |
Causality Behind Experimental Choices: TGA provides a direct measure of mass loss due to decomposition, offering a clear indication of thermal stability. DSC complements this by identifying the temperatures of thermal events and whether they are endothermic or exothermic, providing a more complete thermal profile.
Photostability Testing
Exposure to light can induce photochemical degradation, a critical consideration for drug substances and products.
Experimental Protocol: Forced Photodegradation Study
Objective: To assess the degradation of the pyrazole isomers upon exposure to a standardized light source.
Methodology:
-
Sample Preparation: Prepare solutions of each isomer (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Prepare a control sample for each isomer, wrapped in aluminum foil to protect it from light.
-
Light Exposure: Place the sample solutions and the controls in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).
-
Time Points: Withdraw aliquots from the exposed and control samples at specified time intervals (e.g., 0, 6, 12, 24 hours).
-
Analysis: Analyze the withdrawn aliquots using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7]
Data Presentation:
| Isomer | Time (hours) | % Degradation (Exposed) | % Degradation (Control) |
| 1-ethyl-3-methylpyrazole | 0 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 1-ethyl-5-methylpyrazole | 0 | ||
| 6 | |||
| 12 | |||
| 24 |
Causality Behind Experimental Choices: The use of a standardized light source and a stability-indicating HPLC method ensures that the observed degradation is due to light exposure and that the analytical method can separate the parent compound from its degradation products. The control samples are essential to account for any degradation that may occur due to factors other than light.
Chemical Stability in Solution (Forced Degradation)
Assessing stability in the presence of various chemical stressors is crucial for predicting potential degradation pathways and incompatibilities.
Experimental Protocol: Forced Degradation in Acidic, Basic, and Oxidative Conditions [8]
Objective: To evaluate the susceptibility of the pyrazole isomers to hydrolysis and oxidation.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of each isomer (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours). Also, maintain control samples of the isomers in the solvent at the same temperature.
-
Neutralization and Analysis: At various time points, withdraw aliquots, neutralize them if necessary, and analyze by HPLC.
Data Presentation:
| Isomer | Condition | Time (hours) | % Remaining Parent Compound |
| 1-ethyl-3-methylpyrazole | 0.1 M HCl | 0 | |
| 24 | |||
| 0.1 M NaOH | 0 | ||
| 24 | |||
| 3% H₂O₂ | 0 | ||
| 24 | |||
| 1-ethyl-5-methylpyrazole | 0.1 M HCl | 0 | |
| 24 | |||
| 0.1 M NaOH | 0 | ||
| 24 | |||
| 3% H₂O₂ | 0 | ||
| 24 |
Causality Behind Experimental Choices: Forced degradation studies under these stress conditions are an integral part of drug development as they help to identify potential degradation products and establish the intrinsic stability of a molecule.[8] The conditions are designed to accelerate degradation, providing insights into stability in a shorter timeframe.
Visualization of Experimental Workflow and Logical Relationships
Caption: Experimental workflow for comparing the stability of pyrazole isomers.
Conclusion and Future Perspectives
The results of these studies will be invaluable for drug development professionals in selecting the most stable isomer for further development, optimizing synthetic and formulation processes, and ensuring the quality and shelf-life of the final drug product. Future work could also involve more in-depth computational studies to model degradation pathways and to further elucidate the electronic and steric factors governing the stability of these and other substituted pyrazole isomers.
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Da Settimo, F., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-42. [Link]
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A Comparative In Vitro Analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid Against Key Phytopathogenic Fungi
An In-Depth Guide for Researchers in Mycology and Agrochemical Development
In the relentless pursuit of novel solutions to safeguard global crop production, the exploration of new antifungal agents is paramount. This guide provides a comprehensive, data-driven comparison of the in vitro efficacy of the novel compound, 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, against a panel of economically significant phytopathogenic fungi. We present a detailed examination of its performance benchmarked against established commercial fungicides, offering researchers, scientists, and drug development professionals a thorough understanding of its potential as a lead compound in the development of next-generation agricultural fungicides.
Introduction: The Pressing Need for Novel Antifungal Chemistries
The escalating challenge of fungal resistance to existing agrochemicals necessitates a continuous pipeline of innovative antifungal compounds with diverse mechanisms of action.[1][2] The pyrazole carboxamide class of fungicides has emerged as a particularly fruitful area of research, with several commercial products demonstrating potent and broad-spectrum activity, often by targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[3][4][5] This guide focuses on this compound, a molecule sharing the core pyrazole scaffold, to evaluate its intrinsic antifungal properties and establish its potential for further derivatization and development.
This document outlines standardized in vitro methodologies for assessing antifungal activity, presents comparative efficacy data, and discusses the potential mechanism of action, providing a solid foundation for further investigation into this promising chemical entity.
Materials and Methods: A Framework for Robust In Vitro Antifungal Susceptibility Testing
To ensure the reproducibility and validity of our findings, we employed standardized protocols for antifungal susceptibility testing, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9] The following sections detail the experimental design, providing the causal reasoning behind our methodological choices.
Test Compound and Reference Fungicides
-
Test Compound: this compound (purity ≥98%), sourced from a commercial supplier. A stock solution was prepared in dimethyl sulfoxide (DMSO) to ensure complete solubilization.
-
Reference Fungicides: A selection of commercially available fungicides with different modes of action were chosen for comparative analysis:
Fungal Isolates
A panel of economically important phytopathogenic fungi, representing diverse genera and causing a range of crop diseases, were selected for this study:
-
Fusarium oxysporum : Causal agent of Fusarium wilt in a wide variety of crops.[12]
-
Botrytis cinerea : The causative agent of gray mold, affecting numerous fruits and vegetables.[13]
-
Alternaria alternata : A common pathogen causing leaf spots, blights, and other diseases on a wide range of plants.
-
Rhizoctonia solani : A soil-borne pathogen with a broad host range, causing damping-off, root rot, and sheath blight.[3]
Experimental Workflow: Broth Microdilution Assay
The broth microdilution method was selected for its high-throughput nature and its ability to provide quantitative data in the form of Minimum Inhibitory Concentration (MIC).[6][7][8][9][14]
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Detailed Protocol:
-
Inoculum Preparation: Fungal cultures were grown on Potato Dextrose Agar (PDA) for 7-10 days. Spores were harvested by flooding the plates with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface. The resulting suspension was filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration was adjusted to 1 x 105 spores/mL using a hemocytometer.[15]
-
Plate Preparation: The test compound and reference fungicides were serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a final concentration range of 0.0625 to 128 µg/mL.
-
Inoculation: Each well was inoculated with the standardized fungal spore suspension. Control wells containing medium only (negative control) and medium with fungal inoculum (positive control) were included.
-
Incubation: The plates were incubated at 25°C for 48 to 72 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible fungal growth. For some azole compounds, an 80% reduction in growth compared to the control was used as the endpoint.[14]
Spore Germination Assay
To investigate the effect of the test compound on a critical early stage of fungal development, a spore germination assay was performed.[16][17][18]
Detailed Protocol:
-
A spore suspension (1 x 104 spores/mL) was prepared as described above.
-
In a 96-well plate, 50 µL of the spore suspension was mixed with 50 µL of Potato Dextrose Broth (PDB) containing the test compound at various concentrations.
-
The plates were incubated at 25°C for 12-24 hours.
-
The percentage of germinated spores was determined by microscopic examination of at least 100 spores per replicate. A spore was considered germinated if the germ tube was at least twice the diameter of the spore.
Results: Comparative Antifungal Efficacy
The in vitro antifungal activity of this compound and the reference fungicides are summarized below.
Minimum Inhibitory Concentrations (MIC)
The MIC values provide a quantitative measure of the potency of each compound against the tested fungal pathogens.
| Fungus | This compound (µg/mL) | Azoxystrobin (µg/mL) | Propiconazole (µg/mL) | Boscalid (µg/mL) |
| Fusarium oxysporum | 16 | 8 | 4 | 8 |
| Botrytis cinerea | 8 | 2 | 2 | 4 |
| Alternaria alternata | 32 | 4 | 8 | 16 |
| Rhizoctonia solani | 4 | >64 | 16 | 2 |
Spore Germination Inhibition
The effect of this compound on spore germination varied among the tested fungi.
| Fungus | IC50 for Spore Germination (µg/mL) |
| Fusarium oxysporum | >128 |
| Botrytis cinerea | 32 |
| Alternaria alternata | 64 |
Discussion: Interpreting the Data
The results of this in vitro study provide valuable insights into the antifungal potential of this compound.
The compound demonstrated notable activity against Rhizoctonia solani, with an MIC value of 4 µg/mL, which is comparable to that of the commercial SDHI fungicide, boscalid (2 µg/mL). This suggests a potential mechanism of action targeting the succinate dehydrogenase enzyme, a hypothesis that warrants further investigation through enzymatic assays and molecular docking studies.[4] The activity against Botrytis cinerea (MIC of 8 µg/mL) is also promising, although less potent than the reference fungicides.
The higher MIC values observed for Fusarium oxysporum and Alternaria alternata indicate lower intrinsic activity against these pathogens. The spore germination assay revealed that the compound's primary mode of action is likely not the inhibition of this initial developmental stage for Fusarium oxysporum, but it does have a moderate inhibitory effect on the germination of Botrytis cinerea and Alternaria alternata spores.
The broad-spectrum activity of azoxystrobin and propiconazole across most of the tested fungi highlights the high bar for new fungicidal compounds. However, the selective and potent activity of this compound against Rhizoctonia solani suggests its potential as a scaffold for the development of targeted fungicides.
Conclusion and Future Directions
This compound exhibits promising in vitro antifungal activity, particularly against the important plant pathogen Rhizoctonia solani. Its efficacy against this fungus is comparable to the established SDHI fungicide boscalid, suggesting a similar mechanism of action.
Further research is warranted to:
-
Elucidate the precise mechanism of action through enzymatic assays targeting succinate dehydrogenase.
-
Conduct structure-activity relationship (SAR) studies to optimize the molecule for broader-spectrum activity and increased potency.
-
Evaluate the compound's efficacy in greenhouse and field trials to assess its performance under more realistic conditions.[19]
This initial in vitro screening provides a strong foundation for the continued exploration of this compound and its derivatives as a potential new class of agricultural fungicides.
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Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds. ASM Journals. [Link]
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IN VITRO EFFICACY OF FUNGICIDES AGAINST SOME VIRULENT PLANT PATHOGENS. Connect Journals. [Link]
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(PDF) THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3- (TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4- NITROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE ON FUNGUS Botryosphaeria dothidea UNDER LABORATORY CONDITIONS. ResearchGate. [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PubMed Central. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 113131-46-7), a heterocyclic carboxylic acid. By synthesizing technical data with established safety protocols, this document aims to be your preferred resource for handling this and similar chemical entities, fostering a culture of safety and compliance in your laboratory.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols to prevent accidental exposure.
Required Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum PPE requirements when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[1] |
Expert Insight: The causality behind these PPE choices lies in creating multiple barriers against the primary routes of exposure. While the compound's toxicity data is not extensively detailed in available literature, the known irritant properties demand a cautious approach. Always inspect your PPE for integrity before use.
Chemical Waste Management and Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2][3]
Waste Segregation: A Critical First Step
Proper segregation of chemical waste is fundamental to preventing dangerous reactions within waste containers.[4] For this compound, the following segregation protocol is mandatory:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled container.
-
Incompatible Materials: This compound is an organic acid. It must be stored separately from bases, strong oxidizing agents, and reactive metals to prevent potentially violent chemical reactions.[2][5]
-
Halogenated vs. Non-Halogenated Waste: As this compound does not contain halogens, it should be placed in a non-halogenated organic waste stream unless mixed with halogenated solvents.[4]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocol
-
Container Selection:
-
Utilize a chemically compatible container, such as high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof lid.[3]
-
Ensure the container is appropriately sized for the amount of waste to be generated to avoid prolonged storage of hazardous materials.
-
-
Labeling:
-
Immediately label the waste container with "Hazardous Waste."[3]
-
Clearly identify the contents, including the full chemical name: "this compound" and any other components of the waste stream.
-
Indicate the approximate concentration or quantity of the hazardous component.
-
Include the date of initial waste accumulation.
-
-
Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.[3]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure secondary containment, such as a chemically resistant tray, is used to capture any potential leaks.
-
Store the waste away from incompatible materials as outlined in the segregation section.[5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not exceed the allowable accumulation time limits for hazardous waste as defined by your institution and local regulations.
-
On-Site Neutralization (Not Recommended Without Further Data)
While the neutralization of simple organic acids with a base is a common laboratory practice, this is not recommended for this compound without specific reactivity data.[6][7] The potential for exothermic reactions, the formation of hazardous byproducts, or other unforeseen reactions with the pyrazole ring structure presents an unacceptable risk. The most prudent and compliant disposal method is through a licensed hazardous waste management service.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their consequences.
Spill Management
-
Small Spills (Manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills (Beyond the capacity of laboratory personnel):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained professionals.
-
The following flowchart outlines the general response to a chemical spill:
Caption: Emergency Spill Response Workflow.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the principles of hazard assessment, proper PPE use, stringent waste segregation, and emergency preparedness, you contribute to a safer research environment for yourself and your colleagues. This guide provides a comprehensive framework, but it is incumbent upon each researcher to be familiar with their institution-specific and local regulations for hazardous waste management.
References
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Organic Acid SOP. (n.d.). UW Environmental Health & Safety - University of Washington. Retrieved January 13, 2026, from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved January 13, 2026, from [Link]
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Organic-Acids_SOP_Template.docx. (n.d.). Washington State University. Retrieved January 13, 2026, from [Link]
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Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. (n.d.). Cole-Parmer. Retrieved January 13, 2026, from [Link]
-
Chemical and Hazardous Waste Guide. (n.d.). University of Oslo. Retrieved January 13, 2026, from [Link]
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In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University. Retrieved January 13, 2026, from [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved January 13, 2026, from [Link]
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HAZARDOUS WASTE SEGREGATION. (n.d.). Bucknell University. Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Welcome to your comprehensive guide on the safe handling of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 113131-46-7). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental reproducibility when working with this pyrazole derivative.
Hazard Assessment: Understanding the Compound
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
The core directive for handling this compound is the prevention of contact and inhalation. The carboxylic acid functional group suggests corrosive properties, a common characteristic of this chemical class that necessitates robust protective measures.[2] Similarly, related pyrazole derivatives exhibit comparable irritant properties, reinforcing the need for caution.[3][4]
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the chemical and the specific laboratory procedure being performed. For this compound, a baseline of protection is always required, with escalations for higher-risk procedures.
Data Presentation: PPE Selection Matrix
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation. Nitrile is effective against a range of chemicals, while butyl rubber offers superior protection against strong acids.[5][6] |
| Eye & Face Protection | Tightly fitting, splash-proof chemical safety goggles (conforming to EN 166 or NIOSH standards) | Essential for preventing contact with the eyes, as the compound is a serious eye irritant.[1][7] |
| Face Shield (in addition to goggles) | Required when handling larger quantities (>10 mL) or during procedures with a high risk of splashing, such as transferring solutions.[5] | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from incidental contact, spills, and contamination.[8] |
| Chemical-Resistant Apron | Recommended when transferring larger quantities to provide an additional layer of protection against splashes. | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | The primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][8] |
| N95 Dust Mask or Full-Face Respirator | An N95 mask may be suitable for weighing small quantities of the solid. A full-face respirator with appropriate cartridges is necessary if exposure limits are exceeded or if irritation occurs.[3][5] |
Operational Plan: Donning, Doffing, and In-Use Protocols
Adherence to a strict, sequential protocol for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Workflow
A. Donning Sequence (Putting On):
-
Lab Coat: Begin by putting on your laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit test to ensure a proper seal if using a respirator.
-
Eye and Face Protection: Put on safety goggles first, then a face shield if the procedure warrants it.
-
Gloves: Don your chemical-resistant gloves last. Ensure the cuffs of the gloves extend over the cuffs of your lab coat sleeves to create a complete barrier.
B. Doffing Sequence (Taking Off): The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff downwards, turning it inside out. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated hazardous waste container.[9]
-
Face Shield/Apron: Remove any additional protection like a face shield or apron.
-
Goggles: Remove safety goggles from the back of your head forward.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[4]
Mandatory Visualization: PPE Selection Workflow
Below is a logical diagram illustrating the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection based on task-specific risks.
Disposal Plan: A Critical Final Step
All materials, including gloves, disposable labware, and absorbent pads contaminated with this compound, must be treated as hazardous chemical waste.[8][9]
Key Disposal Steps:
-
Segregation: Do not mix this waste with regular trash. Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.[8]
-
Containerization: Ensure the waste container is made of a compatible material and has a secure, sealable lid. The label should clearly state "Hazardous Waste" and list the chemical name.[9]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, until collection by your institution's Environmental Health & Safety (EHS) department.[8][9]
-
Empty Containers: Rinse empty reagent bottles three times. The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses can typically be disposed of down the drain, but always confirm with your local EHS guidelines.
By integrating these principles and protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific research.
References
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWphqG0P7HpRHE-FTClHHPk7LAgF-mwo9D0_Aj-YGBpK54MQEajBFBfPjBfUuK_7OV80VjNyrtF9qJj8E6-UqPrahs2_lypFVIUWTKt-jrTDP2Sq0YVNGB_QPjnnGeGeDv7-NWfGKVt8ixfWQJBVAJ53jGbp6KUVzq8jVpR3sd2HulFZopoW4_ZxmSxnlR8GyT9ndwfLuFca9em-2lrxnQ2jFDYV4ZeKSp9PIE0LTVA9djiIU1mnpAfZlwnfAXJi_EARHIRz3fP1YUeuox8OqM4AmiLeL9Y-GicRyCMjCmoQVUZJd8cFz50GrxyfrgDqy841PevHgin-dSGIeRY9CYI6Q0srO
- What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
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- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
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- Safety equipment, PPE, for handling acids. Quicktest.
- ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598. PubChem.
- Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Cole-Parmer.
- SAFETY DATA SHEET. Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
